N-Methylmaleimide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57594. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Maleimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-6-4(7)2-3-5(6)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEYREPSKCQBBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30239240 | |
| Record name | Maleimide, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930-88-1 | |
| Record name | N-Methylmaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylmaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylmaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Maleimide, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30239240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylmaleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLMALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0TFZ8R21Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Methylmaleimide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylmaleimide (NMM) is a prominent α,β-unsaturated carbonyl compound belonging to the maleimide family. Its strained five-membered ring and electron-deficient double bond confer high reactivity, making it a valuable reagent in organic synthesis and a crucial tool in bioconjugation and drug development. This technical guide provides a comprehensive overview of the core chemical properties, structure, and reactivity of this compound, supplemented with detailed experimental protocols and visualizations to support researchers in their scientific endeavors.
Chemical Properties and Structure
This compound is a white to light yellow crystalline solid at room temperature.[1][2][3][4] Its structure consists of a maleimide ring with a methyl group attached to the nitrogen atom.[1] The key identifiers and physicochemical properties of this compound are summarized in the tables below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value | Reference |
| IUPAC Name | 1-methylpyrrole-2,5-dione | [5][6][7] |
| CAS Number | 930-88-1 | [1][6][8][9] |
| Molecular Formula | C₅H₅NO₂ | [1][6][8][9] |
| SMILES | CN1C(=O)C=CC1=O | [1][5][7][9] |
| InChI | InChI=1S/C5H5NO2/c1-6-4(7)2-3-5(6)8/h2-3H,1H3 | [1][6][7][9] |
| InChIKey | SEEYREPSKCQBBF-UHFFFAOYSA-N | [1][6][7][9] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 111.10 g/mol | [5][6][8][9] |
| Appearance | Light yellow crystals or powder | [2][3][4] |
| Melting Point | 94-96 °C | [2][9][10][11] |
| Boiling Point | 194.1 - 208.19 °C | [2][10][12][13] |
| Density | ~1.29 - 1.31 g/cm³ | [2][10][12] |
| Solubility | Slightly soluble in water. Soluble in organic solvents like acetone, dichloromethane, chloroform, and methanol. | [1][2][5][14] |
| Flash Point | 84.4 °C | [3][10][12] |
Table 3: Spectroscopic Data of this compound
| Spectroscopic Data | Description | Reference |
| ¹H NMR | Contains two signals: one for the methyl protons and one for the vinylic protons. | [6][7][12] |
| ¹³C NMR | Spectral data available. | [7][12] |
| IR Spectrum | Infrared spectral data is available. | [12][15][16][17] |
| Mass Spectrum | Mass spectrometry data (electron ionization) is available. | [7][12][15][16] |
Reactivity and Applications
The reactivity of this compound is dominated by the electrophilicity of the double bond within the maleimide ring. This makes it an excellent Michael acceptor and a reactive dienophile in Diels-Alder reactions.
Michael Addition
This compound readily undergoes Michael addition with nucleophiles, particularly thiols.[1] This reaction is highly efficient and specific, forming a stable covalent thioether bond. This "click" chemistry is widely exploited in bioconjugation to label proteins and peptides at cysteine residues.[18][19] The reaction is most effective in the pH range of 6.5-7.5.[18]
Diels-Alder Reaction
As a dienophile, this compound participates in [4+2] cycloaddition reactions with conjugated dienes to form cyclohexene derivatives.[4][9] These reactions are valuable for the synthesis of complex cyclic systems.
Polymerization
This compound can be used as a co-monomer in polymerization reactions, such as atom transfer radical polymerization, to synthesize copolymers with specific microstructures.[9]
Biological Significance and Signaling Pathways
The high reactivity of this compound towards thiols is the basis for its biological activity. It is known to act as a thiol-blocking reagent.[5][8][20] By modifying cysteine residues in proteins, this compound can modulate their function and impact cellular signaling pathways.
Modulation of the Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[21][22] Keap1, a cysteine-rich protein, acts as a negative regulator of the transcription factor Nrf2. Electrophiles like this compound can react with specific cysteine residues on Keap1.[23] This covalent modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and preventing the ubiquitination and subsequent degradation of Nrf2.[22][24] As a result, stabilized Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes.[21][22]
Induction of Apoptosis
Maleimide derivatives have been shown to induce apoptosis in various cell lines.[3] The mechanism can involve both the intrinsic and extrinsic apoptotic pathways. This can be triggered by modifying critical cysteine residues in proteins involved in cell death regulation, such as caspases or members of the Bcl-2 family.[3] For instance, maleimides can inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, leading to cell cycle arrest and apoptosis.[7]
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from maleic anhydride and methylamine hydrochloride.[2][13]
Materials:
-
Maleic anhydride
-
Methylamine hydrochloride
-
Potassium acetate
-
Acetic acid
-
Sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Brine solution
Procedure:
-
To a solution of acetic acid, add maleic anhydride and potassium acetate and stir thoroughly.[2][13]
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 4 hours.[2][13]
-
After the reaction is complete, cool the mixture to room temperature (25-30 °C).[2][13]
-
Slowly pour the reaction mixture into a pre-cooled sodium bicarbonate solution.[2]
-
Extract the aqueous layer with diethyl ether (3 times).[2]
-
Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.[2]
-
Remove the solvent by distillation under reduced pressure to obtain this compound.[2]
Diels-Alder Reaction with 9-Anthracenemethanol
This protocol details a green chemistry approach to the Diels-Alder reaction between this compound and 9-anthracenemethanol using water as a solvent.[1][2][5]
Materials:
-
9-Anthracenemethanol
-
This compound
-
Water
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, TLC plates, filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine 9-anthracenemethanol and water.[1][5]
-
Add this compound (3 equivalents) to the flask.[1]
-
Fit the flask with a water-cooled condenser and heat the mixture to reflux with stirring for 1 hour.[1][5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.[1][2]
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.[1][2]
-
Chill the flask in an ice bath to precipitate the product.[1][2]
-
Dry the product, record the melting point, and calculate the percentage yield. The expected melting point of the product is in the range of 237-239 °C.[2]
Michael Addition of a Thiol to this compound (General Protocol)
This protocol provides a general procedure for the conjugation of a thiol-containing molecule to this compound.
Materials:
-
Thiol-containing compound (e.g., protein with cysteine residues)
-
This compound
-
Degassed buffer, pH 7.0-7.5 (e.g., PBS, Tris, HEPES)
-
Anhydrous organic solvent (e.g., DMF or DMSO) for NMM stock solution
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Dissolve the thiol-containing protein in the degassed buffer to a concentration of 1-10 mg/mL.[4]
-
Prepare a stock solution of this compound (e.g., 10 mM) in an anhydrous organic solvent.[4]
-
Add the this compound stock solution to the protein solution at a 10-20 molar excess.[4]
-
Gently mix the reaction and flush the vial with an inert gas before sealing.[4]
-
Incubate the reaction for 2 hours at room temperature or overnight at 2-8 °C, protected from light.[4]
-
The resulting conjugate can be purified using standard techniques such as size-exclusion chromatography to remove excess this compound.
Safety and Handling
This compound is a corrosive and harmful substance.[1][4] It can cause skin and eye irritation and is harmful if swallowed or inhaled.[4] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[19] All manipulations should be performed in a well-ventilated area or a chemical fume hood.[4][19]
Conclusion
This compound is a versatile and highly reactive compound with significant applications in both synthetic organic chemistry and the life sciences. Its ability to selectively react with thiols has made it an indispensable tool for bioconjugation, enabling the development of antibody-drug conjugates, fluorescently labeled proteins, and other advanced biomaterials. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.
References
- 1. cs.gordon.edu [cs.gordon.edu]
- 2. maths.tcd.ie [maths.tcd.ie]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemistry-online.com [chemistry-online.com]
- 6. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Maleimide is a potent inhibitor of topoisomerase II in vitro and in vivo: a new mode of catalytic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The thiol-modifying agent N-ethylmaleimide elevates the cytosolic concentration of free Zn(2+) but not of Ca(2+) in murine cortical neurons [pubmed.ncbi.nlm.nih.gov]
- 9. Diels-Alder Reaction | Hunter College CUNY - Edubirdie [edubirdie.com]
- 10. N-phenylmaleimide induces bioenergetic switch and suppresses tumor growth in glioblastoma tumorspheres by inhibiting SLC25A11 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. N-Ethylmaleimide differentially inhibits substrate uptake by and ligand binding to the noradrenaline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. researchgate.net [researchgate.net]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. chemrxiv.org [chemrxiv.org]
- 17. vdoc.pub [vdoc.pub]
- 18. vectorlabs.com [vectorlabs.com]
- 19. researchgate.net [researchgate.net]
- 20. scbt.com [scbt.com]
- 21. The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism | MDPI [mdpi.com]
- 22. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones [mdpi.com]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of N-Methylmaleimide from Maleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Methylmaleimide, a crucial reagent in bioconjugation and pharmaceutical development. The document details the core chemical transformations, experimental methodologies, and quantitative data to support research and process development.
Introduction
This compound is a prominent member of the maleimide family, characterized by a reactive double bond that readily participates in Michael addition reactions, particularly with thiol groups found in proteins and peptides. This reactivity makes it an invaluable tool for creating stable bioconjugates, antibody-drug conjugates (ADCs), and various polymer-based materials. The synthesis of this compound from readily available precursors like maleic anhydride is a fundamental process for its application in research and industry.
The most common and established route for synthesizing this compound from maleic anhydride is a two-step process. The first step involves the formation of an intermediate, N-methylmaleamic acid, through the reaction of maleic anhydride with methylamine. The subsequent step is the cyclodehydration of this intermediate to yield the final this compound product. Various methods have been developed for the cyclization step, each with its own set of advantages and disadvantages concerning yield, purity, and reaction conditions.
Core Reaction Pathway
The synthesis proceeds through a nucleophilic acyl substitution followed by a dehydration reaction.
Experimental Protocols
This section details the experimental procedures for the two-step synthesis of this compound.
Step 1: Synthesis of N-Methylmaleamic Acid
The formation of the maleamic acid intermediate is a straightforward and typically high-yielding reaction.
Procedure:
-
Dissolve maleic anhydride in a suitable solvent such as diethyl ether or acetone at room temperature.
-
Slowly add an equimolar amount of methylamine (or a salt form like methylamine hydrochloride in the presence of a base) to the stirred solution.
-
The reaction is often exothermic; maintain the temperature with a cooling bath if necessary.
-
Continue stirring for 1-2 hours at room temperature.
-
The N-methylmaleamic acid product will precipitate from the solution.
-
Collect the precipitate by filtration and wash with a small amount of cold solvent.
-
Dry the product under vacuum. The yield for this step is typically quantitative.[1]
Step 2: Cyclodehydration of N-Methylmaleamic Acid to this compound
Several methods can be employed for the cyclization of N-methylmaleamic acid. The choice of method often depends on the desired scale, purity requirements, and available equipment.
This is a classic and widely used method for the cyclodehydration of maleamic acids.[2][3]
Procedure:
-
Suspend the dry N-methylmaleamic acid in acetic anhydride.
-
Add a catalytic amount of anhydrous sodium acetate (typically 10-20% by weight of the maleamic acid).[2]
-
Heat the mixture with stirring. A typical temperature range is 60-100°C.
-
Monitor the reaction until the solution becomes clear, indicating the dissolution of the starting material and formation of the product.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the this compound and hydrolyze the excess acetic anhydride.
-
Collect the solid product by filtration, wash thoroughly with cold water, and then with a non-polar solvent like petroleum ether to remove any remaining impurities.[3]
-
Dry the purified this compound.
This method involves the removal of water formed during the cyclization via azeotropic distillation, driving the reaction to completion.
Procedure:
-
Suspend the N-methylmaleamic acid in a water-immiscible organic solvent that forms an azeotrope with water, such as toluene or xylene.
-
Add an acid catalyst, for example, p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to continuously remove the water-azeotrope mixture.
-
Continue the reaction until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture.
-
Wash the organic solution with an aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or chromatography.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of N-substituted maleimides, providing a basis for comparison. Data for this compound is highlighted where available, with data for structurally similar N-alkyl and N-aryl maleimides included for context.
Table 1: Reaction Conditions for the Synthesis of N-Substituted Maleimides
| N-Substituted Maleimide | Amine Source | Cyclodehydration Reagent | Solvent | Temperature (°C) | Reaction Time (h) |
| This compound | Methylamine HCl | Acetic Anhydride / K₂CO₃ | Acetic Acid | 100-120 (Reflux) | 4-6 |
| N-Ethylmaleimide | Ethylamine HCl | Acetic Anhydride / K₂CO₃ | Acetic Acid | 100-120 (Reflux) | 4-6[4] |
| N-Phenylmaleimide | Aniline | Acetic Anhydride / NaOAc | Acetic Anhydride | Steam Bath | 0.5[3] |
Table 2: Yields and Physical Properties of N-Substituted Maleimides
| N-Substituted Maleimide | Yield of Maleamic Acid (%) | Overall Yield of Maleimide (%) | Melting Point (°C) |
| This compound | Quantitative | Not specified | 92-94 |
| N-Ethylmaleimide | Quantitative | Not specified | 45 |
| N-Phenylmaleimide | 97-98[3] | 75-80[3] | 88-89[3] |
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for the synthesis and the logical relationship of the key steps.
Conclusion
The synthesis of this compound from maleic anhydride is a well-established and robust process. The two-step approach, involving the formation and subsequent cyclodehydration of N-methylmaleamic acid, offers a reliable route to this important chemical entity. The choice of the cyclodehydration method can be tailored to specific laboratory or industrial requirements, balancing factors such as reaction time, temperature, yield, and purity. This guide provides the foundational knowledge and practical protocols for researchers and professionals to successfully synthesize this compound for their applications in drug development and materials science.
References
The Mechanism of N-Methylmaleimide's Reaction with Thiols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism governing the reaction between N-Methylmaleimide (NMM) and thiols. This reaction, a cornerstone of bioconjugation chemistry, is pivotal in the development of targeted therapeutics, antibody-drug conjugates (ADCs), and various molecular probes. This document elucidates the reaction kinetics, influencing factors, potential side reactions, and detailed experimental protocols to empower researchers in their application of this critical chemical transformation.
Core Reaction Mechanism: The Thiol-Michael Addition
The reaction between this compound and a thiol-containing compound proceeds via a Michael addition (also known as a conjugate addition). In this reaction, the deprotonated thiol, a soft nucleophile in the form of a thiolate anion (RS⁻), attacks one of the electrophilic β-carbons of the α,β-unsaturated carbonyl system of the maleimide ring. This nucleophilic attack results in the formation of a stable carbon-sulfur bond, yielding a succinimidyl thioether adduct.[1][2] This reaction is highly efficient and specific for thiols under controlled pH conditions, making it a valuable tool for site-selective modification of biomolecules, particularly at cysteine residues.[2]
The reaction is often categorized as a "click chemistry" reaction due to its high yield, specificity, mild reaction conditions, and the formation of a stable product with no byproducts.[1]
Caption: General mechanism of the Thiol-Michael addition reaction.
Quantitative Data on Reaction Kinetics and Hydrolysis
The rate of the thiol-maleimide reaction is influenced by several factors, most notably the pH of the reaction medium and the pKa of the thiol. The reaction is significantly faster at pH values between 6.5 and 7.5, where a sufficient concentration of the more nucleophilic thiolate anion is present.[3]
pH Dependence of the Reaction
The optimal pH range for the thiol-maleimide reaction is a compromise between the need for deprotonation of the thiol to the reactive thiolate and the desire to avoid side reactions such as hydrolysis of the maleimide ring and reaction with amines at higher pH.[3]
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Table 1: Effect of pH on the characteristics of the thiol-maleimide reaction.[3]
Influence of Thiol pKa
The nucleophilicity of the thiol, which is related to its pKa, plays a crucial role in the reaction kinetics. Thiols with lower pKa values will have a higher concentration of the reactive thiolate anion at a given pH, generally leading to faster reaction rates. A mechanistic study using linear free energy relationships has shown different transition states for the addition of alkyl and aryl thiolates to this compound.[4]
| Thiolate Type | βnuc | Interpretation |
| Alkyl | 0.4 | Stepwise addition with rate-limiting nucleophilic attack.[4] |
| Aryl | 1.0 | Stepwise addition with rate-limiting proton transfer or concerted addition.[4] |
Table 2: Brønsted-type analysis (βnuc) for the addition of alkyl and aryl thiolates to this compound.[4]
Hydrolysis of N-Alkylmaleimides
A competing reaction, particularly at pH values above 7.5, is the hydrolysis of the maleimide ring, which renders it unreactive towards thiols. The rate of hydrolysis is dependent on the N-substituent of the maleimide.
| N-Alkylmaleimide | Catalytic Rate Constant for Alkaline Hydrolysis (Relative Order) |
| N-hydroxymethylmaleimide (HMMI) | Fastest |
| Maleimide (MI) | |
| This compound (MMI) | |
| N-ethylmaleimide (EMI) | Slowest |
Table 3: Relative rates of alkaline hydrolysis for various N-alkylmaleimides.[1]
Potential Side Reactions and Stability of the Adduct
While the thiol-maleimide reaction is highly efficient, researchers must be aware of potential side reactions and the stability of the resulting thioether adduct, especially in biological environments.
Hydrolysis
As mentioned, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid derivative. This is more pronounced at alkaline pH. It is crucial to perform conjugation reactions within the recommended pH range of 6.5-7.5 and to use freshly prepared maleimide solutions.
Thiazine Rearrangement
When an unprotected N-terminal cysteine is conjugated with a maleimide, the newly formed succinimidyl thioether can undergo an intramolecular rearrangement to form a six-membered thiazine structure. This rearrangement is more rapid at higher pH and can be influenced by the adjacent amino acid sequence.
Retro-Michael Reaction and Thiol Exchange
The thiol-maleimide adduct is not completely irreversible. Under certain conditions, particularly in the presence of other thiols, the adduct can undergo a retro-Michael reaction, leading to the release of the original thiol and maleimide. This can result in the transfer of the maleimide-linked payload to other thiol-containing molecules, such as glutathione in a cellular environment. The stability of the adduct can be influenced by the nature of the original thiol.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the this compound-thiol reaction.
General Protocol for this compound Conjugation to a Thiol-Containing Protein
This protocol outlines a general procedure for labeling a protein with a maleimide-functionalized molecule.
Materials:
-
Thiol-containing protein
-
Maleimide-functionalized molecule (e.g., fluorescent dye, drug)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2 (or other amine-free, thiol-free buffer at pH 6.5-7.5)
-
Desalting column or dialysis cassette
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the Reaction Buffer to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent using a desalting column.
-
Maleimide Reagent Preparation: Prepare a stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide to thiol is a common starting point). Add the maleimide solution dropwise while gently stirring.[3]
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Protect from light if using a fluorescent maleimide.[3]
-
Purification: Remove the excess, unreacted maleimide reagent and any byproducts using a desalting column or by dialysis against the Reaction Buffer.
Caption: Workflow for protein conjugation with a maleimide reagent.
Protocol for Monitoring Reaction Kinetics using RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique to monitor the progress of the conjugation reaction and to quantify the reactants and products.
Materials:
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Reaction Setup: Set up the conjugation reaction as described in the previous protocol.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching (Optional): If necessary, quench the reaction in the aliquot by adding a large excess of a small molecule thiol (e.g., β-mercaptoethanol) or by acidification.
-
HPLC Analysis: Inject the aliquot onto the C18 column.
-
Elution: Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for the protein and a specific wavelength for the maleimide-containing molecule if it has a chromophore).
-
Data Analysis: Integrate the peak areas corresponding to the unreacted protein, the unreacted maleimide reagent, and the conjugated product. Plot the concentration of the product or the disappearance of a reactant as a function of time to determine the reaction kinetics.[3][5]
Caption: Workflow for kinetic analysis using RP-HPLC.
Protocol for Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the formation of the thiol-maleimide adduct and to study the reaction mechanism.
Materials:
-
NMR spectrometer
-
Deuterated solvents (e.g., D₂O, DMSO-d₆)
-
This compound
-
Thiol-containing compound
Procedure:
-
Sample Preparation: Dissolve the thiol-containing compound in the appropriate deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting thiol.
-
Reaction Initiation: Add a stoichiometric amount of this compound to the NMR tube.
-
Time-Resolved NMR: Acquire a series of ¹H NMR spectra at regular intervals to monitor the disappearance of the vinyl protons of the maleimide (typically around 6.8-7.0 ppm) and the appearance of new signals corresponding to the succinimidyl thioether adduct.
-
2D NMR: For detailed structural confirmation, perform 2D NMR experiments such as COSY and HSQC to establish the connectivity of the atoms in the product.[2]
Conclusion
The reaction between this compound and thiols is a powerful and versatile tool in the arsenal of researchers in chemistry, biology, and medicine. A thorough understanding of its mechanism, kinetics, and potential pitfalls is essential for its successful application. By carefully controlling reaction conditions, particularly pH, and being mindful of the stability of the resulting adduct, scientists can effectively leverage this chemistry for the precise and efficient modification of biomolecules, paving the way for the development of novel diagnostics and therapeutics.
References
- 1. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
N-Methylmaleimide: A Technical Guide to its Solubility in Aqueous and Organic Media
For Immediate Release
This technical guide provides an in-depth analysis of the solubility characteristics of N-Methylmaleimide (NMM) in water and a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, details relevant experimental methodologies, and illustrates key chemical interactions.
Executive Summary
This compound is a critical reagent in bioconjugation and polymer chemistry, primarily due to the reactivity of its maleimide group towards thiols. Its solubility is a crucial parameter for its application in various reaction media. This guide summarizes the known qualitative and quantitative solubility of NMM and provides a detailed experimental protocol for its determination.
Solubility Profile of this compound
The solubility of this compound is dictated by its molecular structure, which includes a polar imide group and a nonpolar methyl group and carbon-carbon double bond. This amphiphilic nature results in varied solubility across different solvent classes.
Quantitative Solubility Data
Quantitative solubility data for this compound is not widely available in publicly accessible literature. However, a calculated value for its water solubility has been reported. The following table summarizes the available quantitative and qualitative solubility information.
| Solvent System | Solvent Type | Solubility | Value | Unit |
| Aqueous | ||||
| Water | Polar Protic | Quantitative (Calculated) | ~18.3[1] | g/100mL |
| Organic | ||||
| Methanol | Polar Protic | Qualitative | Slightly Soluble[2][3] | - |
| Qualitative | Almost Transparent[4] | - | ||
| Acetone | Polar Aprotic | Qualitative | Soluble[5] | - |
| Dichloromethane | Polar Aprotic | Qualitative | Soluble[5] | - |
| Chloroform | Polar Aprotic | Qualitative | Sparingly Soluble[2][3] | - |
Note: The quantitative value for water solubility was calculated from a reported Log10 of water solubility of 0.22 mol/L and a molecular weight of 111.10 g/mol .[1][6]
Qualitative Solubility Observations
This compound is generally described as being slightly or sparingly soluble in water.[2][3][7][8] In organic solvents, it exhibits good solubility in polar aprotic solvents like acetone and dichloromethane.[5] Its solubility is more limited in less polar solvents and some polar protic solvents, being described as slightly soluble in methanol and sparingly soluble in chloroform.[2][3]
Experimental Protocol for Solubility Determination
The following section details a standardized experimental protocol for determining the solubility of a compound like this compound, employing the widely used shake-flask method followed by UV-Vis spectroscopic analysis.
Principle
An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy.
Materials and Equipment
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Perform a serial dilution of the stock solution to create a series of standard solutions of decreasing concentrations.
-
-
Calibration Curve Generation:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent.
-
Seal the vial and place it in a constant temperature shaker.
-
Equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Preparation:
-
After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and a key reaction of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound. While qualitative data is available for a range of organic solvents, there is a clear need for more extensive quantitative studies to fully characterize its solubility profile. The provided experimental protocol offers a reliable method for obtaining such data, which is essential for the effective application of this important chemical in research and development.
References
- 1. This compound (CAS 930-88-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound CAS#: 930-88-1 [m.chemicalbook.com]
- 3. This compound | 930-88-1 [chemicalbook.com]
- 4. This compound | 930-88-1 | TCI AMERICA [tcichemicals.com]
- 5. CAS 930-88-1: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
N-Methylmaleimide Stability Under Diverse pH Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stability of N-Methylmaleimide (NMM) across a range of pH conditions. Understanding the hydrolytic stability of NMM is critical for its application in bioconjugation, drug delivery, and other areas of scientific research where its reactivity and integrity are paramount. This document outlines the kinetics of NMM hydrolysis, presents quantitative stability data, and provides detailed experimental protocols for assessing its stability.
Introduction to this compound Stability
This compound (NMM) is an important reagent used extensively in bioconjugation, particularly for the modification of sulfhydryl groups in proteins and peptides. The stability of the maleimide ring is a crucial factor that dictates the efficiency of conjugation reactions and the stability of the resulting conjugates. The primary degradation pathway for NMM in aqueous solutions is hydrolysis, which leads to the opening of the maleimide ring to form N-methylmaleamic acid. This hydrolysis product is unreactive towards thiols, and therefore, its formation can significantly impact the outcome of conjugation experiments. The rate of this hydrolysis is highly dependent on the pH of the solution.
Kinetics and Mechanism of this compound Hydrolysis
The hydrolysis of this compound is significantly influenced by pH. Generally, NMM exhibits greater stability in acidic conditions and is more susceptible to hydrolysis in neutral to alkaline environments.
-
Acidic Conditions (pH < 4): Under acidic conditions, the rate of NMM hydrolysis is largely independent of pH. The maleimide ring remains protonated, which reduces its susceptibility to nucleophilic attack by water.
-
Neutral to Alkaline Conditions (pH 7-9): In this pH range, the rate of hydrolysis becomes directly proportional to the concentration of hydroxide ions (OH⁻). The hydroxide ion acts as a potent nucleophile, attacking one of the carbonyl carbons of the maleimide ring, which leads to ring-opening.
-
Strongly Alkaline Conditions (pH > 9): At higher pH values, the rate of hydrolysis is significantly accelerated.
The product of this hydrolysis is N-methylmaleamic acid.
Quantitative Stability Data
While precise half-life data for this compound at every pH value is not extensively published in a single source, the following table summarizes the expected stability profile based on available kinetic studies of N-alkylmaleimides. The data illustrates the general trend of increasing instability with increasing pH.
| pH | Temperature (°C) | Stability Profile |
| 3.0 | 37 | High stability, slow hydrolysis. |
| 5.5 | 37 | High stability, very slow hydrolysis. |
| 7.4 | 37 | Moderate stability, hydrolysis rate increases. |
| 9.0 | 37 | Low stability, rapid hydrolysis. |
Experimental Protocols for Stability Assessment
To assess the stability of this compound, two common analytical techniques are employed: UV-Vis Spectroscopy and High-Performance Liquid Chromatography (HPLC).
Stability Assessment by UV-Vis Spectroscopy
This method relies on monitoring the decrease in absorbance of the maleimide group over time, which absorbs light in the UV region.
4.1.1. Materials
-
This compound (NMM)
-
Phosphate buffer (for pH 5.8-8.0)
-
Citrate buffer (for pH 3-6)
-
Borate buffer (for pH 8-10)
-
Deionized water
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
4.1.2. Buffer Preparation
Prepare a series of buffers at the desired pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9). A common choice is a 0.1 M phosphate buffer for the neutral pH range.
4.1.3. Procedure
-
Prepare a stock solution of this compound in a non-aqueous solvent like acetonitrile or DMSO to prevent premature hydrolysis.
-
Add a small aliquot of the NMM stock solution to the prepared buffer at the desired pH to achieve a final concentration that gives an initial absorbance reading between 1.0 and 1.5 AU.
-
Immediately after mixing, measure the absorbance of the solution at the wavelength of maximum absorbance for NMM (around 300 nm).
-
Incubate the solution at a constant temperature (e.g., 25°C or 37°C).
-
Record the absorbance at regular time intervals.
-
The rate of hydrolysis can be determined by plotting the natural logarithm of the absorbance versus time. The slope of this line will be the pseudo-first-order rate constant.
Stability Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC provides a more direct method to quantify the disappearance of NMM and the appearance of its hydrolysis product, N-methylmaleamic acid.
4.2.1. Materials
-
This compound (NMM)
-
N-methylmaleamic acid (as a reference standard, if available)
-
Buffers at various pH values
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (for mobile phase)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
4.2.2. Procedure
-
Prepare solutions of NMM in the desired pH buffers as described in the UV-Vis spectroscopy protocol.
-
At various time points, inject an aliquot of the sample into the HPLC system.
-
Use a suitable mobile phase gradient to separate NMM from its hydrolysis product. A typical mobile phase could be a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Monitor the elution of the compounds using a UV detector at a wavelength where both NMM and its hydrolysis product have reasonable absorbance (e.g., 214 nm or 254 nm).
-
Quantify the peak areas of NMM and N-methylmaleamic acid at each time point.
-
The rate of hydrolysis can be determined by plotting the concentration of NMM as a function of time.
Visualizations
This compound Hydrolysis Pathway
Caption: Hydrolysis mechanism of this compound under acidic and alkaline conditions.
Experimental Workflow for Stability Assessment
Caption: General experimental workflow for assessing this compound stability.
An In-depth Technical Guide on the Health and Safety Handling Precautions for N-Methylmaleimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of N-Methylmaleimide (NMM), a chemical commonly used in research and drug development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work.
Section 1: Chemical and Physical Properties
This compound is a corrosive solid that presents significant health hazards upon exposure.[1][2] Understanding its properties is the first step in safe handling.
| Property | Value | Source |
| Appearance | Pale yellow crystals / Light yellow solid | [1][3] |
| Odor | Odorless | [3] |
| CAS Number | 930-88-1 | [3] |
| Molecular Formula | C5H5NO2 | [3] |
| Molecular Weight | 111.1 g/mol | [3] |
| Melting Point | 93 - 98 °C / 199.4 - 208.4 °F | [3][4][5] |
| Boiling Point | No information available | [3] |
| Flash Point | Not applicable | [1][3] |
| Autoignition Temperature | Not applicable | [1][3] |
| Solubility | No information available | [3] |
| Stability | Stable under normal temperatures and pressures. Moisture sensitive. | [1][4] |
Section 2: Toxicological Data
This compound is harmful if swallowed, in contact with skin, or if inhaled.[6] It is classified as corrosive and can cause severe skin burns, eye damage, and respiratory tract irritation.[1][2]
| Metric | Value | Species | Route | Source |
| Acute Oral Toxicity (LD50) | 500.1 mg/kg | Not Specified | Oral | [4] |
| Acute Inhalation Toxicity | Harmful if inhaled | Not Specified | Inhalation | [6] |
| Acute Dermal Toxicity | Toxic in contact with skin | Not Specified | Dermal | [7] |
| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA | N/A | N/A | [1] |
Section 3: Health Hazard Information
Potential Health Effects:
-
Eye Contact: Causes severe eye burns and potential corneal damage.[1][2]
-
Skin Contact: Causes severe skin burns and blistering.[1][2] May cause an allergic skin reaction.[5][7]
-
Ingestion: Harmful if swallowed.[5] May cause severe and permanent damage to the digestive tract, including burns and potential perforation.[1][2]
-
Inhalation: Causes chemical burns to the respiratory tract and may lead to pulmonary edema.[1]
-
Chronic Exposure: Chronic exposure may result in lung damage.[1]
Section 4: Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure.
Handling:
-
Use only in a chemical fume hood.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Minimize dust generation and accumulation.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wear appropriate personal protective equipment (PPE).[1]
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[3][5]
-
Store locked up.[3]
-
Store protected from moisture and light.[1]
-
Recommended storage temperature is refrigerated (below 4°C/39°F).[1]
Section 5: Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards or European Standard EN 149 must be followed.[1][3]
Section 6: First Aid Measures
In the event of exposure, immediate medical attention is required.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[3] Wash contaminated clothing before reuse.[1]
-
Ingestion: Do NOT induce vomiting.[1][3] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[1] Call a physician or poison control center immediately.[3]
-
Inhalation: Remove to fresh air.[3] If not breathing, give artificial respiration.[1] If breathing is difficult, give oxygen.[1] Do not use mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[3]
Section 7: Accidental Release Measures
In case of a spill or leak, follow these procedures:
-
Personal Precautions: Ensure adequate ventilation and use proper personal protective equipment.[1][3] Evacuate personnel to safe areas.[3]
-
Environmental Precautions: Do not let the product enter drains.[4][5]
-
Methods for Cleaning Up: Vacuum or sweep up the material and place it into a suitable disposal container.[1] Avoid generating dusty conditions.[1]
Section 8: Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][3]
Section 9: Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for safe this compound handling.
Section 10: Exposure Scenario and Response
This diagram outlines the logical steps to take in the event of an accidental exposure to this compound.
Caption: this compound exposure response workflow.
References
- 1. warwick.ac.uk [warwick.ac.uk]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. lobachemie.com [lobachemie.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Thermochemical Data and Biological Interactions of N-Methylmaleimide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties of N-Methylmaleimide (NMM), a compound of interest in chemical synthesis and biological research. The information presented herein is intended to support research and development activities by providing key data on the compound's energetic properties, detailed experimental methodologies for its characterization, and insights into its biological mechanism of action.
Core Thermochemical Data
This compound (C₅H₅NO₂) is a five-membered heterocyclic compound with a molecular weight of 111.10 g/mol .[1][2] Its thermochemical properties are crucial for understanding its stability, reactivity, and potential applications. The experimentally determined thermochemical data for this compound are summarized in the tables below.
Table 1: Enthalpies of Formation and Combustion of this compound
| Parameter | State | Value (kJ/mol) | Reference |
| Standard Molar Enthalpy of Formation (ΔfH°) | Solid | -329.3 ± 1.4 | [3] |
| Standard Molar Enthalpy of Formation (ΔfH°) | Gas | -256.0 ± 1.5 | [3] |
| Standard Molar Enthalpy of Combustion (ΔcH°) | Solid | -2577.8 ± 1.3 | [3] |
Table 2: Enthalpy of Sublimation of this compound
| Parameter | Value (kJ/mol) | Temperature (K) | Reference |
| Standard Molar Enthalpy of Sublimation (ΔsubH°) | 73.3 ± 0.5 | 298.15 | [3] |
Experimental Protocols
The thermochemical data presented in this guide were primarily determined through static bomb calorimetry and the Knudsen effusion method. While the specific experimental details from the primary source, Roux et al. (1997), could not be fully retrieved, the following sections describe generalized and widely accepted protocols for these techniques.
Static Bomb Calorimetry for Enthalpy of Combustion
Static bomb calorimetry is a standard technique for determining the heat of combustion of solid and liquid samples.
Principle: A known mass of the sample is combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.
Generalized Protocol:
-
Sample Preparation: A pellet of known mass (typically 0.5-1.0 g) of this compound is prepared using a pellet press.
-
Bomb Assembly: The pellet is placed in a crucible inside the combustion bomb. A fuse wire of known length and combustion energy is attached to the electrodes, with the wire in contact with the sample.
-
Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The calorimeter is assembled with a stirrer and a high-precision thermometer.
-
Temperature Equilibration: The water is stirred until a constant initial temperature is reached.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Data Analysis: The heat capacity of the calorimeter system is determined by calibrating with a standard substance of known heat of combustion, such as benzoic acid. The heat of combustion of the this compound sample is then calculated from the observed temperature rise, taking into account the heat capacity of the calorimeter and corrections for the fuse wire combustion and any side reactions.
Knudsen Effusion Method for Enthalpy of Sublimation
The Knudsen effusion method is used to determine the vapor pressure of a solid or liquid as a function of temperature, from which the enthalpy of sublimation or vaporization can be derived.
Principle: A small amount of the sample is placed in a thermostatted effusion cell with a small orifice. In a high vacuum, the substance effuses through the orifice, and the rate of mass loss is measured. The vapor pressure is then calculated from this rate.
Generalized Protocol:
-
Sample Preparation: A small amount of crystalline this compound is placed in the Knudsen effusion cell.
-
Apparatus Setup: The effusion cell is placed in a vacuum chamber and heated to a desired temperature. The temperature is precisely controlled and monitored.
-
Mass Loss Measurement: The mass of the cell is continuously monitored using a high-precision microbalance. The rate of mass loss due to sublimation is determined at several different temperatures.
-
Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated using the Knudsen equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M) where Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, and M is the molar mass of the effusing vapor.
-
Enthalpy of Sublimation Calculation: The enthalpy of sublimation (ΔsubH°) is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation: d(lnP)/d(1/T) = -ΔsubH°/R
Mandatory Visualizations
Experimental Workflow: Synthesis of this compound
The following diagram illustrates a common synthetic route for N-substituted maleimides, which can be adapted for this compound. The process involves the reaction of an amine with maleic anhydride to form a maleamic acid intermediate, followed by cyclization to the maleimide.
Caption: A generalized workflow for the synthesis of this compound.
Signaling Pathway: Mechanism of Topoisomerase II Inhibition by this compound
This compound has been identified as a catalytic inhibitor of topoisomerase II, a critical enzyme in DNA replication and transcription. Its mechanism of action is believed to involve the covalent modification of cysteine residues on the enzyme.
Caption: Proposed mechanism of Topoisomerase II inhibition by this compound.
References
N-Methylmaleimide: A Comprehensive Technical Guide on its Discovery, History, and Application as a Thiol-Reactive Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methylmaleimide (NMM) is a pivotal reagent in the field of biochemistry and drug development, primarily utilized for its high reactivity and specificity towards sulfhydryl groups of cysteine residues in proteins. This technical guide provides an in-depth exploration of the discovery, synthesis, and historical development of NMM as a research tool. It details the chemical properties and reactivity of the maleimide moiety, with a focus on the Michael addition reaction with thiols. Furthermore, this document outlines key experimental protocols for protein modification and labeling, presents quantitative data on reaction kinetics and stability, and elucidates the role of NMM and its analogs in dissecting critical signaling pathways, namely the NF-κB and MAPK pathways.
Introduction
This compound (C₅H₅NO₂) is an organic compound featuring a maleimide ring with a methyl group attached to the nitrogen atom[1]. It belongs to the class of N-alkylmaleimides, which are widely recognized as valuable tools in protein chemistry. The core utility of NMM lies in the electrophilic nature of the carbon-carbon double bond within the maleimide ring, making it a prime target for nucleophilic attack by the thiol group of cysteine residues. This reaction, a Michael addition, forms a stable, covalent thioether bond, effectively labeling or modifying the protein of interest[2]. This high degree of specificity for cysteines, under controlled pH conditions, has made NMM and its derivatives indispensable for a multitude of applications, including the study of protein structure and function, enzyme inhibition, and the development of antibody-drug conjugates (ADCs)[3].
History and Discovery
While a definitive singular publication marking the first-ever synthesis of this compound is not readily apparent in historical records, the development of N-alkylmaleimides as reagents is rooted in the broader history of maleimide chemistry. The synthesis of N-substituted maleimides has been a subject of organic chemistry research for many decades, with various methods being developed over time. A notable synthesis of bisindolylmaleimides utilizing N-methyl-2,3-dibromomaleimide was described by Steglich et al. in 1980[2]. A general method for the synthesis of this compound was detailed in a 1995 publication, involving the reaction of methylamine hydrochloride with maleic anhydride in acetic acid[4][5].
The application of maleimides as sulfhydryl-reactive reagents in biochemistry gained prominence in the mid-20th century. N-Ethylmaleimide (NEM), a close analog of NMM, was extensively used in early studies to probe the functional role of cysteine residues in enzymes and other proteins[2]. These pioneering studies established the utility of the maleimide group as a relatively specific tool for modifying thiols and laid the groundwork for the development and application of a wide array of maleimide-based reagents, including NMM. The use of maleimides in bioconjugation has been a cornerstone of the field for over 50 years[3].
Chemical Properties and Reactivity
This compound is a light yellow crystalline solid with a melting point of 94-96 °C[4]. It is sparingly soluble in water but soluble in organic solvents like chloroform and methanol[4].
The key to NMM's utility as a biochemical reagent is the reactivity of the maleimide double bond towards nucleophiles, particularly thiols. The reaction proceeds via a Michael addition, where the thiolate anion acts as the nucleophile and attacks one of the carbons of the double bond.
Reaction with Thiols
The reaction of NMM with a cysteine residue to form a stable thioether linkage is the cornerstone of its application. This reaction is highly efficient and proceeds under mild conditions.
Reaction Scheme:
The reaction is most specific for thiols at a pH range of 6.5-7.5. At pH values above 7.5, the reactivity of maleimides with primary amines can increase, leading to potential side reactions[2].
Hydrolysis
The maleimide ring is susceptible to hydrolysis, which leads to the opening of the ring to form a maleamic acid derivative. This hydrolysis is pH-dependent, with the rate increasing in alkaline conditions. The hydrolysis product is unreactive towards thiols. Therefore, it is crucial to prepare fresh solutions of NMM for use in labeling experiments and to control the pH of the reaction mixture. Studies have shown that the rate of hydrolysis of N-alkylmaleimides, including NMM, is proportional to the hydroxide ion concentration in the pH range of 7-9 and is independent of pH below 4.
Synthesis of this compound
A general and accessible method for the synthesis of this compound involves the reaction of maleic anhydride with methylamine hydrochloride in the presence of a base, followed by cyclization.
General Synthetic Protocol
A common laboratory-scale synthesis is as follows:
-
Methylamine hydrochloride is added to a solution of maleic anhydride and potassium acetate in acetic acid.
-
The mixture is heated to reflux (approximately 110 °C) for several hours.
-
After cooling, the reaction mixture is poured into a cold sodium bicarbonate solution to neutralize the acid.
-
The this compound product is then extracted with an organic solvent, such as diethyl ether.
-
The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield the final product[4][5].
Diagram of the Synthesis Workflow:
Caption: A general workflow for the synthesis of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound and its analogs for protein modification.
Protocol for Labeling Proteins with this compound
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein of interest containing at least one cysteine residue
-
This compound (NMM)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, or other amine-free buffer at pH 6.5-7.5
-
Quenching solution: A solution of a thiol-containing compound like dithiothreitol (DTT) or β-mercaptoethanol.
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL. If the cysteine residues are in disulfide bonds, they must first be reduced using a reducing agent like DTT or TCEP (tris(2-carboxyethyl)phosphine). If DTT is used, it must be removed prior to the addition of NMM.
-
NMM Solution Preparation: Prepare a stock solution of NMM in a water-miscible organic solvent like DMSO or DMF immediately before use to minimize hydrolysis.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the NMM stock solution to the protein solution while gently stirring. The optimal molar ratio should be determined experimentally.
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, protected from light.
-
Quenching: Quench the reaction by adding an excess of the quenching solution to react with any unreacted NMM.
-
Purification: Remove the excess NMM and quenching reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
Diagram of the Protein Labeling Workflow:
Caption: A typical workflow for labeling proteins with this compound.
Quantitative Data
Summarized below is quantitative data regarding the reactivity and stability of this compound and related compounds.
| Parameter | N-Alkylmaleimide | Value | Conditions | Reference |
| Reaction Kinetics | ||||
| Second-order rate constant (k₂) with Cysteine | N-Ethylmaleimide | ~100 - 1000 M⁻¹s⁻¹ | pH 6.5-7.5 | [6] |
| Reaction completion time with L-cysteine | N-Ethylmaleimide | < 2 minutes | Aqueous solution | |
| Hydrolysis Kinetics | ||||
| Catalytic rate constant for alkaline hydrolysis (order) | N-Alkylmaleimides | HMMI > MI > MMI > EMI | pH 7-9 | |
| Enthalpy of activation for hydrolysis (order) | N-Alkylmaleimides | EMI > MMI > MI > HMMI | pH 7-9 | |
| Entropy of activation for hydrolysis | N-Alkylmaleimides | -132 to -162 J mol⁻¹K⁻¹ | pH 7-9 | |
| Inhibition Constants | ||||
| IC₅₀ for Monoglyceride Lipase (MGL) | This compound | 24.5 ± 3.0 µM | ||
| IC₅₀ for Fatty Acid Amide Hydrolase (FAAH) | This compound | 40% inhibition at 1 mM |
HMMI: N-hydroxymethylmaleimide, MI: Maleimide, MMI: this compound, EMI: N-ethylmaleimide
Application in Elucidating Signaling Pathways
N-alkylmaleimides, including NMM and NEM, have been instrumental in dissecting the roles of specific cysteine residues in proteins involved in cellular signaling. By covalently modifying these residues, researchers can inhibit protein function and observe the downstream consequences, thereby mapping out signaling cascades.
The NF-κB Signaling Pathway
The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Its activation is tightly controlled by the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB), leading to its degradation and the subsequent translocation of NF-κB to the nucleus.
N-alkylmaleimides can be used to probe the role of cysteine residues in the components of the NF-κB pathway. For instance, the catalytic subunit of the IKK complex, IKKβ, contains a critical cysteine residue in its activation loop. Modification of this cysteine by NEM has been shown to inhibit IKKβ activity, thereby blocking the phosphorylation of IκBα and preventing the activation of NF-κB. Another key upstream kinase in this pathway is TGF-β-activated kinase 1 (TAK1), which also contains cysteine residues that are sensitive to modification by NEM, leading to the inhibition of its kinase activity and subsequent downstream signaling to IKK and NF-κB.
Diagram of N-Alkylmaleimide Inhibition of the NF-κB Pathway:
Caption: N-Alkylmaleimides can inhibit the NF-κB pathway by targeting cysteine residues in TAK1 and IKKβ.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of conserved signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The core of these pathways consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).
N-alkylmaleimides can be used to investigate the role of specific cysteine residues in the kinases of the MAPK pathways. For example, some MAPKKs, such as MEK1 and MEK2, have cysteine residues that are crucial for their activity. Modification of these cysteines by NEM can lead to the inhibition of their ability to phosphorylate and activate the downstream MAPKs, ERK1 and ERK2. Similarly, upstream MAPKKKs can also be targeted.
Diagram of N-Alkylmaleimide Inhibition of the MAPK/ERK Pathway:
References
- 1. Ubiquitination-activated TAB–TAK1–IKK–NF-κB axis modulates gene expression for cell survival in the lysosomal damage response [elifesciences.org]
- 2. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
N-Methylmaleimide bioconjugation protocol for antibodies
Application Notes and Protocols
Topic: N-Methylmaleimide Bioconjugation Protocol for Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound and its derivatives are among the most widely used reagents for bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2] This chemistry leverages the high reactivity and selectivity of the maleimide group towards the sulfhydryl (thiol) group of cysteine residues.[3] The reaction, a Michael addition, proceeds rapidly under mild, physiological conditions (pH 6.5-7.5) to form a stable thioether bond, making it an ideal method for linking potent drug payloads to antibodies.[1][]
The process typically involves the selective reduction of the antibody's interchain disulfide bonds to generate free, reactive thiols, followed by conjugation with the maleimide-functionalized payload.[][5] While effective, a key consideration is the stability of the resulting thiosuccinimide linkage. This linkage can undergo a retro-Michael reaction in vivo, leading to premature drug release.[][6] Strategies to mitigate this instability, such as linker design and hydrolysis of the succinimide ring, are critical for developing safe and effective ADCs.[6][7]
This document provides a detailed protocol for the bioconjugation of antibodies using this compound chemistry, including antibody reduction, the conjugation reaction, purification of the conjugate, and methods for characterization.
Key Experimental Considerations
-
Buffer Selection: The thiol-maleimide reaction is most efficient at a pH of 6.5-7.5.[1][] Common buffers include Phosphate-Buffered Saline (PBS), Tris, or HEPES.[8] It is critical to use buffers that do not contain thiol compounds (e.g., DTT, 2-Mercaptoethanol) as they will compete with the antibody for the maleimide reagent.[8] Degassing the buffer is recommended to prevent the re-oxidation of free thiols.
-
Reducing Agents: To generate free sulfhydryl groups from the antibody's interchain disulfide bonds, a reducing agent is required. Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (DTT) are the most commonly used reagents.[5][9] TCEP is often preferred as it is stable, odorless, and does not interfere with the maleimide reaction.[8] The extent of reduction (and thus the number of available thiols) can be controlled by modulating the concentration of the reducing agent, temperature, and incubation time.[5]
-
Maleimide Reagent Preparation: Maleimide-functionalized payloads should be dissolved in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use to prevent hydrolysis.[8]
-
Linkage Stability: The thiosuccinimide linkage formed can be unstable, particularly when linked to cysteine residues.[10][11] The linkage is susceptible to a retro-Michael reaction, especially in the presence of other thiols like albumin or glutathione in the plasma.[6][12][13] This can be addressed by using next-generation maleimides (e.g., N-aryl maleimides) or by inducing hydrolysis of the succinimide ring (e.g., by raising the pH post-conjugation) to form a stable, ring-opened product.[][7][14]
Quantitative Data Summary
The efficiency of antibody reduction and the stability of the final conjugate are critical parameters. The following tables summarize key quantitative data from relevant studies.
Table 1: Effect of DTT Concentration and Temperature on Antibody Reduction [5]
| DTT Concentration (mM) | Thiols per mAb (at 37°C) | Temperature (°C) | Thiols per mAb (with 5mM DTT) |
| 0.1 | ~0.4 | 4 | ~3.8 |
| 1.0 | ~1.2 | 25 | ~4.6 |
| 5.0 | ~5.4 | 37 | ~5.4 |
| 10.0 | ~7.0 | 56 | ~6.0 |
| 20.0 | ~8.0 | ||
| 50.0 | ~8.0 | ||
| 100.0 | ~8.0 |
Data derived from the reduction of Trastuzumab.
Table 2: Comparative Stability of Thiol-Maleimide Adducts [10]
| Conjugate Type | Linkage | Incubation Conditions | % Payload Loss (after 7 days) |
| Lysine-linked | Thiobutanoyl-maleimide | 5 mM Cysteine, 37°C | 0.5% |
| Cysteine-linked | Direct Cysteine-maleimide | 5 mM Cysteine, 37°C | ~8% |
| Cysteine-linked (in vivo) | Direct Cysteine-maleimide | In circulation | 50% (after 7 days) |
These data highlight the greater stability of maleimide adducts with alkyl thiols (from lysine linkers) compared to the thiols from reduced antibody cysteines.[10]
Diagrams and Workflows
Thiol-Maleimide Reaction Mechanism
The core of the bioconjugation process is the Michael addition of a cysteine thiol to the maleimide ring.
Caption: Michael addition reaction between a cysteine thiol and a maleimide.
Experimental Workflow for Antibody-Maleimide Conjugation
This workflow outlines the complete process from a native antibody to a purified conjugate.
Caption: Workflow for antibody reduction, conjugation, and purification.
Stability Pathways of Thiosuccinimide Linkage
The thiosuccinimide product can undergo two competing reactions in a physiological environment.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creativepegworks.com [creativepegworks.com]
- 14. kinampark.com [kinampark.com]
Application Notes and Protocols: Site-Specific Protein Labeling with N-Methylmaleimide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Site-specific protein labeling is a powerful technique for the precise attachment of molecules such as fluorescent dyes, biotin, or therapeutic agents to a protein of interest. N-Methylmaleimide is a thiol-reactive reagent that enables the covalent modification of proteins at cysteine residues. This process, known as a Michael addition, is highly specific for the sulfhydryl group of cysteine at neutral pH, forming a stable thioether bond.[1][2][3][4] This specificity allows for a high degree of control over the location of the label, which is crucial for preserving protein function and for applications such as the development of antibody-drug conjugates (ADCs).[][6][7]
Principle of the Reaction
The maleimide group of this compound is an electrophile that reacts with the nucleophilic thiol group of a cysteine residue. This reaction is most efficient at a pH range of 7.0-7.5.[2][8] At this pH, the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring, while minimizing side reactions with other nucleophilic amino acid residues like lysine.[2] It is important to note that disulfide bonds between cysteine residues do not react with maleimides and must be reduced to free thiols prior to labeling.[3][4][9]
Caption: Reaction of this compound with a protein's cysteine residue.
Applications
The site-specific labeling of proteins with this compound has a wide range of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): this compound is used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[][6][7]
-
Fluorescent Labeling: The attachment of fluorescent probes allows for the study of protein localization, trafficking, and interactions within living cells.[]
-
Biotinylation: Introducing a biotin tag facilitates the detection and purification of proteins using streptavidin-based methods.[]
-
PEGylation: The conjugation of polyethylene glycol (PEG) chains can improve the pharmacokinetic properties of therapeutic proteins by increasing their stability and half-life.[][10]
-
Protein-Protein Interaction Studies: Site-specific labeling can be used to introduce probes for studying protein conformation and dynamics.[2]
Quantitative Data Summary
The efficiency of protein labeling with this compound is influenced by several factors. The following tables summarize key quantitative parameters for successful conjugation.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 7.5 | Maintains thiol reactivity while minimizing side reactions.[2][8] |
| Temperature | Room Temperature or 4°C | Lower temperatures can be used for sensitive proteins.[2][8] |
| Reaction Time | 2 hours to overnight | Longer incubation times may be required at 4°C.[8][11] |
| Molar Ratio (Label:Protein) | 10:1 to 20:1 | This should be optimized for each specific protein.[2][4][8] |
Table 2: Example Conjugation Efficiencies
| Protein/Peptide | Molar Ratio (Maleimide:Thiol) | Reaction Time | Conjugation Efficiency | Reference |
| Cyclic Peptide cRGDfK | 2:1 | 30 min | 84 ± 4% | [1] |
| 11A4 Nanobody | 5:1 | 2 hours | 58 ± 12% | [1] |
Experimental Protocols
This section provides a detailed protocol for the site-specific labeling of a protein with this compound.
Materials and Reagents
-
Protein of interest containing at least one cysteine residue
-
This compound
-
Reaction Buffer: 1X PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5 (degassed)[8][11]
-
Anhydrous DMSO or DMF[8]
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)[8]
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification[11]
-
Quenching reagent: β-mercaptoethanol or cysteine
Experimental Workflow
Caption: General workflow for protein labeling with this compound.
Detailed Protocol
Step 1: Preparation of Protein Solution
-
Dissolve the protein to be labeled in the degassed reaction buffer at a concentration of 1-10 mg/mL.[4][12]
-
Ensure the buffer does not contain any thiol-containing compounds.[8]
Step 2: Reduction of Disulfide Bonds (Optional)
This step is necessary if the protein's cysteine residues are involved in disulfide bonds.
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.[4][8]
-
Incubate for 20-30 minutes at room temperature.[4] TCEP does not need to be removed before the addition of the maleimide.[8]
Step 3: Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[8]
-
Vortex briefly to ensure the reagent is fully dissolved. This solution should be prepared fresh.[8]
Step 4: Labeling Reaction
-
While gently stirring the protein solution, add the this compound stock solution to achieve a final molar ratio of 10:1 to 20:1 (label:protein).[4][8]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[8][11]
Step 5: Quenching the Reaction
-
To stop the labeling reaction, add a quenching reagent such as β-mercaptoethanol or cysteine to a final concentration of 10 mM.
-
Incubate for 15 minutes to allow the quenching reagent to react with any excess this compound.[13]
Step 6: Purification of the Labeled Protein
-
Separate the labeled protein from unreacted this compound and the quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25).[11][13]
-
Equilibrate the column with your buffer of choice (e.g., 1X PBS).
-
Apply the reaction mixture to the column and collect the fractions. The labeled protein will typically elute in the first fractions.[13]
Characterization of the Conjugate
The degree of labeling (DOL), which is the average number of label molecules per protein, can be determined using spectrophotometry if the label has a distinct absorbance spectrum.[11] For this compound itself, which does not have a strong chromophore, characterization is often performed using mass spectrometry to confirm the mass increase corresponding to the addition of the label.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling | Insufficient free thiols | Ensure complete reduction of disulfide bonds with TCEP.[2] |
| Low molar ratio of label | Increase the molar excess of this compound.[2] | |
| Hydrolysis of maleimide | Prepare a fresh stock solution of this compound.[2] | |
| Protein Precipitation | High concentration of organic solvent | Add the this compound stock solution dropwise while stirring.[2] |
| Protein instability | Perform the reaction at a lower temperature (4°C).[2] | |
| Non-specific Labeling | pH is too high | Ensure the buffer pH is maintained between 7.0 and 7.5.[2] |
Storage of Labeled Protein
For long-term storage, it is recommended to add a stabilizer such as 5-10 mg/mL BSA and an antimicrobial agent like 0.01-0.03% sodium azide to the purified conjugate solution.[8] The conjugate should be stored at 4°C, protected from light.[11] For storage up to a year, adding 50% glycerol and storing at -20°C is an option.[8]
Signaling Pathway Diagram Example: Targeted ADC Therapy
The following diagram illustrates the conceptual signaling pathway of an antibody-drug conjugate (ADC) created using this compound chemistry.
Caption: Mechanism of action for an antibody-drug conjugate.
References
- 1. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 6. Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. updates.reinste.com [updates.reinste.com]
- 11. biotium.com [biotium.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: N-Methylmaleimide in Polymer Science and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of N-Methylmaleimide (NMM) in polymer synthesis, crosslinking, and bioconjugation for drug delivery systems. The following sections include comprehensive experimental protocols, tabulated quantitative data for easy comparison, and visualizations of key chemical processes and workflows.
This compound in Polymer Synthesis
This compound is a versatile monomer used in the synthesis of a variety of polymers. Its electron-deficient double bond makes it highly reactive in several polymerization reactions, including Diels-Alder cycloadditions and free-radical polymerizations.[1]
Diels-Alder Polymerization
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for creating well-defined polymer architectures. NMM can act as a dienophile, reacting with a diene-functionalized monomer to form a thermally reversible crosslinked polymer. This reversibility is particularly useful for creating self-healing materials and remendable thermosets.[2][3]
Experimental Protocol: Synthesis of a Model Diels-Alder Adduct with this compound [4]
This protocol describes the synthesis of a model adduct to study the parameters of the Diels-Alder and retro-Diels-Alder reactions, which can then be applied to polymer synthesis.
Materials:
-
This compound (NMM)
-
Furan derivative (e.g., Furfuryl cyclocarbonate ether, FCE)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in THF to create a 50% (w/w) solution in a round-bottom flask.
-
Add the furan derivative (2 equivalents) to the NMM solution.
-
Stir the reaction mixture under reflux at 70°C for three days.
-
Monitor the reaction progress using ¹H NMR by observing the disappearance of the maleimide double bond peak (around 6.9 ppm in DMSO-d6) and the appearance of adduct peaks.[4] The methyl group peak of NMM at approximately 2.8 ppm can be used as a reference.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the resulting exo-adduct by adding the reaction mixture to diethyl ether.
-
Isolate the precipitated adduct by filtration.
-
Wash the product with diethyl ether and dry it under a vacuum. A typical yield for the isolated exo-adduct is around 70%.[4]
Table 1: Characterization Data for this compound and a Model Diels-Alder Adduct
| Compound | ¹H NMR Chemical Shifts (DMSO-d6) | Reference |
| This compound | 7.01 ppm (s, 2H, vinyl), 2.86 ppm (s, 3H, methyl) | [4] |
| Model Adduct (exo) | Characterized by the disappearance of the 6.9 ppm maleimide peak and the 7.6 ppm furan peak. | [4] |
Logical Relationship: Diels-Alder Reaction for Polymer Synthesis
Caption: Diels-Alder reaction between NMM and a diene to form a thermally reversible adduct.
Free Radical Polymerization
This compound can be homopolymerized or copolymerized with other vinyl monomers via free-radical polymerization to produce polymers with high thermal stability.[5][6][7] The resulting polymaleimides are often used in high-performance applications.[5]
Experimental Protocol: Free Radical Homopolymerization of this compound
This protocol outlines a general procedure for the free-radical polymerization of NMM.
Materials:
-
This compound (NMM)
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Tetrahydrofuran (THF) or other appropriate solvent
-
Methanol
-
Polymerization bottle or Schlenk flask
-
Nitrogen or Argon source
-
Magnetic stirrer and heating bath
Procedure:
-
In a dry polymerization bottle, dissolve this compound (0.01 mol) in THF (10 mL).
-
Add AIBN (0.0002 g) to the solution.
-
Flush the bottle with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can inhibit the polymerization.
-
Seal the bottle and place it in a preheated bath at 80°C.
-
Maintain the reaction for 3 hours with continuous stirring.
-
After the polymerization is complete, pour the resulting viscous solution into methanol (25 mL) to precipitate the polymer.
-
Filter the precipitated polymer, wash it thoroughly with methanol, and dry it under a vacuum.
Table 2: Properties of this compound Copolymers
| Copolymer System | Monomer Reactivity Ratios | Thermal Properties | Reference |
| N-p-chlorophenyl maleimide (CMI) with Ethyl Acrylate (EA) | r₁(CMI) = 1.106, r₂(EA) = 0.352 | Initial decomposition at 350°C | [8] |
| N-(phenylamino)maleimide (N-PAMI) with Methyl Methacrylate (MMA) | Not specified | Good thermal stability, degrades in two steps | [6] |
Experimental Workflow: Free Radical Polymerization
Caption: General workflow for the free-radical polymerization of this compound.
This compound in Polymer Crosslinking
This compound and its derivatives are effective crosslinking agents. Crosslinking can be achieved through various mechanisms, including Michael addition reactions with thiol-containing polymers and photocycloaddition.
Thiol-Ene "Click" Chemistry for Crosslinking
The reaction between a maleimide and a thiol, a type of Michael addition, is a highly efficient "click" reaction that proceeds under mild conditions.[9] This chemistry is widely used to form hydrogels and crosslink polymer chains.[10][11]
Experimental Protocol: Synthesis of a Maleimide-Functionalized Hyaluronic Acid (HA-Mal) Hydrogel [10][12]
This protocol describes the synthesis of a maleimide-functionalized hyaluronic acid that can be crosslinked with a dithiolated crosslinker to form a hydrogel.
Materials:
-
Hyaluronic acid (HA)
-
N-(2-Aminoethyl)maleimide hydrochloride
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dithiolated crosslinker (e.g., PEG-dithiol)
-
Nanopure water
-
Dialysis tubing (10 kDa MWCO)
Procedure:
Part 1: Synthesis of HA-Maleimide (HA-Mal)
-
Dissolve hyaluronic acid (0.5 g, 1.2 x 10⁻³ mol) in nanopure water to a concentration of 1% w/v.
-
Sequentially add NHS (1.2 eq) and EDC (1.2 eq) to the HA solution and allow the reaction to proceed for 1 hour.
-
Add N-(2-Aminoethyl)maleimide hydrochloride (1.2 eq) and let it react for approximately 18 hours at room temperature.
-
Transfer the solution to a dialysis bag and dialyze against deionized water for 72 hours, changing the water every 4-6 hours.
-
Lyophilize the dialyzed solution to obtain the HA-Mal polymer.
Part 2: Hydrogel Formation
-
Dissolve the lyophilized HA-Mal and a dithiolated crosslinker (e.g., PEG-dithiol) in a suitable buffer (e.g., PBS).
-
Mix the solutions of HA-Mal and the crosslinker. Gelation should occur rapidly at neutral pH.
Table 3: Characterization of Maleimide-Functionalized Hydrogels
| Hydrogel System | Characterization Method | Key Findings | Reference |
| Hyaluronic Acid-Maleimide (HA-Mal) | ¹H NMR | A characteristic peak at 6.85 ppm confirms maleimide functionalization. | [10] |
| HA-Mal and Gelatin-Mal Crosslinked with PEG-dithiol | Rheology | Rapid, UV-free crosslinking kinetics. | [12] |
| Dextran-Maleimide and Chitosan-Thiol | Gelation Time, Swelling Studies | Gelation time can be tuned by precursor concentration. | [13][14] |
Signaling Pathway: Thiol-Ene Click Chemistry for Hydrogel Formation
Caption: Thiol-ene "click" chemistry for the formation of a crosslinked hydrogel network.
This compound in Drug Delivery and Bioconjugation
Maleimide chemistry is a cornerstone of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs).[2][9][] The high reactivity and selectivity of the maleimide group towards thiol groups on cysteine residues of proteins allow for the precise attachment of drug payloads to antibodies.[16]
Experimental Protocol: Antibody-Drug Conjugation via Maleimide Linker [1][17]
This protocol provides a general method for conjugating a maleimide-functionalized drug to a monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., IgG1)
-
Maleimide-functionalized drug-linker
-
Reducing agent (e.g., TCEP or DTT)
-
Conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
1. Antibody Reduction:
-
Dissolve the antibody in the conjugation buffer.
-
Add a calculated molar excess of the reducing agent (e.g., TCEP or DTT) to reduce the interchain disulfide bonds of the antibody, exposing free thiol groups.
-
Incubate the mixture at 30-37°C for 30 minutes to 2 hours.
-
Remove the excess reducing agent using a desalting column or centrifugal concentrator.
2. Conjugation:
-
Dissolve the maleimide-functionalized drug-linker in a suitable solvent (e.g., DMSO).
-
Add the drug-linker solution to the reduced antibody solution. The final concentration of the organic solvent should typically be low (e.g., 5-10%) to maintain antibody stability.
-
Incubate the reaction mixture at room temperature or on ice for 1-2 hours.
3. Purification:
-
Quench the reaction by adding an excess of a thiol-containing molecule (e.g., cysteine) to react with any unreacted maleimide groups.
-
Purify the resulting ADC from unconjugated drug-linker and other reagents using size exclusion chromatography or another suitable purification method.
Table 4: Key Parameters in Antibody-Drug Conjugation with Maleimides
| Parameter | Typical Conditions | Considerations | Reference |
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols over amines. | [] |
| Reducing Agent | TCEP or DTT | TCEP is often preferred as it does not contain thiols that could interfere with the conjugation. | [1][17] |
| Drug-to-Antibody Ratio (DAR) | Typically 2-4 | Controlled by the stoichiometry of the reducing agent and drug-linker. | [17] |
| Reaction Time | 1 - 2 hours | Can be optimized based on the specific antibody and drug-linker. | [1][17] |
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
Caption: A typical workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using maleimide chemistry.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 8. asianpubs.org [asianpubs.org]
- 9. nbinno.com [nbinno.com]
- 10. Exploiting maleimide-functionalized hyaluronan hydrogels to test cellular responses to physical and biochemical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental and theoretical studies of selective thiol-ene and thiol-yne click reactions involving N-substituted maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 16. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
Application Notes and Protocols: N-Methylmaleimide in Copolymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylmaleimide (NMM) is a versatile monomer utilized in copolymerization reactions to synthesize a wide array of functional polymers. Its reactive maleimide group and simple N-alkyl substitution make it a valuable building block for materials with applications in bioconjugation, drug delivery, and thermoresponsive systems. The maleimide moiety provides a highly specific reaction site for thiol groups, found in cysteine residues of proteins and peptides, enabling the covalent attachment of these biomolecules to the polymer backbone. This property is extensively exploited in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2][3] Furthermore, the incorporation of NMM into polymer chains can enhance their thermal stability. This document provides detailed application notes, experimental protocols, and quantitative data for the use of NMM as a monomer in copolymerization reactions.
Applications in Drug Development and Bioconjugation
This compound-containing copolymers are pivotal in the field of drug delivery and bioconjugation. The primary application stems from the maleimide group's ability to selectively react with thiols under mild physiological conditions, forming stable thioether bonds.[1][4] This specific reactivity is the cornerstone for:
-
Antibody-Drug Conjugates (ADCs): Copolymers containing NMM can be functionalized with cytotoxic drugs. The resulting polymer-drug conjugate can then be attached to a monoclonal antibody via the reaction of the maleimide groups with cysteine residues on the antibody. This creates a targeted delivery system that brings the potent drug directly to cancer cells, minimizing systemic toxicity.[3][5][6][7][8]
-
Protein and Peptide Conjugation: NMM-containing polymers can be used to modify proteins and peptides to improve their pharmacokinetic properties, such as increasing their half-life in circulation.[9][10]
-
Targeted Drug Delivery: The polymer backbone can be designed to be stimuli-responsive (e.g., pH or temperature-sensitive). By conjugating a targeting ligand (like an antibody or peptide) to the NMM unit, a "smart" drug delivery system can be created that releases its payload at the desired site of action.
-
Gene Delivery: Cationic copolymers incorporating NMM can be used to form complexes with nucleic acids (pDNA, siRNA) for gene delivery applications. The maleimide group can serve as a point of attachment for targeting moieties to enhance cell-specific delivery.[11][12][13]
Quantitative Data: Reactivity Ratios
The reactivity ratios of monomers in a copolymerization reaction are crucial for predicting the composition and microstructure of the resulting copolymer. While extensive data for this compound is limited, the reactivity ratios for various N-substituted maleimides with common comonomers provide valuable insights into the expected copolymerization behavior of NMM. The data suggests that N-substituted maleimides tend to undergo cross-propagation with many common monomers, often leading to alternating or nearly alternating copolymers, particularly with electron-rich comonomers like styrene.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization System Details | Reference |
| N-Phenylmaleimide | Styrene | 0.0325 | 0.0524 | ATRP, Dendritic Initiator | [14] |
| N-Cyclohexylmaleimide | Styrene | 0.046 | 0.127 | ATRP, CuBr/bpy catalyst, in anisole | [15] |
| N-Butylmaleimide | Styrene | 0.05 | 0.08 | Not specified | [2] |
| N-Phenylmaleimide | Methyl Methacrylate | 1.9090 | 0.1556 | Bulk reactive extrusion | [16] |
| N-Cyclohexylmaleimide | Methyl Methacrylate | 0.26 | 1.35 | ATRP, CuBr/bpy catalyst, in anisole | [15] |
| N-(4-carboxyphenyl)maleimide | Methyl Methacrylate | 0.26 | 2.51 | Free radical, AIBN, THF, 80°C | [17] |
| N-(4-carboxyphenyl)maleimide | Styrene | 0.08 | 0.22 | Free radical, AIBN, THF, 80°C | [17] |
| N-Phenylmaleimide | Vinyl Acetate | 86.12 | 0.001 | In methanol | [18] |
| N-isopropylacrylamide | Methyl Methacrylate | 0.271 | 2.819 | Free radical, AIBN, 1,4-dioxane, 60°C | [19][20] |
| N-isopropylacrylamide | 2,3-dihydroxypropyl methacrylate | 0.11 | 3.09 | Free radical copolymerization | [21] |
Note: The reactivity ratios can vary depending on the specific reaction conditions such as temperature, solvent, and initiator.
Experimental Protocols
Protocol 1: Synthesis of this compound-co-Methyl Methacrylate (NMM-co-MMA) Copolymer
This protocol describes the synthesis of a random copolymer of this compound and Methyl Methacrylate via free radical polymerization.
Materials:
-
This compound (NMM)
-
Methyl Methacrylate (MMA), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN), recrystallized
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hot plate
-
Nitrogen or Argon gas supply
Procedure:
-
Monomer and Initiator Preparation: In a round-bottom flask, dissolve the desired molar ratio of NMM and MMA in anhydrous THF. A typical starting point is a 1:1 molar ratio.
-
Initiator Addition: Add AIBN as the initiator. A common concentration is 1 mol% with respect to the total monomer concentration.
-
Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to 65-70°C with constant stirring under an inert atmosphere. The polymerization time can vary from 6 to 24 hours, depending on the desired conversion.[22][23]
-
Precipitation and Purification: After the desired reaction time, cool the flask to room temperature. Precipitate the copolymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring.
-
Washing: Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomers and initiator.
-
Drying: Dry the purified copolymer under vacuum at 40-50°C to a constant weight.
-
Characterization: Characterize the copolymer using techniques such as FT-IR and ¹H NMR to confirm its composition, and Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity.
Protocol 2: Bioconjugation of a Thiol-Containing Peptide to NMM-co-MMA
This protocol outlines the conjugation of a cysteine-containing peptide to the synthesized NMM-co-MMA copolymer.
Materials:
-
NMM-co-MMA copolymer
-
Cysteine-containing peptide
-
Phosphate-buffered saline (PBS), pH 7.0-7.4
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Copolymer Dissolution: Dissolve the NMM-co-MMA copolymer in a minimal amount of a suitable organic solvent like DMF.
-
Peptide Dissolution: Dissolve the cysteine-containing peptide in PBS buffer (pH 7.0-7.4).
-
Conjugation Reaction: Slowly add the dissolved copolymer to the peptide solution with gentle stirring. The maleimide groups on the copolymer will react with the thiol groups of the cysteine residues in the peptide.
-
Reaction Conditions: Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight. The reaction is typically complete within a few hours at room temperature.[4]
-
Purification: Purify the resulting polymer-peptide conjugate from unreacted peptide and copolymer using size-exclusion chromatography (SEC).
-
Characterization: Characterize the conjugate using techniques such as UV-Vis spectroscopy (to quantify the peptide concentration), and MALDI-TOF mass spectrometry or SDS-PAGE (to confirm conjugation).[9]
Visualizations
Signaling Pathways and Cellular Uptake
While NMM-containing copolymers are not known to be directly involved in specific signaling pathways, their application in drug delivery is critically dependent on their interaction with and uptake by cells. The maleimide moiety itself can influence cellular uptake. Studies have shown that maleimide-modified liposomes exhibit enhanced cellular uptake through thiol-mediated membrane trafficking, which may involve endocytosis and energy-independent transport mechanisms.[1] Inhibition of thiol-related reductases like protein disulfide isomerase can decrease the uptake of maleimide-functionalized carriers.[1] The primary endocytic pathways for nanoparticle uptake include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[24][25]
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of NMM-containing copolymers and their subsequent use in bioconjugation for creating antibody-drug conjugates.
References
- 1. Enhanced cellular uptake of maleimide-modified liposomes via thiol-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and evaluation of antibody-drug conjugates with high drug-to-antibody ratio using dimaleimide-DM1 as a linker- payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Poly(N-methylvinylamine)-Based Copolymers for Improved Gene Transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Block copolymer synthesis using free-radical polymerization and thiol–maleimide ‘click’ conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 16. Radical reaction extrusion copolymerization mechanism of MMA and N-phenylmaleimide and properties of products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and characterization of vinyl acetate/N-phenylmaleimide copolymers and the corresponding polyvinyl alcohol/N-phenylmaleimide with color cycle change property: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 19. Synthesis and Monomer Reactivity Ratio of PNIPAAM-PMMA Random Copolymer (Journal Article) | ETDEWEB [osti.gov]
- 20. researchgate.net [researchgate.net]
- 21. Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. dovepress.com [dovepress.com]
Application Notes and Protocols: N-Methylmaleimide for Hydrogel Formation and Characterization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of N-Methylmaleimide (NMM) in the formation and characterization of hydrogels. The protocols are intended to serve as a guide for researchers in the fields of biomaterials, drug delivery, and tissue engineering.
Introduction
This compound (NMM) is a chemical compound containing a maleimide group that is highly reactive towards thiols. This specific and rapid reactivity, known as the thiol-maleimide Michael addition, occurs under physiological conditions without the need for toxic initiators or UV light, making it an ideal crosslinking chemistry for biomedical applications.[1][2][3] Hydrogels formed using NMM-functionalized polymers exhibit tunable mechanical properties, biocompatibility, and the ability to encapsulate cells and therapeutic molecules.[2][3] This makes them excellent candidates for drug delivery systems, tissue engineering scaffolds, and regenerative medicine.[3][4][5][6][7]
The formation of these hydrogels typically involves the reaction of a polymer functionalized with maleimide groups with a thiol-containing crosslinker.[8] The resulting thioether bond is stable, contributing to the integrity of the hydrogel network.[9]
Hydrogel Formation: Thiol-Maleimide Michael Addition
The core of NMM-based hydrogel formation lies in the Michael-type addition reaction between a maleimide group and a thiol group. This reaction is highly efficient and proceeds readily at neutral pH.[1][10]
Caption: Thiol-Maleimide Michael addition reaction for hydrogel formation.
Protocol: General Hydrogel Formation
This protocol describes a general method for forming a hydrogel using a maleimide-functionalized polymer and a thiol-containing crosslinker.
Materials:
-
Maleimide-functionalized polymer (e.g., PEG-Maleimide, Hyaluronic Acid-Maleimide)
-
Thiol-containing crosslinker (e.g., Dithiothreitol (DTT), PEG-dithiol)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a solution of the maleimide-functionalized polymer in PBS to the desired concentration.
-
Prepare a separate solution of the thiol-containing crosslinker in PBS.
-
To form the hydrogel, mix the polymer solution and the crosslinker solution at a specific molar ratio of maleimide to thiol groups (typically 1:1).[8]
-
Vortex or pipette the mixture rapidly to ensure homogeneous mixing.
-
Allow the mixture to stand at room temperature or 37°C. Gelation time can be determined by the vial tilting method, where the vial is inverted, and the absence of flow indicates gel formation.[9][10] Gelation can be rapid, often occurring within minutes.[2][11]
Hydrogel Characterization
A comprehensive characterization of the hydrogel's physical, chemical, and biological properties is crucial for its intended application.
Experimental Workflow for Hydrogel Characterization
Caption: General workflow for hydrogel characterization.
Swelling Studies
Swelling studies are performed to determine the water uptake capacity of the hydrogel, which influences nutrient transport and drug release.[12]
Protocol: Swelling Ratio Determination
Materials:
-
Formed hydrogels
-
Deionized water or PBS
-
Lyophilizer
Procedure:
-
Prepare hydrogel samples of a known initial mass.
-
Immerse the hydrogels in deionized water or PBS and allow them to swell at 37°C.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface to remove excess water, and weigh the swollen hydrogel.
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Lyophilize the swollen hydrogels to determine their dry weight.
-
The swelling ratio (Q) is calculated using the following formula:
| Polymer System | Polymer Concentration | Swelling Ratio (Q) | Reference |
| PEG-4MAL | 3.0% | >500 | [11] |
| PEG-4MAL | 4.0% | ~150 | [11] |
| PEG-4A | 7.5% - 10.0% | Higher than PEG-4MAL | [11] |
| PEG-4VS | 7.5% - 10.0% | Higher than PEG-4MAL | [11] |
| sIPN SH-Mal with 10% gelatin | - | 18 ± 1 | [1] |
| sIPN SH-Mal with 5% gelatin | - | 15 ± 3.4 | [1] |
Rheological Analysis
Rheology characterizes the viscoelastic properties of the hydrogel, providing insights into its mechanical behavior under shear.[14][15][16] Key parameters include the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.[17]
Protocol: Rheological Measurement
Materials:
-
Formed hydrogel
-
Rheometer with parallel plate geometry
Procedure:
-
Place the hydrogel sample on the lower plate of the rheometer.
-
Lower the upper plate to the desired gap size.
-
Perform frequency sweep measurements at a constant strain within the linear viscoelastic region to determine G' and G''.[9]
-
A time sweep experiment can be conducted to monitor the gelation process, with the crossover point of G' and G'' indicating the gelation time.[15][18]
| Hydrogel System | Storage Modulus (G') | Loss Modulus (G'') | Conditions | Reference |
| HA-Mal and HA-Mal-RGD | No significant difference | No significant difference | 2.5% w/v HA, 1% w/v PEG di-thiol | [19] |
| Thiol-maleimide hydrogels | Varied with LAP concentration and thiol:maleimide ratio | Varied with LAP concentration and thiol:maleimide ratio | 5 wt% macromer | [8][20] |
Mechanical Testing
Mechanical testing evaluates the stiffness and strength of the hydrogel, which are critical for applications in tissue engineering where the hydrogel must mimic the properties of the native tissue.[21]
Protocol: Unconfined Compression Testing
Materials:
-
Cylindrical hydrogel samples
-
Mechanical testing system with a compression platen
Procedure:
-
Prepare cylindrical hydrogel samples with a known diameter and height.
-
Place the sample between the compression platens of the mechanical tester.
-
Apply a compressive strain at a constant rate.
-
Record the resulting stress to generate a stress-strain curve.
-
The compressive modulus (Young's modulus) can be calculated from the initial linear region of the stress-strain curve.[11]
| Hydrogel System | Young's Modulus | Conditions | Reference |
| 10% (wt/v) PEG-4MAL | ~10 kPa | - | [11] |
| 10% (wt/v) PEG-4A | ~3 kPa | - | [11] |
| 10% (wt/v) PEG-4VS | ~6 kPa | - | [11] |
Biocompatibility Assays
Biocompatibility testing is essential to ensure that the hydrogel does not elicit a toxic or inflammatory response when in contact with biological systems.[22][23][24]
Signaling Pathway for Cell Viability (MTT Assay)
Caption: Simplified pathway of the MTT assay for cell viability.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Materials:
-
Hydrogel samples
-
Cell culture medium
-
Specific cell line (e.g., NIH-3T3 fibroblasts)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol)
Procedure:
-
Sterilize hydrogel samples.
-
Incubate the hydrogels in cell culture medium for a specified period (e.g., 24, 48, 72 hours) to create hydrogel extracts.
-
Seed cells in a 96-well plate and allow them to adhere.
-
Replace the culture medium with the hydrogel extracts.
-
After the desired incubation time, remove the extracts and add MTT solution to each well.
-
Incubate for a few hours to allow for the formation of formazan crystals by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Cell viability is typically expressed as a percentage relative to a control group (cells cultured in medium without hydrogel extract).[25]
| Hydrogel System | Cell Line | Viability | Reference |
| HA-Mal-RGD | LX-2 and HepG2 co-culture | Significantly higher than control | [19] |
| GelMa-treated circuit | RAW 264.7 macrophages | 27.6% (Day 3), 41.3% (Day 6) | [25] |
Conclusion
This compound-based chemistry offers a versatile and robust platform for the development of hydrogels for a wide range of biomedical applications. The protocols and data presented here provide a foundation for researchers to design, fabricate, and characterize NMM-based hydrogels tailored to their specific needs in drug delivery and tissue engineering. The inherent biocompatibility and tunable properties of these hydrogels make them a promising area for future research and development.
References
- 1. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG-Maleimide Hydrogels for Protein and Cell Delivery in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of Hydrogels in Drug Delivery [ebrary.net]
- 5. Hydrogels and Their Applications in Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. biotechrep.ir [biotechrep.ir]
- 17. mdpi.com [mdpi.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Exploiting maleimide-functionalized hyaluronan hydrogels to test cellular responses to physical and biochemical stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Radical‐Mediated Degradation of Thiol–Maleimide Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Biocompatibility Analysis of GelMa Hydrogel and Silastic RTV 9161 Elastomer for Encapsulation of Electronic Devices for Subdermal Implantable Devices | MDPI [mdpi.com]
Application Notes and Protocols for Diels-Alder Reactions Using N-Methylmaleimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Diels-Alder reactions with N-Methylmaleimide as the dienophile. This compound is a highly reactive and versatile dienophile due to the electron-withdrawing nature of its two carbonyl groups, making it an excellent substrate for [4+2] cycloaddition reactions with a wide range of conjugated dienes. This document outlines various reaction conditions, including solvent selection, temperature effects, and the use of Lewis acid catalysts, to achieve desired cycloadducts with high yield and stereoselectivity.
Introduction to Diels-Alder Reactions with this compound
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings.[1][2] The reaction involves the concerted cycloaddition of a conjugated diene to a dienophile.[2] this compound is an effective dienophile due to its electron-deficient double bond, which readily reacts with electron-rich dienes.[3] The stereochemical outcome of the reaction, particularly the formation of endo and exo isomers, is a key consideration and can often be controlled by reaction conditions.[4][5] Generally, the endo product is kinetically favored due to secondary orbital interactions, while the exo product is often the more thermodynamically stable isomer.[4][6]
Factors Influencing the Reaction
Several factors can influence the rate, yield, and selectivity of Diels-Alder reactions involving this compound:
-
Solvent: The choice of solvent can significantly impact the reaction rate. While many Diels-Alder reactions are performed in organic solvents, the use of water as a solvent can lead to a significant rate acceleration due to hydrophobic effects.[1][7] This "green chemistry" approach also simplifies product isolation, as the cycloadduct often precipitates from the aqueous solution.[1]
-
Temperature: Reaction temperature plays a crucial role in the stereoselectivity of the Diels-Alder reaction. Lower temperatures often favor the formation of the kinetically controlled endo product, while higher temperatures can lead to the thermodynamically favored exo product through a retro-Diels-Alder reaction and subsequent equilibration.[6]
-
Catalysis: Lewis acids are commonly employed to catalyze Diels-Alder reactions.[8] They coordinate to the carbonyl groups of the dienophile, such as this compound, lowering its LUMO energy and increasing its reactivity.[8] This can lead to higher yields, increased reaction rates, and enhanced stereoselectivity.
Tabulated Quantitative Data
The following tables summarize quantitative data for Diels-Alder reactions of this compound with various dienes under different conditions.
Table 1: Reaction of this compound with Anthracene Derivatives
| Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) |
| Anthracene-9-methanol | Water | Reflux (100) | 1 | ~80 | 237-239 |
| Anthracene-9-methanol | Water | Reflux (100) | 1 | 60.46 | 231.1-234.3 |
Table 2: Reaction of this compound with Furan and its Derivatives
| Diene | Solvent | Temperature (°C) | Time (h) | Total Yield (%) | Endo/Exo Ratio |
| Furan | Not specified | Not specified | Not specified | Not specified | Exo favored (thermodynamic) |
| 3-Acetamido-5-acetylfuran | DMSO | Room Temperature | 16 | >95 | Exo favored |
| 3-Acetamido-5-acetylfuran | D2O | Room Temperature | 24 | 88 | 69:19 (Exo:Endo) |
Table 3: Reaction of this compound with Acyclic and Cyclic Dienes
| Diene | Solvent | Temperature (°C) | Time | Yield (%) | Endo/Exo Ratio |
| Deuterium-labeled 1,3-butadiene | Not specified | 20 | Not specified | Not specified | Not specified |
| Cyclopentadiene | Ethyl Acetate/Hexane | Room Temperature | 5 min | Not specified | Endo favored (kinetic) |
| Isoprene | Not specified | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Protocol 1: Diels-Alder Reaction of Anthracene-9-methanol and this compound in Water
This protocol describes a green and efficient method for the synthesis of the Diels-Alder adduct of anthracene-9-methanol and this compound.[1]
Materials:
-
Anthracene-9-methanol (0.065 g)
-
This compound (3 equivalents)
-
Water (50 mL)
-
100 mL Round-bottom flask
-
Magnetic stir bar
-
Water-cooled condenser
-
Heating mantle
-
TLC plates (Silica gel)
-
Eluent: 1:1 Ethyl acetate/Hexanes
-
Ice bath
-
Hirsch funnel and vacuum filtration apparatus
Procedure:
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add anthracene-9-methanol (0.065 g) and water (50 mL).[1]
-
Add 3 equivalents of this compound to the flask.[1]
-
Attach a water-cooled condenser to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring and maintain reflux for 1 hour.[1]
-
Monitor the progress of the reaction by TLC using a 1:1 ethyl acetate/hexanes eluent.[1] Ensure the water from the reaction mixture is evaporated from the TLC plate before developing.
-
After 1 hour, remove the flask from the heat and allow it to cool to room temperature.[1]
-
Chill the flask in an ice bath to induce crystallization of the product.[1]
-
Collect the crystalline product by vacuum filtration using a Hirsch funnel.[1]
-
Dry the product, weigh it, and determine its melting point to assess purity. A typical yield is around 80%, with a melting point of 237-239 °C.[1]
Protocol 2: General Procedure for the Diels-Alder Reaction of Cyclopentadiene and this compound
This protocol outlines the reaction between freshly cracked cyclopentadiene and this compound. Cyclopentadiene is typically generated by cracking its dimer, dicyclopentadiene.
Materials:
-
Dicyclopentadiene
-
This compound
-
Ethyl acetate
-
Hexane
-
Distillation apparatus for cracking dicyclopentadiene
-
Reaction flask
-
Magnetic stir bar
-
Ice bath
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Heat the dicyclopentadiene to ~180 °C. The monomeric cyclopentadiene will distill at a lower temperature (b.p. 41 °C). Collect the freshly distilled cyclopentadiene in a flask cooled in an ice bath. Use the cyclopentadiene immediately as it will dimerize over time.
-
In a separate flask, dissolve this compound in a minimal amount of ethyl acetate.
-
Slowly add the freshly prepared cyclopentadiene to the this compound solution with stirring. The reaction is often exothermic.
-
After the addition is complete, continue to stir the reaction mixture at room temperature. The reaction is typically rapid.[9]
-
Induce crystallization by adding hexane and scratching the inside of the flask with a glass rod.
-
Cool the flask in an ice bath to maximize crystal formation.
-
Collect the product by vacuum filtration, wash with cold hexane, and air dry.
Protocol 3: Lewis Acid-Catalyzed Diels-Alder Reaction (General Considerations)
While a specific protocol for this compound with a Lewis acid was not detailed in the provided search results, a general procedure can be adapted based on known Lewis acid-catalyzed Diels-Alder reactions.[8]
Materials:
-
Diene
-
This compound
-
Anhydrous organic solvent (e.g., Dichloromethane)
-
Lewis acid (e.g., AlCl3, BF3·OEt2, Ca(OTf)2)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Dry glassware
-
Syringes for transfer of reagents
Procedure:
-
Under an inert atmosphere, dissolve this compound in the anhydrous organic solvent in a dry flask.
-
Cool the solution to the desired temperature (e.g., 0 °C to -78 °C).
-
Slowly add the Lewis acid catalyst to the solution. Stir for a short period to allow for complexation with the dienophile.
-
Add the diene dropwise to the reaction mixture.
-
Allow the reaction to stir at the specified temperature for the required time, monitoring by TLC.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NaHCO3 or water).
-
Perform an aqueous workup to remove the Lewis acid and any water-soluble byproducts.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for a Diels-Alder reaction.
Caption: Energy profile of endo and exo pathways in a Diels-Alder reaction.
References
- 1. cs.gordon.edu [cs.gordon.edu]
- 2. youtube.com [youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. chemconnections.org [chemconnections.org]
- 5. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. public.websites.umich.edu [public.websites.umich.edu]
- 7. chemistry-online.com [chemistry-online.com]
- 8. ias.ac.in [ias.ac.in]
- 9. community.wvu.edu [community.wvu.edu]
Application Notes and Protocols: N-Methylmaleimide as a Thiol-Blocking Agent in Protein Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylmaleimide (NEM) is a widely utilized alkylating agent in protein chemistry and proteomics, primarily for the specific and irreversible modification of thiol groups in cysteine residues.[1][2] Its high reactivity and specificity under controlled pH conditions make it an invaluable tool for a variety of applications, including the preservation of the native redox state of proteins, quantitative redox proteomics, and functional protein studies.[3][4][5] This document provides detailed application notes and experimental protocols for the effective use of this compound in protein research.
NEM reacts with the sulfhydryl group of cysteine residues via a Michael addition reaction, forming a stable, irreversible thioether bond.[3] This reaction is most specific for thiols at a pH range of 6.5-7.5.[6] At pH values above 7.5, NEM can exhibit off-target reactivity with other nucleophilic groups, such as the amino groups of lysine and histidine residues.[6][7] The reaction is rapid, often reaching completion within minutes, which is a significant advantage over other alkylating agents like iodoacetamide (IAM) and iodoacetic acid (IAA).[8]
Key Applications of this compound
-
Preservation of Protein Redox State: NEM is crucial for "freezing" the in vivo redox state of protein thiols during sample preparation. By rapidly and irreversibly blocking free thiols, it prevents post-lysis oxidation and disulfide exchange, ensuring that the analysis reflects the true physiological state.[5][9]
-
Redox Proteomics: In differential alkylation techniques, NEM is used to block reduced cysteines. Subsequently, reversibly oxidized cysteines can be reduced and labeled with a different, often isotopically heavier or fluorescently tagged, alkylating agent. This allows for the quantification of site-specific cysteine oxidation.[4][10][11]
-
Functional Protein Studies: By modifying specific cysteine residues, NEM can be used to investigate their role in protein function, enzyme activity, and protein-protein interactions.[1]
-
Mass Spectrometry Sample Preparation: Alkylation of cysteine residues with NEM is a standard step in sample preparation for mass spectrometry-based proteomics. This prevents the formation of disulfide bonds, which can interfere with protein digestion and peptide analysis.[7][12]
-
Studying Protein S-glutathionylation: NEM is used to block free thiols before the reduction of glutathionylated cysteines, enabling their specific detection and quantification.[13][14]
Comparison with Other Thiol-Blocking Agents
NEM offers several advantages over other common thiol-blocking agents like iodoacetamide (IAM) and iodoacetic acid (IAA).
| Feature | This compound (NEM) | Iodoacetamide (IAM) / Iodoacetic Acid (IAA) |
| Reaction Speed | Rapid, often complete within minutes.[8] | Slower, may require hours for complete reaction.[8] |
| pH Optimum | Specific for thiols at pH 6.5-7.5.[6] | More reactive at alkaline pH (typically pH 8).[5] |
| Reagent Excess | Requires a lower molar excess over thiols.[8] | Requires a higher molar excess over thiols.[8] |
| Specificity | Highly specific for thiols at optimal pH.[7] | Can react with other residues at alkaline pH.[5] |
| Reversibility | The reaction is generally considered irreversible, though some studies suggest potential for retro-reactions under specific reducing conditions.[1][15] | Forms a stable, irreversible thioether bond.[3] |
Experimental Protocols
Protocol 1: General Blocking of Sulfhydryls on a Purified Protein
This protocol describes the basic procedure for blocking free thiol groups on a purified protein in solution.
Materials:
-
This compound (NEM)
-
Protein sample (1-10 mg/mL)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, or other amine-free buffer at pH 6.5-7.5.[6]
-
Desalting columns or dialysis cassettes.[6]
-
Ultrapure water
Procedure:
-
Allow the NEM vial to equilibrate to room temperature before opening to prevent condensation.[6]
-
Prepare a fresh 100-200 mM stock solution of NEM in ultrapure water immediately before use. NEM hydrolyzes in aqueous solutions, so the stock solution should not be stored.[6]
-
Dissolve the protein to be modified in the Reaction Buffer at a concentration of 1-10 mg/mL.[6]
-
Add a minimum of a 10-fold molar excess of NEM to the protein solution. For a typical protein, an equal mass of NEM to the protein can be used as a starting point (e.g., add 2 mg of NEM to 1 mL of a 2 mg/mL protein solution).[6]
-
Incubate the reaction mixture for 2 hours at room temperature.[6]
-
Remove excess, unreacted NEM from the protein sample using a desalting column or by dialysis against the Reaction Buffer.[6]
Protocol 2: Thiol Blocking in Cell Lysates for Redox Proteomics
This protocol is designed to preserve the native redox state of proteins during cell lysis.
Materials:
-
This compound (NEM)
-
Lysis Buffer (e.g., RIPA, or a buffer containing 40 mM HEPES, 50 mM NaCl, 1 mM EDTA, 1 mM EGTA, pH 7.4, 1% Triton X-100, and protease inhibitors).[16]
-
Cultured cells
Procedure:
-
Prepare a lysis buffer containing 100 mM NEM.[13][16] It is critical to add NEM to the lysis buffer immediately before use.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells directly in the NEM-containing lysis buffer. The volume of lysis buffer should be sufficient to ensure rapid inactivation of cellular processes and efficient alkylation.
-
Incubate the lysate on ice for 15-30 minutes to ensure complete blocking of free thiols.
-
Proceed with downstream applications such as protein quantification, immunoprecipitation, or preparation for mass spectrometry.
Protocol 3: Differential Alkylation for Quantifying Reversible Cysteine Oxidation (PEG-Switch Assay Principle)
This protocol outlines the general workflow for identifying and quantifying reversibly oxidized cysteine residues.
Materials:
-
This compound (NEM)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Thiol-reactive probe with a tag (e.g., biotinylated maleimide, fluorescent maleimide, or PEG-maleimide)
-
Cell or tissue lysate
Procedure:
-
Blocking of Free Thiols: Treat the cell lysate with a high concentration of NEM (e.g., 100 mM) to block all reduced cysteine residues, as described in Protocol 2.[17]
-
Removal of Excess NEM: Remove excess NEM from the lysate using a desalting column or protein precipitation (e.g., with acetone).
-
Reduction of Oxidized Thiols: Resuspend the protein pellet or the desalted protein solution in a buffer containing a reducing agent (e.g., 10 mM DTT or TCEP) to reduce all reversibly oxidized cysteines (e.g., disulfides, sulfenic acids).[8][10]
-
Labeling of Newly Formed Thiols: Add the thiol-reactive probe (e.g., PEG-maleimide) to label the newly exposed thiol groups.[17]
-
Analysis: The tagged proteins can then be analyzed by various methods, such as Western blotting (detecting the tag), or mass spectrometry. In the case of the PEG-switch assay, the addition of the large PEG molecule causes a significant shift in the protein's molecular weight, which can be visualized on an SDS-PAGE gel.[17]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of NEM in protein studies.
Table 1: Recommended Reaction Conditions for NEM Alkylation
| Parameter | Recommended Range | Notes | Reference(s) |
| NEM Concentration | 10-100 mM for cell lysates; 10-fold molar excess for purified proteins | Higher concentrations ensure rapid and complete blocking in complex mixtures. | [6][7][16] |
| pH | 6.5 - 7.5 | Optimal for specific reaction with thiols. | [6] |
| Incubation Time | 1 min - 2 hours | Shorter times (1-5 min) are often sufficient, especially at higher NEM concentrations. | [6][7][8] |
| Temperature | Room Temperature (20-25°C) or 37°C | Reaction is rapid at room temperature. | [6][18] |
Table 2: Comparison of Thiol Alkylating Agents
| Agent | Molar Excess Required | Reaction Time | Optimal pH |
| This compound (NEM) | ~125-fold | ~4 minutes | 4.3 - 7.5 |
| Iodoacetamide (IAM) | ~1000-fold | ~4 hours | >8.0 |
| Iodoacetic Acid (IAA) | ~1000-fold | ~4 hours | >8.0 |
| Data adapted from a comparative study on the effectiveness of alkylating protein thiols.[8] |
Visualizations
Caption: Workflow for differential alkylation using NEM.
Caption: General experimental workflow for thiol blocking with NEM.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Thiol Blocking | Insufficient NEM concentration or incubation time. | Increase the molar excess of NEM and/or the incubation time. Ensure the NEM stock solution is freshly prepared. |
| NEM solution has hydrolyzed. | Always prepare NEM stock solutions immediately before use. | |
| Non-specific Labeling | Reaction pH is too high (>7.5). | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. |
| High concentrations of NEM for extended periods. | Optimize NEM concentration and incubation time to the minimum required for complete blocking. | |
| Protein Precipitation | High concentration of NEM or organic solvent used to dissolve it. | Ensure NEM is fully dissolved in an aqueous solution before adding to the protein. If using an organic solvent, keep the final concentration low. |
References
- 1. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 2. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 3. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol Redox Proteomics for Identifying Redox-Sensitive Cysteine Residues Within the Protein of Interest During Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of reversible protein thiol modifications in tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteomic approaches to the characterization of protein thiol modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential alkylation-based redox proteomics – Lessons learnt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. S-glutathionylation proteome profiling reveals a crucial role of a thioredoxin-like protein in interspecies competition and cariogenecity of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms and Clinical Implications of Reversible Protein S-Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Illuminating Cellular Processes: A Guide to Fluorescent Protein Labeling with N-Methylmaleimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
The precise tracking and quantification of proteins within their native cellular environment are fundamental to deciphering complex biological processes. Fluorescent labeling of proteins has emerged as an indispensable tool in this pursuit, offering high sensitivity and spatiotemporal resolution. Among the various chemical strategies for protein modification, the use of N-Methylmaleimide (NMM) derivatives has gained prominence for its high selectivity towards sulfhydryl groups, predominantly found in cysteine residues. This application note provides a comprehensive overview of the principles, applications, and protocols for fluorescently labeling proteins using NMM derivatives, enabling researchers to effectively harness this powerful technique.
Principle of Maleimide-Thiol Chemistry
The fluorescent labeling of proteins with NMM derivatives hinges on the Michael addition reaction. The maleimide group contains an electron-deficient carbon-carbon double bond that acts as a Michael acceptor. This double bond reacts specifically and efficiently with the nucleophilic thiol group (sulfhydryl group, -SH) of a cysteine residue, forming a stable covalent thioether bond.[1][2] This reaction is highly selective for thiols under physiological pH conditions (pH 6.5-7.5), minimizing off-target labeling of other amino acid residues such as lysine or histidine.[2] The stability of the resulting thioether linkage is a key advantage, ensuring that the fluorescent probe remains attached to the protein of interest throughout the course of an experiment.[3]
Advantages of this compound Derivatives for Protein Labeling
-
High Selectivity: The specific reaction between the maleimide group and the thiol group of cysteine residues allows for site-specific labeling, which is particularly advantageous when a protein has a limited number of accessible cysteines.[2]
-
Stable Conjugates: The formation of a covalent thioether bond results in a highly stable conjugate, resistant to cleavage under typical experimental conditions.[3] However, it is important to note that under certain in vivo conditions, the thioether bond can undergo a retro-Michael reaction, leading to deconjugation.[4]
-
Mild Reaction Conditions: The labeling reaction proceeds efficiently at or near neutral pH and room temperature, preserving the native structure and function of the protein.[5]
-
Versatility: A wide array of fluorescent dyes functionalized with a maleimide group are commercially available, spanning the entire visible and near-infrared spectrum. This allows for flexibility in experimental design and multiplexing capabilities.
Applications in Research and Drug Development
The ability to specifically attach a fluorescent probe to a protein of interest has far-reaching applications:
-
Studying Protein-Protein Interactions: Techniques like Förster Resonance Energy Transfer (FRET) can be employed using donor and acceptor fluorophores conjugated to interacting proteins to measure their proximity and dynamics.
-
Monitoring Protein Conformation and Dynamics: Changes in the local environment of a fluorescent probe can report on conformational changes in the protein.
-
Visualizing Protein Localization and Trafficking: Labeled proteins can be tracked within living cells using advanced microscopy techniques to understand their subcellular localization and movement.
-
Enzyme Activity Assays: Fluorescently labeled substrates can be used to monitor the activity of enzymes in real-time.
-
Antibody-Drug Conjugates (ADCs): In the realm of drug development, maleimide chemistry is a cornerstone for linking cytotoxic drugs to antibodies, creating targeted cancer therapies.[6]
Comparative Data of Common this compound (NMM) Fluorescent Dyes
The selection of an appropriate fluorescent dye is critical for the success of any labeling experiment. The following table summarizes the key photophysical properties of several commercially available NMM derivatives to aid in this selection process.
| Dye Name | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Key Features |
| Fluorescein-5-Maleimide | ~494[7] | ~519[7] | ~80,000[8] | ~0.79 - 0.95[8][9] | Bright green fluorescence, but pH sensitive and prone to photobleaching. |
| CPM (7-Diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin) | ~387[10] | ~463[10] | Not specified | Not specified | Essentially non-fluorescent until it reacts with a thiol, reducing background signal.[11] |
| BODIPY™ FL Maleimide | ~503 | ~509 | ~92,000 | ~0.97 | Bright, photostable dye with a narrow emission spectrum. |
| Alexa Fluor™ 488 C5 Maleimide | ~490 | ~525 | ~71,000 | ~0.92 | Highly photostable and pH-insensitive green fluorophore. |
| CF™488A Maleimide | 490 | Not specified | 70,000 | Not specified | Bright and extremely photostable green dye with low non-specific binding. |
| Janelia Fluor® 549, Maleimide | 549[1] | 571[1] | 101,000[1] | 0.88[1] | Bright, photostable yellow fluorescent dye suitable for super-resolution microscopy.[1] |
| Janelia Fluor® 646, Maleimide | 646 | 664 | 152,000 | 0.54 | Bright, photostable red fluorescent dye suitable for live-cell and super-resolution imaging. |
Experimental Protocols
Protocol 1: Preparation of Protein for Labeling
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES, Tris), pH 7.0-7.5. The buffer should be free of any thiol-containing reagents (e.g., DTT, β-mercaptoethanol).
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).
-
Degassing equipment (vacuum pump or inert gas source like nitrogen or argon).
-
Gel filtration column (e.g., Sephadex G-25) for buffer exchange or removal of reducing agents.
Procedure:
-
Dissolve the Protein: Dissolve the protein to be labeled in a degassed buffer at a concentration of 1-10 mg/mL. Degassing the buffer by applying a vacuum or by bubbling with an inert gas is crucial to minimize the oxidation of free thiol groups.
-
Reduction of Disulfide Bonds (Optional): If cysteine residues involved in disulfide bonds are the target for labeling, a reduction step is necessary.
-
Using TCEP: Add a 10- to 100-fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide dye.
-
Using DTT: Add a 10- to 100-fold molar excess of DTT and incubate for 30-60 minutes at room temperature. Crucially, DTT must be removed before adding the maleimide reagent , as it will compete for labeling. Remove DTT using a desalting column.
-
Protocol 2: Fluorescent Labeling of the Protein
Materials:
-
Prepared protein solution from Protocol 1.
-
This compound fluorescent dye.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Reaction tubes.
Procedure:
-
Prepare Dye Stock Solution: Allow the vial of the maleimide dye to warm to room temperature before opening to prevent moisture condensation. Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. Vortex to ensure the dye is fully dissolved.
-
Labeling Reaction:
-
While gently stirring or vortexing the protein solution, add the dye stock solution to achieve a 10- to 20-fold molar excess of dye to protein. The optimal ratio may need to be determined empirically for each protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. The longer incubation at a lower temperature can be beneficial for sensitive proteins.
-
Protocol 3: Purification of the Labeled Protein
Materials:
-
Reaction mixture from Protocol 2.
-
Purification system: Gel filtration chromatography (e.g., Sephadex G-25), dialysis, or HPLC.
-
Appropriate buffer for purification.
Procedure:
-
Separate Labeled Protein from Unreacted Dye: It is essential to remove the unreacted fluorescent dye, as it can interfere with downstream applications and quantification.
-
Gel Filtration Chromatography: This is the most common and effective method. Apply the reaction mixture to a gel filtration column equilibrated with the desired buffer. The larger labeled protein will elute first, followed by the smaller, unreacted dye molecules.
-
Dialysis: Dialyze the reaction mixture against a large volume of buffer. This method is suitable for water-soluble dyes but may be less efficient for hydrophobic dyes.
-
HPLC: For high-purity applications, reversed-phase or size-exclusion HPLC can be used.
-
Protocol 4: Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀), which corresponds to the protein absorbance, and at the maximum absorbance wavelength of the dye (A_max).
-
Calculate Protein Concentration:
-
First, correct the A₂₈₀ for the contribution of the dye's absorbance at this wavelength using the following equation: Corrected A₂₈₀ = A₂₈₀ - (A_max × CF₂₈₀) where CF₂₈₀ is the correction factor for the specific dye (A₂₈₀ of the dye / A_max of the dye). This value is typically provided by the dye manufacturer.
-
Then, calculate the molar concentration of the protein: Protein Concentration (M) = Corrected A₂₈₀ / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Dye Concentration: Dye Concentration (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
Visualizations
References
- 1. Mapping dynamic protein interactions in MAP kinase signaling using live-cell fluorescence fluctuation spectroscopy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. (PDF) Mapping Dynamic Protein Interactions in MAP Kinase [research.amanote.com]
Troubleshooting & Optimization
How to prevent hydrolysis of N-Methylmaleimide in solution
Welcome to the technical support center for N-Methylmaleimide (NMM). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound by providing detailed troubleshooting guidance and answers to frequently asked questions, with a primary focus on preventing its hydrolysis in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a critical issue?
A1: this compound (NMM) is an electrophilic compound widely used for cross-linking and bioconjugation, particularly for reacting with thiol (sulfhydryl) groups on proteins and peptides. Hydrolysis is a chemical reaction where the maleimide ring is opened by water, forming an N-methylmaleamic acid derivative. This product is unreactive towards thiols.[1][2] Therefore, premature hydrolysis of NMM before it can react with the target molecule will lead to low or no conjugation efficiency, resulting in failed experiments and inconsistent results.[3]
Q2: What is the optimal pH range to minimize NMM hydrolysis while ensuring efficient thiol conjugation?
A2: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[3][4] In this range, the reaction with thiols is highly chemoselective and rapid, while the rate of hydrolysis is minimized.[2][5] Below pH 6.5, the conjugation reaction rate decreases. Above pH 7.5, the rate of hydrolysis increases significantly, and the maleimide group also begins to lose its specificity, potentially reacting with primary amines like lysine residues.[2][3]
Q3: Which buffers should I use for my experiments involving this compound?
A3: It is crucial to use buffers that are free of extraneous primary amines and thiols. Recommended buffers include:
-
MES (2-(N-morpholino)ethanesulfonic acid)[5]
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)[5]
Q4: Are there any buffers I should explicitly avoid?
A4: Yes. Avoid buffers containing primary amines or thiols, as they will compete with your target molecule for reaction with the maleimide. Key buffers to avoid are:
-
Tris (tris(hydroxymethyl)aminomethane), as it contains a primary amine.[5]
-
Buffers containing DTT (dithiothreitol) or β-mercaptoethanol , as these are reducing agents with free thiols.[5] If a reducing agent is needed to prevent disulfide bond formation in your protein, use a disulfide-free reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and consider its removal before adding the NMM reagent.[3]
Q5: How should I prepare and store this compound solutions?
A5: Proper preparation and storage are critical to prevent premature hydrolysis.
-
Solid Form: Store solid this compound tightly sealed in a dry, cool, and dark place, preferably at -20°C.[5][6]
-
Stock Solutions: For long-term storage, prepare stock solutions in a dry, biocompatible organic solvent such as anhydrous DMSO or DMF.[2][3][5] Store these stock solutions at -20°C.[2]
-
Aqueous Solutions: Always prepare aqueous working solutions of NMM immediately before use. [3][4][5] Do not store NMM in aqueous buffers, as hydrolysis will occur.[2] When preparing to use a refrigerated stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation from introducing moisture.[4]
Q6: How does temperature affect the stability of this compound?
A6: The rate of NMM hydrolysis is directly influenced by temperature; higher temperatures accelerate the hydrolysis process.[1][7] For conjugation reactions, it is common to incubate the mixture for 1-2 hours at room temperature or overnight at 4°C to balance reaction efficiency with stability.[5] If you are observing significant hydrolysis, consider performing the reaction at a lower temperature.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | 1. Premature Hydrolysis of NMM: The reagent was inactivated before reacting with the target.[3] | • Prepare fresh aqueous solutions of NMM immediately before each use.[4][5]• Ensure stock solutions are made in anhydrous DMSO or DMF and stored properly.[2][5]• Verify the pH of the reaction buffer is within the optimal 6.5-7.5 range.[5] |
| 2. Incorrect Buffer Composition: The buffer contains interfering amines or thiols.[5] | • Use recommended buffers like PBS, MES, or HEPES.[5]• Avoid Tris, DTT, or other amine/thiol-containing buffers.[4][5] | |
| 3. Inaccessible or Oxidized Thiols: The target cysteine residues on the protein are not available for reaction.[3] | • Perform a pre-reduction step using a disulfide-free reducing agent like TCEP.[3]• Ensure the protein is properly folded and the target site is accessible. | |
| Inconsistent Results Between Experiments | 1. Variable Levels of NMM Hydrolysis: Inconsistent solution preparation or reaction conditions. | • Standardize your protocol by always preparing fresh buffers and NMM solutions.[5]• Carefully monitor and control the pH and temperature of the reaction.[5] |
| 2. Moisture Contamination: Water introduced into stock solutions or solid reagent. | • Store solid NMM and organic stock solutions in a desiccated environment.[6]• Allow refrigerated solutions to warm to room temperature before opening to prevent condensation.[4] | |
| Loss of Conjugate Stability (Post-Reaction) | 1. Retro-Michael Reaction: The bond formed between the thiol and maleimide is reversible, especially in thiol-rich environments (e.g., in vivo).[3][8] | • After the conjugation is complete, consider inducing hydrolysis of the now-formed thiosuccinimide ring by adjusting the pH to 8.5-9.0. This ring-opened form is stable and not subject to the retro-Michael reaction.[3][9] |
Data Presentation: Factors Influencing NMM Hydrolysis
The stability of this compound in aqueous solution is primarily dependent on pH and temperature. The following table summarizes these relationships.
| Parameter | Condition | Effect on Hydrolysis Rate | Recommendation |
| pH | < 6.5 | Low hydrolysis, but slower thiol-maleimide reaction rate.[3] | Use for storage if necessary, but not optimal for reaction. |
| 6.5 - 7.5 | Minimal hydrolysis, optimal for thiol reaction. [3][4][5] | This is the recommended range for all conjugation experiments. | |
| > 7.5 | Rate of hydrolysis increases significantly.[1][7] | Avoid this pH range to prevent NMM inactivation. | |
| > 9.0 | Very rapid hydrolysis.[7] | Can be used to quench unreacted maleimide post-reaction or to stabilize the conjugate.[3] | |
| Temperature | 4°C | Slow hydrolysis rate. | Suitable for overnight reactions to minimize hydrolysis.[5] |
| Room Temp (20-25°C) | Moderate hydrolysis rate. | Suitable for shorter (1-2 hour) reactions.[5] Monitor for hydrolysis if incubation is extended. | |
| 37°C and above | Significantly increased hydrolysis rate.[7] | Avoid unless required for a specific protocol, as NMM stability is greatly reduced. |
Visualizations
This compound Hydrolysis Pathway
Caption: Reaction pathway of this compound hydrolysis, which is accelerated at higher pH.
Troubleshooting Workflow for Low Conjugation Yield
Caption: A logical workflow to diagnose and solve issues of low conjugation efficiency.
Experimental Protocols
Protocol 1: General Thiol-Maleimide Conjugation
This protocol outlines a general method for conjugating a thiol-containing molecule (e.g., a protein with cysteine residues) with this compound, incorporating best practices to prevent hydrolysis.
Materials:
-
Thiol-containing protein or peptide
-
This compound (NMM)
-
Anhydrous DMSO
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2, degassed.[4][5]
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine)
-
(Optional) Desalting column
Procedure:
-
Prepare the Thiol-Containing Molecule: a. Dissolve the protein/peptide in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.[4] b. (Optional) If the protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[3] If TCEP interferes with downstream applications, it can be removed using a desalting column.[3]
-
Prepare the NMM Reagent: a. Allow the vial of solid NMM to equilibrate to room temperature before opening.[4] b. Immediately before use, prepare a concentrated stock solution (e.g., 10-20 mM) of NMM in anhydrous DMSO.[5]
-
Conjugation Reaction: a. Add the NMM stock solution to the solution of the thiol-containing molecule. A 10-20 fold molar excess of NMM over the thiol is a common starting point, but this should be optimized for your specific application.[5] b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[5]
-
Quenching and Purification: a. (Optional) To stop the reaction and consume any unreacted NMM, a small molecule thiol like L-cysteine can be added.[5] b. Remove excess, unreacted NMM reagent and other reaction components by size-exclusion chromatography (e.g., a desalting column) or dialysis.[5]
Protocol 2: Monitoring NMM Hydrolysis by UV-Vis Spectroscopy
The hydrolysis of the maleimide ring results in the loss of a carbon-carbon double bond, which can be monitored by observing the decrease in absorbance at approximately 300 nm.[4][7]
Materials:
-
This compound (NMM)
-
Anhydrous DMSO
-
Aqueous buffers of various pH values (e.g., pH 5.5, 7.4, 9.0)[7]
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Instrument Setup: Set the spectrophotometer to read absorbance at 299-302 nm. Set the desired temperature for the cuvette holder (e.g., 25°C or 37°C).
-
Solution Preparation: a. Prepare a 10 mM stock solution of NMM in anhydrous DMSO. b. Prepare the desired aqueous buffers (e.g., 0.1 M phosphate buffer at pH 5.5, 7.4, and 9.0). Pre-warm them to the target temperature.
-
Measurement: a. Add the appropriate buffer to a quartz cuvette and use it to zero (blank) the spectrophotometer. b. To initiate the measurement, add a small volume of the NMM stock solution to the buffer in the cuvette to achieve a final concentration with an initial absorbance in the linear range (e.g., ~1.0 AU). Mix quickly by gentle inversion. c. Immediately begin recording the absorbance at ~300 nm over time. Collect data points at regular intervals (e.g., every minute) for a duration appropriate to the expected hydrolysis rate (this could range from minutes at high pH to many hours at neutral or acidic pH).
-
Data Analysis: a. Plot Absorbance vs. Time. The rate of decrease in absorbance is proportional to the rate of NMM hydrolysis. b. The observed rate constant (k_obs) can be determined by fitting the data to a first-order exponential decay curve. This allows for a quantitative comparison of NMM stability under different conditions (e.g., comparing k_obs at pH 7.4 vs. pH 9.0).[7]
References
- 1. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. communities.springernature.com [communities.springernature.com]
Optimizing pH for N-Methylmaleimide conjugation to proteins
This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the conjugation of N-Methylmaleimide (NEM) and other maleimide-containing reagents to proteins.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to protein thiols?
The ideal pH for the reaction between a maleimide and a thiol (sulfhydryl) group, typically from a cysteine residue, is between 6.5 and 7.5.[1] This pH range offers an excellent balance between the reactivity of the thiol group and the stability of the maleimide ring.[2] While the reaction can proceed at a lower pH, the rate is slower. Conversely, at a pH above 7.5, the rate of competing side reactions, such as hydrolysis of the maleimide group and reaction with primary amines, increases significantly.[3]
Q2: What are the primary side reactions to be aware of during maleimide conjugation?
There are several potential side reactions:
-
Hydrolysis of the Maleimide Ring: The maleimide group is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative.[4] This reaction is highly pH-dependent and becomes significantly faster at pH values above 7.5.[3][4][5] It is crucial to prepare aqueous solutions of maleimide reagents immediately before use and avoid storing them in aqueous buffers.[1][6]
-
Reaction with Amines (Lysine Residues): At pH values of 7.5 or higher, maleimides can react with primary amines, such as the epsilon-amino group of lysine residues.[3] This reaction is generally much slower than the reaction with thiols at neutral pH.[7]
-
Thiazine Rearrangement: A specific side reaction can occur when conjugating a maleimide to a peptide or protein with an N-terminal cysteine that has a free amino group.[8][9] The newly formed succinimidyl thioether can undergo a rearrangement to a six-membered thiazine structure, particularly at neutral to basic pH.[8][9][10] Performing the conjugation under acidic conditions (e.g., pH 5.0) can prevent this rearrangement.[8]
-
Retro-Michael Reaction: The thioether bond formed can be reversible, especially in the presence of other thiols.[1][8] This can lead to the exchange of the maleimide conjugate with other thiol-containing molecules.
Q3: Which buffers should I use for the conjugation reaction?
Phosphate-buffered saline (PBS), HEPES, and MES are commonly recommended buffers for maleimide conjugation reactions.[1] The key is to use a buffer that is free of primary amines (like Tris or glycine) and thiols (like DTT or 2-mercaptoethanol), as these will compete with the protein for reaction with the maleimide.[1][11] It is also good practice to degas buffers to remove dissolved oxygen, which can cause the oxidation of thiols to disulfides.[1][3][12]
Q4: My protein has disulfide bonds. How do I prepare it for conjugation?
Disulfide bonds are unreactive with maleimides and must be reduced to free thiols prior to conjugation.[12]
-
TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent because it is thiol-free and does not need to be removed before adding the maleimide reagent.[1][13] A 10-100 fold molar excess of TCEP is typically used.[13]
-
DTT (dithiothreitol): DTT is also effective but contains thiol groups. Therefore, any excess DTT must be removed after reduction and before adding the maleimide reagent, typically via a desalting column or buffer exchange.[1]
Q5: My conjugation efficiency is low. What are the common causes?
Low efficiency can stem from several factors. Please refer to the troubleshooting guide and workflow diagram in the sections below for a systematic approach to resolving this issue.
Data Presentation: Reaction Parameters
The tables below summarize the key quantitative parameters for optimizing your this compound conjugation experiments.
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Value/Condition | Notes |
| pH | 6.5 - 7.5 | Optimal balance between thiol reactivity and maleimide stability.[1][2] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 2 hours is common. 4°C overnight can be used for sensitive proteins. |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1 (molar excess of maleimide) | This is a starting point and should be optimized for each specific protein.[1][13] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics.[12] |
| Recommended Buffers | PBS, HEPES, MES (10-100 mM) | Must be free of primary amines and thiols.[1][12][13] |
| Reducing Agent (if needed) | TCEP (10-100x molar excess) | Does not require removal before conjugation.[1][13] |
Table 2: pH Influence on this compound Reactions
| pH Range | Reaction with Thiols (Cysteine) | Maleimide Hydrolysis | Reaction with Amines (Lysine) | Notes |
| < 6.5 | Slower reaction rate | Stable | Negligible | Lower pH decreases thiol reactivity.[2] |
| 6.5 - 7.5 | Optimal | Low rate of hydrolysis | Very slow / Negligible | This is the recommended range for specific thiol conjugation.[1][2] |
| > 7.5 | Fast reaction rate | Rate of hydrolysis increases significantly | Reaction becomes competitive | Increased risk of non-specific labeling and loss of reagent.[3][4] |
| > 8.5 | Very fast reaction rate | Very rapid hydrolysis | Significant reaction | Not recommended due to high rates of side reactions.[6][8] |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Protein
-
Protein Preparation:
-
Dissolve the protein to be labeled in a degassed, thiol-free conjugation buffer (e.g., PBS, pH 7.2-7.5) to a concentration of 1-10 mg/mL.[12]
-
If the buffer contains additives like sodium azide or preservatives, it is recommended to remove them by dialysis or buffer exchange into the conjugation buffer.
-
-
Reduction of Disulfide Bonds (Optional):
-
If your protein contains disulfide bonds that need to be reduced, add a 10-100 fold molar excess of TCEP.
-
Incubate the mixture for 30-60 minutes at room temperature.[1] The reduced protein can be used directly without removing the TCEP.[1]
-
If using DTT, it must be completely removed before proceeding.[1]
-
-
Preparation of Maleimide Solution:
-
Conjugation Reaction:
-
Quenching the Reaction:
-
To stop the reaction and quench any unreacted maleimide, add a small molecule thiol like cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM.[1] Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted maleimide reagent and quenching agent by a suitable method such as size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[1]
-
Protocol 2: Quantification of Free Thiols using Ellman's Reagent (DTNB)
It is highly recommended to quantify the number of available sulfhydryl groups on your protein before starting the conjugation to ensure they are available for reaction.[1]
-
Prepare a DTNB Stock Solution: Dissolve Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid)) in the conjugation buffer to a concentration of 4 mg/mL.
-
Prepare Protein Sample: Dilute your protein sample to a known concentration (e.g., 1-2 mg/mL) in the conjugation buffer.
-
Reaction: In a cuvette, mix 50 µL of the DTNB stock solution with 250 µL of the protein sample. Add 2.2 mL of conjugation buffer.
-
Incubate: Allow the reaction to proceed for 15 minutes at room temperature.
-
Measure Absorbance: Measure the absorbance of the solution at 412 nm.
-
Calculate Thiol Concentration: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the colored product (TNB²⁻). The molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹. This will give you the molar concentration of free thiols in your protein sample.
Visualizations: Pathways and Workflows
Caption: Thiol-Maleimide Conjugation Pathway.
Caption: pH-Dependent Side Reactions of this compound.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
Minimizing side reactions of N-Methylmaleimide with lysine residues
Welcome to the technical support center for N-Methylmaleimide (NMM) bioconjugation. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and minimizing common side reactions, particularly with lysine residues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here you will find answers to common questions and troubleshooting tips for issues you may encounter during your experiments with this compound.
Q1: My this compound reaction is showing low specificity for cysteine, with significant modification of lysine residues. What is causing this and how can I prevent it?
A1: The primary factor influencing the selectivity of this compound for cysteine over lysine is the reaction pH. While the thiol-maleimide reaction is highly efficient for thiols, at higher pH values, the reactivity of maleimides with primary amines, such as the epsilon-amino group of lysine, increases.
-
Problem: At pH values above 7.5, the deprotonated, nucleophilic form of the lysine side chain's primary amine becomes more prevalent, leading to competitive reaction with the maleimide. The reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines at pH 7.0, but this selectivity diminishes as the pH increases.[1]
-
Solution: To favor specific cysteine modification, it is crucial to maintain the reaction pH between 6.5 and 7.5.[1][2] This pH range ensures that the sulfhydryl group of cysteine is sufficiently nucleophilic for the reaction to proceed efficiently, while the majority of lysine residues remain protonated and thus less reactive.
Troubleshooting Steps:
-
Verify Buffer pH: Ensure your reaction buffer is accurately prepared and maintained within the optimal pH 6.5-7.5 range throughout the experiment.[3]
-
Buffer Choice: Use non-amine containing buffers such as Phosphate-Buffered Saline (PBS), Tris, or HEPES, as buffers with primary or secondary amines can compete with the intended reaction.[3][4]
-
Reaction Time and Temperature: Minimize reaction time and temperature where possible. While the thiol-maleimide reaction is rapid, prolonged reaction times can increase the likelihood of side reactions.[5] Lowering the reaction temperature can also help reduce side reactions.[6]
Q2: I am observing a loss of my conjugated molecule from the protein over time. What could be the cause of this instability?
A2: The thiosuccinimide linkage formed between a thiol and a maleimide can be susceptible to a retro-Michael reaction, leading to cleavage of the conjugate. This is particularly relevant in the presence of other thiols, such as glutathione in biological samples.
-
Problem: The thiol-maleimide adduct is not entirely stable and can undergo a reverse reaction, especially in the presence of excess thiols.[7] This can lead to the transfer of the maleimide-linked molecule to other thiol-containing species.
-
Solution: One common strategy to increase the stability of the linkage is to hydrolyze the thiosuccinimide ring after conjugation. This hydrolysis opens the ring to form a stable maleamic acid derivative that is not susceptible to the retro-Michael reaction.[8][9]
Experimental Protocol: Thiosuccinimide Ring Hydrolysis
A method to achieve this involves a controlled increase in pH after the initial conjugation reaction.
-
Initial Conjugation: Perform the standard thiol-maleimide conjugation at pH 6.5-7.5.
-
Purification: Remove excess unreacted maleimide.
-
Hydrolysis: Increase the pH of the conjugate solution to around 9.0 and incubate to promote ring opening. The exact time and temperature should be optimized for your specific conjugate.
-
Final Purification: Re-purify the conjugate to remove any byproducts from the hydrolysis step.
Q3: My this compound reagent seems to be losing its reactivity. How should I handle and store it?
A3: this compound is susceptible to hydrolysis, especially in aqueous solutions and at non-neutral pH. This hydrolysis opens the maleimide ring to form a non-reactive maleamic acid, reducing the concentration of the active reagent available for conjugation.[9][10]
-
Problem: The maleimide ring can be opened by hydrolysis, a reaction that is accelerated in basic conditions.[9][10]
-
Solution: To ensure maximum reactivity, always prepare this compound solutions fresh before use.[2] If a stock solution in an organic solvent like DMSO or DMF is necessary, it should be stored desiccated at a low temperature (e.g., -20°C) and used promptly.[3] Avoid repeated freeze-thaw cycles.
Storage and Handling Recommendations:
| Condition | Recommendation | Rationale |
| Solid Reagent | Store in a cool, dry, and dark place.[11] | Prevents degradation from moisture and light. |
| Stock Solutions | Prepare fresh in anhydrous DMSO or DMF.[3] | Minimizes hydrolysis. |
| Aqueous Solutions | Prepare immediately before use.[2] | This compound has limited stability in aqueous buffers. |
Q4: How can I quench the this compound reaction once it is complete?
A4: To stop the conjugation reaction and prevent further non-specific modifications, it is important to quench any excess this compound.
-
Problem: Unreacted this compound can continue to react with other nucleophiles in your sample, leading to off-target labeling.
-
Solution: Add a small molecule thiol, such as L-cysteine or β-mercaptoethanol, in a molar excess to the initial amount of this compound. These small molecules will rapidly react with and consume any remaining active maleimide.
Quenching Protocol:
-
Calculate Excess: Determine the initial molar amount of this compound used in your reaction.
-
Add Quenching Agent: Add a 5- to 10-fold molar excess of a quenching thiol (e.g., L-cysteine) to the reaction mixture.
-
Incubate: Allow the quenching reaction to proceed for a short period (e.g., 15-30 minutes) at room temperature.
-
Purification: Proceed with your standard purification method (e.g., dialysis, size-exclusion chromatography) to remove the quenched maleimide and excess quenching agent.
Quantitative Data Summary
Table 1: pH Dependence of Maleimide Reactions
| pH Range | Primary Reaction with Cysteine | Side Reaction with Lysine | Selectivity for Cysteine |
| 6.5 - 7.5 | Highly Favorable | Minimal | High[1] |
| > 7.5 | Favorable | Increases Significantly | Decreased[1] |
| < 6.5 | Rate Decreases | Minimal | High, but slower reaction |
Table 2: Rate of Hydrolysis of N-Alkylmaleimides
| N-Alkylmaleimide | Relative Rate of Alkaline Hydrolysis |
| N-hydroxymethylmaleimide | Fastest |
| Maleimide | |
| This compound | |
| N-ethylmaleimide | Slowest |
| Data derived from kinetic studies of hydrolysis in pH-controlled buffer solutions.[9][10] |
Experimental Protocols & Methodologies
General Protocol for Cysteine-Specific Protein Labeling with this compound
This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins and applications.
-
Protein Preparation:
-
Dissolve the protein to be labeled in a degassed, amine-free buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5.[3][4] A typical protein concentration is 1-10 mg/mL.[4]
-
If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[3] Incubate for 20-30 minutes at room temperature.[3] TCEP is recommended as it does not contain a thiol group that could react with the maleimide.[12]
-
-
This compound Solution Preparation:
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the maleimide dye is a common starting point.[3] The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.[1]
-
Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light if using a fluorescent maleimide.[3]
-
-
Quenching (Optional but Recommended):
-
Add a 5- to 10-fold molar excess of a small molecule thiol (e.g., L-cysteine) to quench any unreacted this compound. Incubate for 15-30 minutes.
-
-
Purification:
Analytical Methods for Characterization:
-
Mass Spectrometry (MS): To confirm the successful conjugation and determine the number of attached maleimide molecules.[13][14]
-
UV-Vis Spectroscopy: To quantify the degree of labeling if the maleimide contains a chromophore.[13] The reaction can be monitored by the decrease in absorbance at 300 nm as the maleimide double bond is consumed.[2]
-
Fluorescence Spectroscopy: If a fluorescent maleimide is used, the labeling can be quantified by measuring the fluorescence intensity.[15]
Diagrams
Caption: Experimental workflow for cysteine-specific protein labeling.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Alkaline hydrolysis of N-ethylmaleimide allows a rapid assay of glutathione disulfide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Page loading... [wap.guidechem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
Technical Support Center: Troubleshooting Protein Aggregation During N-Methylmaleimide Conjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protein aggregation during N-Methylmaleimide (NMM) conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during this compound (NMM) conjugation?
A1: Protein aggregation during NMM conjugation can be triggered by several factors:
-
Hydrophobic Interactions: The conjugation of often hydrophobic maleimide-containing reagents to a protein can increase the overall hydrophobicity of the protein surface. This can lead to intermolecular hydrophobic interactions, causing the proteins to aggregate and precipitate out of solution.[1]
-
Disruption of Protein Structure: The conjugation process itself, including changes in buffer composition, pH, or the introduction of organic solvents, can disrupt the delicate tertiary structure of the protein.[1] This can expose hydrophobic core residues that are normally buried, leading to aggregation.[1]
-
Over-modification: Attaching too many maleimide-containing molecules to a single protein can significantly alter its surface properties, leading to a higher propensity for aggregation.[1]
-
Incorrect Reaction Conditions: Suboptimal pH, temperature, or molar ratios of reactants can lead to side reactions or incomplete conjugation, both of which can contribute to protein instability and aggregation.[1]
-
Presence of Reducing Agents: While necessary to reduce disulfide bonds and generate free thiols for conjugation, some reducing agents like Dithiothreitol (DTT) can interfere with the maleimide reaction if not completely removed, leading to undesirable side reactions and aggregation.[1]
Q2: How can I prevent protein aggregation before it occurs?
A2: Proactive measures can significantly reduce the risk of protein aggregation:
-
Optimize Reaction Buffer: Maintain a pH between 6.5 and 7.5 for the maleimide-thiol reaction to ensure specificity for thiols and minimize side reactions with amines.[1][2] Consider using buffers like PBS, Tris, or HEPES.[1] The buffer should be free of thiols and primary/secondary amines.[1]
-
Control Molar Ratio: Use an optimized molar ratio of the maleimide reagent to the protein. A common starting point is a 10:1 to 20:1 molar excess of the dye or linker to the protein, but this should be optimized for each specific protein.[1][3][4]
-
Use Hydrophilic Linkers: Whenever possible, choose maleimide reagents with hydrophilic linkers, such as polyethylene glycol (PEG).[1] These can increase the solubility of the final conjugate and reduce the tendency for aggregation.[1]
-
Proper Handling of Reagents: Store maleimide-containing products at their recommended temperature (typically -20°C) and allow them to equilibrate to room temperature before opening to prevent condensation.[1] Prepare aqueous solutions of maleimide reagents immediately before use.[1]
-
Careful Removal of Reducing Agents: If using a reducing agent like DTT, ensure its complete removal before adding the maleimide reagent.[1] Size-exclusion chromatography (desalting) is a common method for this.[1]
Q3: What should I do if I observe protein aggregation during the conjugation reaction?
A3: If you notice precipitation or cloudiness in your reaction mixture, consider the following immediate actions:
-
Solubility Enhancers: Try adding solubility-enhancing excipients to the buffer. These can include:
-
Sugars and Polyols: Sucrose, trehalose, or glycerol can help stabilize proteins.[1]
-
Amino Acids: Arginine and glutamate can suppress aggregation.[1][5]
-
Non-ionic Detergents: Low concentrations of detergents like Tween-20 or Triton X-100 can sometimes help solubilize proteins without causing denaturation.[1][5]
-
-
Adjust pH: Ensure the pH of your reaction is within the optimal 6.5-7.5 range.[1]
-
Lower Protein Concentration: High protein concentrations can favor aggregation.[1] If possible, dilute the reaction mixture.[1]
Q4: Can the stability of the final maleimide-protein conjugate be improved?
A4: Yes, the stability of the thiosuccinimide bond formed can be enhanced to prevent reversal of the conjugation (retro-Michael reaction) and subsequent aggregation.[1] This can be achieved by intentionally hydrolyzing the thiosuccinimide ring to form a stable succinamic acid thioether.[1] This is accomplished by incubating the conjugate at a slightly basic pH (around 8.5-9.0) or for an extended period at neutral pH.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting protein aggregation during NMM conjugation.
Table 1: Summary of Key Reaction Parameters and Recommended Ranges
| Parameter | Recommended Range | Rationale | Potential Issues Outside Range |
| pH | 6.5 - 7.5 | Optimal for specific reaction with thiols, minimizes hydrolysis of maleimide and reaction with amines.[1][2] | Below 6.5: Reaction rate is slow. Above 7.5: Increased hydrolysis of maleimide and reaction with primary amines.[2] |
| Molar Ratio (NMM:Protein) | 10:1 to 20:1 (starting point) | Ensures sufficient labeling without excessive modification.[1][3][4] | Too low: Incomplete labeling. Too high: Over-modification leading to increased hydrophobicity and aggregation.[1] |
| Protein Concentration | 1 - 10 mg/mL | Balances reaction efficiency with solubility.[3][6][7] | Too high: Increased risk of intermolecular aggregation.[1] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for faster reaction; 4°C for sensitive proteins to minimize degradation.[6][7] | High temperatures can lead to protein denaturation and aggregation.[8] |
| Incubation Time | 1 - 4 hours (typical) | Sufficient time for the reaction to proceed to completion. | Too short: Incomplete labeling. Too long: Potential for protein degradation and aggregation. |
| Organic Solvent (e.g., DMSO, DMF) | < 10% (v/v) | To dissolve hydrophobic NMM reagents.[8] | High concentrations can denature the protein.[8] |
Experimental Protocols
Protocol 1: General this compound (NMM) Conjugation
-
Protein Preparation:
-
Dissolve the protein in a degassed, amine-free, and thiol-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.[1][7] A typical protein concentration is 1-10 mg/mL.[6][7]
-
If the protein contains disulfide bonds that need to be reduced for conjugation, add a 10- to 100-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[4][6] Incubate for 30-60 minutes at room temperature.
-
Crucially, if DTT is used as the reducing agent, it must be completely removed before adding the NMM reagent. [1] This can be achieved using a desalting column.[1]
-
-
NMM Reagent Preparation:
-
Conjugation Reaction:
-
While gently stirring the protein solution, add the desired molar excess of the dissolved NMM reagent (a 10:1 to 20:1 molar ratio is a good starting point).[1][6] Add the NMM solution dropwise to avoid localized high concentrations.[9]
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[3][9] Protect from light if the NMM reagent is light-sensitive.
-
-
Purification:
-
Remove excess, unreacted NMM reagent and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable storage buffer.[9]
-
Protocol 2: Detection and Quantification of Protein Aggregation
-
Size-Exclusion Chromatography (SEC): This is a widely used and effective technique to separate and quantify monomers, dimers, and higher-order aggregates.[10][11] The presence of peaks eluting earlier than the monomer indicates aggregation.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates. However, it has limited resolution and is less sensitive to small amounts of aggregates in the presence of a large monomeric population.[11]
-
UV-Vis Spectroscopy (Aggregation Index): An increase in light scattering due to aggregation can be detected by measuring the absorbance at 350 nm. The ratio of absorbance at 280 nm to 350 nm can be used as a simple aggregation index.[10]
-
Extrinsic Dye-Binding Fluorescence Assays: Dyes such as Thioflavin T can bind to the exposed hydrophobic regions of aggregated proteins, resulting in an increase in fluorescence that can be quantified.[10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. approcess.com [approcess.com]
- 11. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
Technical Support Center: Post-Conjugation Purification of N-Methylmaleimide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the critical step of removing excess N-Methylmaleimide (NEM) following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound (NEM) after a conjugation reaction?
Excess this compound is a reactive small molecule that can have detrimental effects on your final conjugate and downstream applications. It is essential to remove it for the following reasons:
-
Prevent Non-Specific Alkylation: NEM can react with free sulfhydryl groups on other proteins or molecules in your sample, leading to non-specific labeling and a heterogeneous product.
-
Avoid Interference in Downstream Assays: Residual NEM can interfere with various assays by reacting with thiols present in assay reagents or biological samples.[1]
-
Ensure Stability of the Conjugate: The presence of unreacted reagents can potentially impact the long-term stability of your purified conjugate.[2][3]
-
Cellular Toxicity: Free NEM is cytotoxic and can compromise the results of cell-based assays.
Q2: What is "quenching," and is it necessary before removing excess NEM?
Quenching is the process of deactivating the excess, unreacted maleimide by adding a small molecule with a free thiol group. This is a crucial step to perform before the final purification to ensure that no residual maleimide activity remains. Common quenching agents include cysteine, N-acetyl cysteine, 2-mercaptoethanol (BME), and dithiothreitol (DTT).[2][4][5][6][7]
Q3: Which quenching agent should I choose?
The choice of quenching agent can depend on your specific protein and downstream application. Here is a comparison of commonly used quenching agents:
| Quenching Agent | Typical Molar Excess (over Maleimide) | Reaction Time | Key Considerations |
| L-Cysteine | 20-fold | 15-30 minutes | Effective and readily available. Its charge may influence subsequent ion-exchange chromatography.[6] |
| N-Acetyl Cysteine | 40 to 50-fold | 15 minutes | A milder alternative to cysteine.[5] |
| 2-Mercaptoethanol (BME) | 10 to 50-fold | 15-30 minutes | A common and effective quenching agent.[2] |
| Dithiothreitol (DTT) | 10 to 50-fold | 15-30 minutes | A strong reducing agent; ensure it doesn't reduce disulfide bonds essential for your protein's structure.[2][7] |
Q4: What are the primary methods for removing excess NEM and the quenching agent?
The most common and effective methods for removing small molecules like NEM and quenching agents from protein conjugates are:
-
Size Exclusion Chromatography (SEC) / Desalting: This method separates molecules based on size. The larger protein conjugate elutes first, while the smaller NEM and quenching agent molecules are retained in the column resin.[8]
-
Tangential Flow Filtration (TFF): TFF is a rapid filtration method that separates molecules based on size using a semi-permeable membrane. The larger conjugate is retained, while smaller molecules pass through the membrane. TFF is particularly suitable for larger sample volumes.
-
Dialysis: This technique involves the passive diffusion of small molecules across a semi-permeable membrane into a larger volume of buffer. The protein conjugate is retained within the dialysis tubing or cassette.[5][9]
Experimental Protocols & Method Selection
Choosing the right purification method depends on factors like your sample volume, desired purity, processing time, and available equipment.
| Method | Principle | Typical Sample Volume | Processing Time | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation by size | 10 µL - 10 mL | Fast (minutes to an hour) | High resolution, fast, can be automated. | Potential for sample dilution, risk of protein aggregation on the column.[5] |
| Tangential Flow Filtration (TFF) | Size-based separation via membrane filtration | >10 mL | Fast (can be hours for large volumes) | Rapid, scalable, can simultaneously concentrate the sample.[10] | Requires specialized equipment, potential for membrane fouling or protein loss due to shear stress.[10] |
| Dialysis | Passive diffusion across a semi-permeable membrane | 10 µL - 100 mL | Slow (hours to overnight) | Gentle, simple setup, suitable for a wide range of volumes. | Time-consuming, potential for sample dilution, risk of protein loss if the membrane is not handled properly.[8] |
Protocol 1: Size Exclusion Chromatography (Spin Desalting Column)
This protocol provides a general guideline for using a commercially available spin desalting column.
Materials:
-
Spin desalting column with an appropriate molecular weight cut-off (MWCO) for your protein.
-
Equilibration/elution buffer (e.g., PBS).
-
Microcentrifuge.
-
Collection tubes.
Procedure:
-
Column Preparation: Remove the column's bottom closure and loosen the cap. Place the column in a collection tube.
-
Resin Equilibration: Centrifuge the column at 1,500 x g for 2 minutes to remove the storage buffer.
-
Place the column in a new collection tube and add your equilibration buffer to the top of the resin bed.
-
Centrifuge again at 1,500 x g for 2 minutes to remove the equilibration buffer. Repeat this wash step 2-3 times.
-
Sample Loading: Place the column in a new, clean collection tube. Carefully apply your quenched reaction mixture to the center of the resin bed.
-
Purification: Centrifuge the column at 1,500 x g for 2 minutes.
-
Collection: The purified protein conjugate is now in the collection tube. The unreacted NEM and quenching agent are retained in the resin.
Protocol 2: Tangential Flow Filtration (TFF)
This protocol is a general guide and should be optimized for your specific TFF system and protein conjugate.
Materials:
-
TFF system with a pump and reservoir.
-
TFF cassette with an appropriate MWCO (typically 3-10 times smaller than the molecular weight of your protein).
-
Diafiltration buffer (e.g., PBS).
Procedure:
-
System Setup: Install the TFF membrane and condition the system by flushing with buffer according to the manufacturer's instructions.
-
Loading: Add the quenched conjugation reaction mixture to the feed reservoir.
-
Concentration (Optional): If you need to concentrate your sample, operate the TFF system to remove the desired volume of permeate.
-
Diafiltration: Begin adding diafiltration buffer to the feed reservoir at the same rate that permeate is being removed. This buffer exchange process will remove the NEM and quenching agent. A general rule is to perform 5-10 diavolumes (5-10 times the sample volume) to ensure complete removal of small molecules.
-
Final Concentration: After diafiltration, you can perform a final concentration step to achieve the desired protein concentration.
-
Recovery: Recover the purified and concentrated protein conjugate from the system.
Protocol 3: Dialysis
This protocol provides a general guideline for dialysis.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (typically 10-20 kDa for most proteins).
-
Dialysis buffer (e.g., PBS), at least 200 times the volume of your sample.[9]
-
Magnetic stirrer and stir bar.
-
Beaker or container for the dialysis buffer.
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a buffer solution.
-
Sample Loading: Load your quenched reaction mixture into the dialysis tubing or cassette, leaving some headspace to allow for potential volume changes.
-
Dialysis: Place the sealed dialysis device into the beaker with the dialysis buffer. Gently stir the buffer at 4°C or room temperature.
-
Buffer Changes: For efficient removal, perform at least three buffer changes. A typical schedule is:
-
Dialyze for 2-4 hours.
-
Change the buffer and dialyze for another 2-4 hours.
-
Change the buffer again and dialyze overnight at 4°C.[9]
-
-
Sample Recovery: Carefully remove the dialysis device from the buffer and recover your purified protein conjugate.
Troubleshooting Guide
dot
Figure 1. Troubleshooting guide for the removal of excess this compound.
Signaling Pathways & Experimental Workflows
dot
Figure 2. General workflow for this compound conjugation and purification.
References
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. Impact of residual impurities and contaminants on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Impact of Residual Impurities and Contaminants on Protein Stability [ouci.dntb.gov.ua]
- 7. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Recovery modeling of tangential flow systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Methylmaleimide Reaction Kinetics with Sulfhydryl Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and detailed protocols for experiments involving the reaction of N-Methylmaleimide (NMM) with sulfhydryl compounds. Understanding the kinetics of this reaction is crucial for successful bioconjugation, protein modification, and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reaction between this compound (NMM) and a sulfhydryl group?
A1: The reaction is a Michael addition, where the nucleophilic sulfhydryl group (specifically the thiolate anion, -S⁻) attacks one of the carbon atoms of the carbon-carbon double bond in the maleimide ring. This results in the formation of a stable, covalent thioether bond.
Q2: What is the optimal pH for the reaction between NMM and sulfhydryl compounds?
A2: The optimal pH range for this reaction is typically between 6.5 and 7.5.[1] Within this range, a sufficient concentration of the reactive thiolate anion is present, while minimizing side reactions.
Q3: What are the common side reactions to be aware of?
A3: The primary side reactions include:
-
Hydrolysis of the maleimide ring: This becomes more significant at pH values above 7.5 and renders the NMM inactive.
-
Reaction with primary amines: At pH values above 7.5, NMM can react with primary amines, such as the side chain of lysine residues. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
-
Thiazine rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, a rearrangement can occur, leading to the formation of a six-membered thiazine ring. This side reaction is more prevalent at neutral to basic pH.
-
Retro-Michael reaction: The formed thioether bond can, under certain conditions (e.g., in the presence of other thiols), undergo a reversible retro-Michael reaction, potentially leading to the dissociation of the conjugate.
Q4: How quickly does the reaction between NMM and sulfhydryl compounds proceed?
A4: The reaction is generally rapid, often reaching completion within minutes, especially when using a molar excess of the maleimide reagent.[2] The exact rate depends on several factors, including the specific sulfhydryl compound, pH, temperature, and reactant concentrations. For instance, the reaction of N-ethylmaleimide (a close analog of NMM) with cysteine is very fast, with a half-reaction time estimated to be around 0.7 seconds at pH 7 and 10⁻³ M concentration.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Inactive NMM: The maleimide may have hydrolyzed due to improper storage or handling. 2. Oxidized Sulfhydryl Groups: The thiol groups on your molecule may have formed disulfide bonds. 3. Suboptimal pH: The reaction buffer pH is outside the optimal 6.5-7.5 range. 4. Presence of Competing Nucleophiles: The buffer may contain primary amines or other thiol-containing compounds (e.g., DTT, beta-mercaptoethanol). | 1. Use fresh, high-quality NMM. Prepare NMM solutions immediately before use. 2. Reduce disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation. TCEP does not need to be removed before adding the maleimide. 3. Ensure the reaction buffer is within the pH 6.5-7.5 range. Use buffers such as phosphate-buffered saline (PBS) or HEPES. 4. Use amine-free and thiol-free buffers for the conjugation reaction. |
| Protein Aggregation During Conjugation | 1. Increased Hydrophobicity: Conjugation of a hydrophobic maleimide reagent can increase the overall hydrophobicity of the protein. 2. High Protein Concentration: Can promote intermolecular interactions and aggregation. 3. Suboptimal Buffer Conditions: Incorrect pH or ionic strength can affect protein stability. | 1. If possible, use a more hydrophilic maleimide derivative or introduce a hydrophilic linker (e.g., PEG). 2. Perform the reaction at a lower protein concentration. 3. Optimize the buffer composition, including pH and salt concentration, to maintain protein stability. |
| Multiple Products or Smearing on Gel/Chromatogram | 1. Reaction with Primary Amines: Occurs at pH > 7.5, leading to labeling of lysine residues. 2. Incomplete Reaction: Insufficient reaction time or molar excess of NMM. 3. Thiazine Rearrangement: If reacting with an N-terminal cysteine. | 1. Perform the reaction at a pH between 6.5 and 7.0 to maximize specificity for thiols. 2. Increase the reaction time and/or the molar excess of NMM. 3. If possible, avoid using an N-terminal cysteine for conjugation or perform the reaction at a slightly acidic pH (around 6.5) to minimize this side reaction. |
| Instability of the Conjugate | 1. Retro-Michael Reaction: The thioether bond can be reversible, especially in the presence of other thiols. 2. Hydrolysis of the Thiosuccinimide Ring: While the thioether bond is stable, the succinimide ring can be hydrolyzed over time, which can be desirable in some applications to prevent the retro-Michael reaction. | 1. After conjugation, consider hydrolyzing the succinimide ring by briefly exposing the conjugate to a slightly higher pH (e.g., pH 8.5-9.0) to form a stable succinamic acid thioether. 2. Store the conjugate at an appropriate pH and temperature to maintain stability. |
Data Presentation: Reaction Kinetics of Maleimides with Sulfhydryl Compounds
The following table summarizes representative kinetic data for the reaction of maleimides with common sulfhydryl compounds. Note that most of the readily available quantitative data is for N-ethylmaleimide (NEM), a very close structural and reactive analog of this compound. The reaction kinetics are highly dependent on the specific reaction conditions.
| Maleimide | Sulfhydryl Compound | Second-Order Rate Constant (k) | Conditions | Reference |
| N-ethylmaleimide | Cysteine | 14 L·mol⁻¹·s⁻¹ | pH 4.95, 25°C | [3] |
| N-ethylmaleimide | 2-Mercaptoethanol (thiolate form) | ~1.67 x 10⁵ L·mol⁻¹·s⁻¹ (10⁷ M⁻¹·min⁻¹) | - | [4] |
| N-ethylmaleimide | Glutathione | Reaction is very rapid; complete in minutes | Aqueous solution | [5] |
| This compound | Alkyl Thiols | (Qualitative) Fast reaction kinetics | pH 7.0-7.5 | [6] |
Note: The rate of reaction is highly pH-dependent due to the requirement of the deprotonated thiolate anion for the reaction to proceed.
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Sulfhydryl-Containing Protein
-
Protein Preparation:
-
Dissolve the protein in a degassed, amine-free buffer at a pH between 7.0 and 7.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2). The protein concentration should typically be in the range of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free sulfhydryl groups, add a 10- to 20-fold molar excess of a reducing agent like TCEP. Incubate for 30-60 minutes at room temperature. Note: Do not use DTT or beta-mercaptoethanol as they need to be removed before adding the maleimide.
-
-
This compound Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound in an anhydrous, water-miscible organic solvent such as DMSO or DMF. A typical concentration is 10-100 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the NMM solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule thiol such as L-cysteine or beta-mercaptoethanol can be added to quench any unreacted NMM.
-
-
Purification:
-
Remove excess, unreacted NMM and other small molecules by size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.
-
Protocol 2: Monitoring the Reaction Kinetics by UV-Vis Spectrophotometry
-
Principle: The reaction of a maleimide with a thiol leads to the saturation of the carbon-carbon double bond in the maleimide ring. This results in a decrease in absorbance at approximately 300 nm.
-
Procedure:
-
Prepare solutions of the sulfhydryl compound and this compound in the desired reaction buffer (pH 6.5-7.5).
-
In a quartz cuvette, mix the sulfhydryl compound and NMM solutions at known initial concentrations.
-
Immediately begin monitoring the decrease in absorbance at ~300 nm over time using a UV-Vis spectrophotometer.
-
The second-order rate constant (k) can be determined by plotting 1/([NMM]t - [Thiol]t) versus time if the initial concentrations are different, or 1/[Reactant]t versus time if the initial concentrations are equal.
-
Visualizations
Caption: Reaction mechanism of this compound with a sulfhydryl compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of Alkyl and Aryl Thiol Addition to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of temperature on N-Methylmaleimide reaction rate and stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylmaleimide (NMM). It specifically addresses the effects of temperature on NMM reaction rates and stability to help users optimize their experiments and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for reacting this compound with a thiol-containing molecule?
The optimal temperature for a maleimide-thiol conjugation reaction depends on the stability of the biomolecule and the desired reaction time.[1][2] Generally, reactions are carried out at room temperature (20-25°C) for 30 minutes to 2 hours or at 4°C overnight (8-16 hours).[1] For sensitive proteins, 4°C is recommended to minimize degradation.[1] If a faster reaction is needed and the biomolecule is stable at higher temperatures, 37°C for approximately 30 minutes can be used.[1]
Q2: How does temperature affect the stability of this compound in aqueous solutions?
Temperature significantly impacts the stability of this compound in aqueous solutions due to hydrolysis of the maleimide ring. The rate of this hydrolysis reaction increases with both temperature and pH.[3][4] At a neutral pH of 7.4, the hydrolysis rate is considerably faster at 37°C compared to 20°C.[4] For optimal stability of NMM stock solutions and to minimize hydrolysis during conjugation reactions, it is crucial to use fresh solutions and maintain the recommended pH range of 6.5-7.5.[5]
Q3: Can I store my this compound solution for later use?
It is highly recommended to prepare NMM solutions fresh just before use, especially in aqueous buffers, to prevent hydrolysis.[5] If a stock solution needs to be prepared in an organic solvent like DMSO or DMF, it should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles and exposure to moisture.
Q4: What are the primary side reactions with this compound, and how are they affected by temperature?
The main side reaction is the hydrolysis of the maleimide ring to form a non-reactive maleamic acid. As mentioned, this reaction is accelerated by higher temperatures and pH values above 7.5.[3][5] At pH values greater than 7.5, NMM can also react with primary amines, such as the ε-amino group of lysine residues in proteins.[5] Running the reaction within the recommended pH range of 6.5-7.5 and at controlled temperatures will minimize these side reactions.
Q5: How does temperature influence the stability of the resulting maleimide-thiol conjugate?
While the initial thioether bond formed is generally stable, the succinimide ring of the conjugate can undergo hydrolysis, particularly at basic pH. This can be influenced by temperature. Furthermore, under certain conditions, the maleimide-thiol adduct can undergo a retro-Michael reaction, leading to deconjugation. This process can be influenced by temperature and the presence of other thiols.[6] For long-term storage, it is advisable to store the conjugate at 4°C or frozen at -80°C.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no conjugation yield | Suboptimal reaction temperature: The reaction may be too slow at low temperatures or the NMM may have degraded at high temperatures before reacting. | - For reactions at 4°C, increase the incubation time (e.g., overnight).[2]- For reactions at room temperature, ensure the reaction proceeds for at least 1-2 hours.- If using elevated temperatures (e.g., 37°C), ensure the stability of your biomolecule at that temperature and consider a shorter reaction time.[1] |
| Hydrolysis of this compound: NMM is susceptible to hydrolysis, which is accelerated by higher temperatures and pH. | - Prepare NMM solutions fresh immediately before use.[5]- Ensure the reaction pH is maintained between 6.5 and 7.5.[5]- Avoid unnecessarily high reaction temperatures. | |
| Protein aggregation during conjugation | Temperature-induced denaturation: The reaction temperature may be too high for the stability of the protein. | - Perform the conjugation reaction at a lower temperature (e.g., 4°C).- Screen for optimal buffer conditions (pH, ionic strength) that stabilize the protein at the desired reaction temperature. |
| Increased hydrophobicity: The addition of the maleimide-containing molecule can increase the hydrophobicity of the protein, leading to aggregation, which can be exacerbated by temperature. | - Optimize the molar ratio of NMM to the protein to avoid over-modification.- Consider using a more hydrophilic linker. | |
| Inconsistent reaction rates | Fluctuations in ambient temperature: Reactions run at "room temperature" can be subject to significant temperature variations. | - Use a temperature-controlled environment (e.g., water bath, incubator) to ensure consistent reaction temperatures.- Record the reaction temperature for each experiment to aid in troubleshooting. |
| Presence of unexpected side products | Reaction with primary amines: At pH values above 7.5, NMM can react with lysine residues, and this can be more pronounced at higher temperatures. | - Strictly maintain the reaction pH in the recommended range of 6.5-7.5.[5]- If possible, perform the reaction at a lower temperature to reduce the rate of side reactions. |
Data Presentation
Table 1: Effect of Temperature on the Rate of this compound Hydrolysis
The hydrolysis of this compound is a pseudo-first-order reaction, and the rate is highly dependent on temperature and pH. The data below is based on the study by Matsui and Aida (1978) for the alkaline hydrolysis of this compound.
| Temperature (°C) | Temperature (K) | Second-Order Rate Constant (kOH) (M-1s-1) |
| 10 | 283.15 | 0.043 |
| 20 | 293.15 | 0.088 |
| 30 | 303.15 | 0.17 |
| 40 | 313.15 | 0.31 |
| 50 | 323.15 | 0.54 |
Data adapted from S. Matsui and H. Aida, J. Chem. Soc., Perkin Trans. 2, 1978, 1277-1280.[3]
Table 2: Recommended Reaction Times for this compound-Thiol Conjugation at Different Temperatures
While specific rate constants for the NMM-thiol reaction are highly dependent on the specific thiol, pH, and buffer, the following general guidelines can be used for reaction times at various temperatures.
| Temperature | Typical Reaction Time | Notes |
| 4°C | 8 - 16 hours (overnight) | Recommended for sensitive proteins to minimize degradation.[1] |
| Room Temperature (20-25°C) | 30 minutes - 2 hours | Offers faster reaction kinetics.[1][7] |
| 37°C | ~30 minutes | Can be used to accelerate the reaction but may not be suitable for all biomolecules due to stability concerns.[1] |
Table 3: Thermal Properties of this compound (Predicted)
No specific experimental TGA/DSC data for this compound was found in the literature search. However, based on its structure and the properties of similar small organic molecules and bismaleimide resins, the following thermal behavior is expected.
| Thermal Analysis Technique | Expected Observations |
| Differential Scanning Calorimetry (DSC) | A sharp endothermic peak corresponding to its melting point, which is reported to be in the range of 94-96°C. |
| Thermogravimetric Analysis (TGA) | NMM is expected to be thermally stable up to a certain temperature, after which a single or multi-step decomposition would occur, leading to a significant mass loss. The decomposition temperature would likely be well above its melting point. |
Experimental Protocols
Protocol 1: Monitoring the Effect of Temperature on NMM-Thiol Conjugation Rate by HPLC
This protocol describes how to monitor the reaction between this compound and a thiol-containing peptide (e.g., a cysteine-containing peptide) at different temperatures using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
This compound (NMM)
-
Thiol-containing peptide
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching Solution: 1 M N-acetylcysteine in reaction buffer
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
RP-HPLC system with a C18 column and UV detector
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of the thiol-containing peptide in the reaction buffer.
-
Prepare a 100 mM stock solution of NMM in DMSO or DMF. Prepare this solution fresh.
-
-
Set up Reactions:
-
Set up three reaction tubes, each containing the peptide solution at a final concentration of 1 mg/mL.
-
Place each tube in a temperature-controlled environment: one at 4°C (ice bath), one at 25°C (water bath), and one at 37°C (water bath). Allow the tubes to equilibrate to the desired temperature for 10 minutes.
-
-
Initiate the Reaction:
-
To each tube, add a 10-fold molar excess of the NMM stock solution. Mix gently by pipetting.
-
Start a timer for each reaction.
-
-
Time-Point Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 10 µL aliquot from each reaction tube.
-
Immediately quench the reaction by adding the aliquot to 10 µL of the quenching solution.
-
-
HPLC Analysis:
-
Analyze the quenched samples by RP-HPLC.
-
Inject 10 µL of each quenched sample onto the C18 column.
-
Use a suitable gradient to separate the unreacted peptide, the NMM-peptide conjugate, and other components. A typical gradient might be 5% to 95% Mobile Phase B over 30 minutes.[1]
-
Monitor the elution at 220 nm (for the peptide bond) and/or 280 nm (if the peptide contains tryptophan or tyrosine).
-
-
Data Analysis:
-
Integrate the peak areas of the unreacted peptide and the conjugated product at each time point for each temperature.
-
Plot the percentage of conjugated product versus time for each temperature to compare the reaction rates.
-
Protocol 2: Assessing the Thermal Stability (Hydrolysis) of this compound
This protocol outlines a method to determine the rate of NMM hydrolysis at different temperatures by monitoring the decrease in its characteristic UV absorbance.
Materials:
-
This compound (NMM)
-
Buffer: Phosphate buffer (50 mM), pH 7.4
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare NMM Solution:
-
Prepare a fresh 1 mM solution of NMM in the phosphate buffer.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance at 302 nm (the characteristic absorbance of the maleimide group).
-
Set the temperature of the cuvette holder to the desired temperature (e.g., 25°C, 37°C, 50°C).
-
-
Measurement:
-
Place the NMM solution in a cuvette and place it in the temperature-controlled holder.
-
Record the absorbance at 302 nm at regular intervals (e.g., every 5 minutes) for an extended period (e.g., several hours).
-
-
Data Analysis:
-
Plot the absorbance at 302 nm versus time for each temperature.
-
The rate of hydrolysis can be determined from the rate of decrease in absorbance. The pseudo-first-order rate constant (k) can be calculated from the slope of a plot of ln(Absorbance) versus time.
-
Visualizations
Caption: Experimental workflow for monitoring the effect of temperature on NMM-thiol conjugation.
Caption: Logical relationship of temperature effects on NMM reactions.
Caption: Reaction pathways of this compound in the presence of a thiol.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
Technical Support Center: N-Methylmaleimide (NMM) Quenching
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the quenching of unreacted N-Methylmaleimide (NMM) in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted this compound (NMM)?
A: Quenching unreacted NMM is a critical step in bioconjugation and other labeling experiments for several reasons:
-
Preventing Non-Specific Labeling: Free NMM can react with thiol groups (-SH) on other molecules in your sample, including proteins, peptides, or downstream reagents, leading to non-specific labeling and inaccurate results.
-
Stopping the Reaction: Quenching effectively stops the conjugation reaction at a desired time point, allowing for precise control over the extent of labeling.[1]
-
Avoiding Interference in Downstream Applications: Residual NMM can interfere with subsequent analytical techniques or biological assays.
-
Minimizing Side Reactions: Prolonged exposure to NMM can lead to undesirable side reactions, such as reaction with primary amines at alkaline pH (>8.5).[2][3]
Q2: What are the most common reagents used to quench this compound?
A: The most common quenching agents are small molecules containing a free thiol (sulfhydryl) group. These reagents react rapidly with the maleimide group of NMM, forming a stable, non-reactive thioether bond.[2] Commonly used quenchers include:
-
L-Cysteine [1]
-
β-Mercaptoethanol (BME)
-
Dithiothreitol (DTT)
-
Glutathione (GSH)
Q3: How does the quenching reaction work?
A: The quenching reaction is a Michael addition, where the nucleophilic thiolate anion (S⁻) from the quenching agent attacks one of the carbons of the carbon-carbon double bond in the NMM ring.[4][5][6] This forms a stable covalent thioether linkage, consuming the reactive maleimide group.
Q4: At what pH should the quenching reaction be performed?
A: The quenching reaction should be performed at a pH between 6.5 and 7.5.[2] In this range, the maleimide group reacts specifically and efficiently with sulfhydryl groups. At pH values above 8.5, the reactivity of NMM towards primary amines increases, and the rate of hydrolysis of the maleimide group to a non-reactive maleamic acid also rises.[2][3]
Q5: Can I use a reducing agent like TCEP to quench NMM?
A: No, Tris(2-carboxyethyl)phosphine (TCEP) is not suitable for quenching NMM. While TCEP is an effective reducing agent for disulfide bonds and does not contain a thiol group, it can react with maleimides.[7][8][9] This side reaction can interfere with the intended quenching process and complicate the reaction mixture. Therefore, thiol-based quenchers are preferred.
Troubleshooting Guide
Issue 1: My downstream assay shows unexpected activity or inhibition.
-
Possible Cause: Incomplete quenching of NMM, allowing the residual maleimide to react with sensitive components in your assay (e.g., cysteine residues in an enzyme).
-
Solution:
-
Verify Quencher Concentration: Ensure you are using a sufficient molar excess of the quenching agent. A 10- to 50-fold molar excess relative to the initial amount of NMM is a common starting point.
-
Increase Incubation Time: Allow the quenching reaction to proceed for at least 15-30 minutes at room temperature to ensure completion.
-
Purification Step: After quenching, consider removing the quenched NMM and excess quencher using a desalting column or dialysis, which is particularly important for sensitive applications.[3]
-
Issue 2: I observe unexpected peaks in my HPLC or Mass Spectrometry analysis.
-
Possible Cause 1: The quenching agent itself or its adduct with NMM is being detected.
-
Solution 1: Run a control sample of the quenching agent alone and another of the quenched NMM to identify their retention times or mass signals. If necessary, remove these small molecules via dialysis or size-exclusion chromatography before analysis.
-
Possible Cause 2: Side reactions have occurred. For example, if working with N-terminal cysteine peptides, a rearrangement of the succinimidyl thioether to a six-membered thiazine structure can occur, especially at neutral or basic pH.[10][11]
-
Solution 2: Perform the initial conjugation reaction at a more acidic pH (if compatible with your molecules) to minimize thiazine formation.[10] Analyze the reaction mixture promptly after stopping it.
Issue 3: The conjugation reaction did not seem to stop after adding the quencher.
-
Possible Cause: The quenching agent has degraded or was not fully dissolved. Thiol reagents can oxidize over time, especially in solution.
-
Solution: Always prepare fresh solutions of thiol-based quenching agents immediately before use.[3] Ensure the reagent is fully dissolved in the reaction buffer before adding it to the mixture.
Quantitative Data on Common NMM Quenching Agents
The following table summarizes typical reaction conditions for commonly used quenching agents. Note that optimal conditions may vary based on the specific reaction context.
| Quenching Agent | Typical Molar Excess (over NMM) | Typical Reaction Time | Recommended pH | Notes |
| L-Cysteine | 20 - 100 fold | 15 - 30 min | 6.5 - 7.5 | Simple amino acid, easily removed. |
| β-Mercaptoethanol (BME) | 20 - 100 fold | 15 - 30 min | 6.5 - 7.5 | Volatile with a strong odor; use in a fume hood. |
| Dithiothreitol (DTT) | 10 - 50 fold | 15 - 30 min | 6.5 - 7.5 | Contains two thiol groups. Can potentially cross-link if used with bifunctional maleimides. |
| Glutathione (GSH) | 20 - 100 fold | 15 - 30 min | 6.5 - 7.5 | Biologically relevant tripeptide. |
Experimental Protocols
Protocol 1: General Procedure for Quenching NMM with L-Cysteine
-
Prepare L-Cysteine Stock Solution: Immediately before use, prepare a 1 M stock solution of L-Cysteine in a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.2). Ensure it is fully dissolved.
-
Calculate Required Volume: Determine the initial molar quantity of NMM used in your reaction. Calculate the volume of L-Cysteine stock solution needed to achieve a 50-fold molar excess.
-
Add Quencher: Add the calculated volume of the L-Cysteine solution to your reaction mixture.
-
Incubate: Gently mix and incubate the reaction for 15 minutes at room temperature.
-
Proceed to Purification: The reaction is now quenched. Proceed with your standard purification protocol (e.g., desalting column, dialysis) to remove the NMM-cysteine adduct and excess cysteine.
Protocol 2: General Procedure for Quenching NMM with β-Mercaptoethanol (BME)
-
Handle BME Safely: Perform all steps in a certified chemical fume hood.
-
Prepare BME Stock Solution: Prepare a 1 M stock solution of BME in your reaction buffer (pH 7.2).
-
Calculate and Add Quencher: Calculate the amount needed for a 50-fold molar excess over the initial NMM concentration and add it to the reaction mixture.
-
Incubate: Gently mix and incubate for 15 minutes at room temperature.
-
Proceed to Purification: Purify your sample to remove the NMM-BME adduct and excess BME.
Visualizations
Caption: Experimental workflow for bioconjugation, quenching, and purification.
Caption: Chemical reaction for quenching NMM with a thiol-containing agent.
Caption: Decision flowchart for quenching unreacted this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HU [thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of Alkyl and Aryl Thiol Addition to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purifying N-Methylmaleimide-Conjugated Proteins
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the purification of N-Methylmaleimide (NEM)-conjugated proteins.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of NEM-conjugated proteins, providing potential causes and actionable solutions in a question-and-answer format.
FAQ 1: Why is my final conjugate yield consistently low?
Low conjugate yield can stem from several factors, including inefficient conjugation, protein loss during purification, or instability of the conjugate.
Troubleshooting Steps:
-
Assess Conjugation Efficiency:
-
Inactive Maleimide: this compound is susceptible to hydrolysis, especially at pH values above 7.5.[1][2] Always prepare NEM solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the protein solution immediately.[1][3] Store stock solutions at -20°C in small aliquots to avoid freeze-thaw cycles.[1]
-
Insufficient or Inactive Thiols: The maleimide group reacts with free sulfhydryl groups on cysteine residues.[3][4] If your protein has disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1][3][5] DTT (dithiothreitol) can also be used, but it must be removed before adding the maleimide reagent to prevent it from competing with the protein's thiols.[1] Use Ellman's reagent to quantify the number of free thiols before starting the conjugation.[1]
-
Suboptimal Molar Ratio: The ideal molar ratio of NEM to protein is crucial. A 10 to 20-fold molar excess of the maleimide reagent is a common starting point, but this may need to be optimized for your specific protein.[6]
-
-
Optimize Reaction Conditions:
-
Incorrect Buffer Composition: The reaction buffer should be free of primary amines (e.g., Tris) and thiols (e.g., DTT), as these will compete with the reaction.[1][7] Phosphate-buffered saline (PBS) or HEPES at a pH of 6.5-7.5 is recommended to ensure specificity for thiols.[1][2][3]
-
Reaction Time and Temperature: Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[4][6]
-
-
Evaluate Purification Strategy:
-
Protein Precipitation: Protein aggregation during conjugation can lead to significant loss of material.[6] If you observe precipitation, consider lowering the protein concentration or adding solubility enhancers.[8]
-
Non-specific Binding: The conjugated protein may adhere to purification columns.[6] Adjust the buffer composition or try a different purification method.
-
FAQ 2: I'm observing protein aggregation after conjugation. What can I do?
Protein aggregation is a common issue that can arise from changes in the protein's surface properties after conjugation.
Troubleshooting Steps:
-
Optimize Molar Ratio: A high degree of labeling can increase hydrophobicity and lead to aggregation.[8] Experiment with lower molar ratios of the maleimide reagent.
-
Lower Protein Concentration: High protein concentrations can promote aggregation.[8] Try performing the conjugation reaction at a lower protein concentration.
-
Add Solubility Enhancers: Including additives like arginine or using hydrophilic linkers (e.g., PEG) can improve the solubility of the conjugate.[8]
-
Control Buffer Conditions: Ensure the pH of your buffer is within the optimal stability range for your protein.[6]
FAQ 3: How can I efficiently remove unreacted this compound?
Removing excess, unreacted NEM is critical to prevent it from interfering with downstream applications.
Recommended Purification Methods:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This is a highly effective method for separating the larger conjugated protein from the smaller, unreacted maleimide.[4]
-
Dialysis: Dialysis can be used to remove small molecules like unreacted NEM, but it is a slower process.
-
Spin Columns: For smaller sample volumes, spin desalting columns offer a quick and efficient way to remove excess reagent.
FAQ 4: My conjugate is not stable. What is the cause and how can I improve its stability?
The thiosuccinimide linkage formed between the maleimide and the thiol can be reversible, especially in the presence of other thiols. This is known as a retro-Michael reaction.[1]
Strategies to Enhance Stability:
-
Hydrolysis of the Thiosuccinimide Ring: After conjugation, the thiosuccinimide ring can be intentionally hydrolyzed to form a more stable succinamic acid thioether. This can be achieved by incubating the conjugate at a slightly basic pH (around 8.5-9.0).[8]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound protein conjugation and purification.
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. Higher pH increases hydrolysis.[1][2] |
| Temperature | 4°C or Room Temperature | Overnight incubation at 4°C or 1-2 hours at room temperature.[4][6] |
| Molar Ratio (NEM:Protein) | 10:1 to 20:1 | Starting point; requires optimization for each specific protein.[6] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction rate but may also promote aggregation.[3][5] |
Table 2: Influence of pH on N-Alkylmaleimide Hydrolysis
| pH | Relative Rate of Hydrolysis | Implication |
| < 4 | Independent of pH | Stable |
| 7 - 9 | Proportional to hydroxide ion concentration | Hydrolysis rate increases with pH.[9][10] |
| > 8.5 | Significant hydrolysis occurs | Can lead to loss of reactive maleimide.[11][12] |
Experimental Protocols
Protocol 1: General this compound Protein Conjugation
-
Protein Preparation:
-
Dissolve the protein in a degassed, amine-free, and thiol-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[5][6]
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature to reduce them.[3][4][6]
-
-
This compound Reagent Preparation:
-
Conjugation Reaction:
-
Quenching (Optional):
Protocol 2: Purification of NEM-Conjugated Protein by Size Exclusion Chromatography (SEC)
-
Column Equilibration:
-
Equilibrate the SEC column (e.g., a desalting column) with a suitable buffer, typically the same buffer used for the final storage of the protein.
-
-
Sample Loading:
-
Apply the conjugation reaction mixture to the top of the equilibrated column.
-
-
Elution:
-
Elute the protein with the equilibration buffer. The larger, conjugated protein will elute first in the void volume, while the smaller, unreacted NEM will be retained and elute later.[4]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Pool the fractions containing the purified conjugate.
-
Analyze the purified conjugate using SDS-PAGE to confirm conjugation and assess purity.[1]
-
Visualizations
Caption: Workflow for NEM-protein conjugation and purification.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
Storage and handling of N-Methylmaleimide to maintain reactivity
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of N-Methylmaleimide (NMM) to ensure its reactivity is maintained for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
To maintain its integrity and reactivity, solid this compound should be stored under specific conditions. Exposure to moisture, light, and high temperatures can lead to degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (Store below 4°C/39°F).[1][2] | Minimizes degradation and potential polymerization. |
| Atmosphere | Store in a dry, well-ventilated area.[1][2][3] | NMM is sensitive to moisture.[1][2] |
| Light | Protect from light.[1][2] | Prevents light-induced degradation. |
| Container | Keep container tightly closed.[1][2][3] | Prevents exposure to moisture and air.[1][2] |
Q2: How should I prepare and store this compound solutions?
Aqueous solutions of NMM are susceptible to hydrolysis, which reduces their reactivity. Therefore, it is crucial to prepare and handle them correctly.
-
Preparation: Always equilibrate the solid NMM to room temperature before opening the container to prevent condensation of moisture inside the bottle.[4] It is highly recommended to prepare aqueous solutions of NMM immediately before use to minimize hydrolysis.[4]
-
Solvents: NMM is soluble in organic solvents like acetone and dichloromethane, but has limited solubility in water.[5] For biological applications requiring aqueous buffers, ensure the buffer is free of primary and secondary amines and thiols.[6]
-
pH: The optimal pH range for the reaction of maleimides with sulfhydryls is 6.5-7.5.[4][6] Above pH 7.5, the reactivity towards primary amines increases, and the rate of hydrolysis of the maleimide group also increases.[4][6]
-
Storage of Solutions: Aqueous solutions of NMM are not recommended for long-term storage due to hydrolysis.[6] If short-term storage is unavoidable, use an amine-free buffer at a pH between 6.5 and 7.5, and store on ice. For longer-term storage, consider preparing aliquots in an anhydrous organic solvent and storing them at -20°C.
Q3: What is the stability of this compound in aqueous solutions?
The stability of NMM in aqueous solutions is highly dependent on the pH. The maleimide ring is prone to hydrolysis, which leads to the formation of an unreactive maleamic acid derivative.
| pH Range | Stability and Reactivity |
| < 6.5 | Hydrolysis is slow, but the reaction with thiols is also slower as the concentration of the more nucleophilic thiolate anion is lower. |
| 6.5 - 7.5 | Optimal range for specific reaction with thiols.[4][6] The rate of hydrolysis is manageable for typical reaction times. |
| > 7.5 | The rate of hydrolysis significantly increases.[7][8] Competitive reaction with primary amines can occur.[4][6] |
Kinetic studies on the hydrolysis of N-alkylmaleimides show that the rate of hydrolysis is proportional to the hydroxide ion concentration in the pH range of 7 to 9.[7][8]
Q4: What are the main degradation pathways for this compound?
The primary degradation pathway that compromises the reactivity of NMM is the hydrolysis of the maleimide ring. This process is accelerated at higher pH values.
Caption: Hydrolysis of this compound.
Q5: What safety precautions should be taken when handling this compound?
This compound is a hazardous substance and requires careful handling to avoid exposure.
-
Engineering Controls: Use only under a chemical fume hood.[1][2][3] Ensure that eyewash stations and safety showers are readily accessible.[3][9]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[1][2] Do not breathe dust.[9] Wash hands thoroughly after handling.[3][9]
-
Hazards: NMM is corrosive and can cause severe skin burns and eye damage.[2][3] It may also cause an allergic skin reaction and respiratory irritation.[9]
Troubleshooting Guides
Problem: My reaction with this compound is not working or has a low yield.
Several factors can lead to a failed or low-yield reaction with NMM. This troubleshooting workflow can help identify the potential cause.
Caption: Troubleshooting workflow for NMM reactions.
Problem: I am observing non-specific labeling or side reactions.
Non-specific labeling can occur if the reaction conditions are not optimal, particularly the pH.
-
Cause: At a pH above 7.5, NMM can react with primary amines, such as the side chain of lysine residues in proteins, in addition to its intended reaction with thiols.[4][6]
-
Solution:
Problem: How can I confirm the reactivity of my this compound before an experiment?
Before committing to a large-scale or critical experiment, you can perform a small-scale test to confirm the reactivity of your NMM stock. A common method is to react it with a known thiol-containing compound and monitor the reaction.
Caption: Thiol-Michael addition reaction.
Experimental Protocols
Protocol: Assessing the Reactivity of this compound using Cysteine
This protocol provides a method to test the reactivity of an NMM solution by monitoring its reaction with the amino acid cysteine. The disappearance of the free thiol can be quantified using Ellman's Reagent (DTNB).
Materials:
-
This compound (NMM)
-
L-Cysteine
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2[4]
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Spectrophotometer
Procedure:
-
Prepare a 10 mM Cysteine Stock Solution: Dissolve an appropriate amount of L-cysteine in the reaction buffer. Prepare this solution fresh.
-
Prepare a 100 mM NMM Stock Solution: Dissolve NMM in the reaction buffer immediately before use.[4]
-
Set up the Reaction: In a microcentrifuge tube, add 90 µL of the 10 mM cysteine stock solution.
-
Initiate the Reaction: Add 10 µL of the 100 mM NMM stock solution to the cysteine solution (this results in a 1:1 molar ratio) and mix gently. Start a timer.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take a small aliquot of the reaction mixture for analysis.
-
Quench and Quantify: To quantify the remaining free thiols at each time point, use a standard protocol for Ellman's Reagent. This typically involves adding the reaction aliquot to a solution of DTNB and measuring the absorbance at 412 nm.
-
Analysis: A decrease in the absorbance at 412 nm over time indicates the consumption of free thiols and thus confirms the reactivity of the NMM. A reactive batch of NMM should show a significant decrease in free thiols within the first 30 minutes.
References
- 1. warwick.ac.uk [warwick.ac.uk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. CAS 930-88-1: this compound | CymitQuimica [cymitquimica.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Validation & Comparative
A Head-to-Head Comparison: N-Methylmaleimide vs. N-Ethylmaleimide for Thiol Modification
For researchers, scientists, and drug development professionals, the precise and efficient modification of thiol groups on proteins and other biomolecules is a cornerstone of experimental design. Among the arsenal of reagents available for this purpose, N-substituted maleimides are workhorses due to their high reactivity and specificity towards sulfhydryl groups. This guide provides an in-depth, objective comparison of two of the most commonly used maleimides: N-Methylmaleimide (NMM) and N-Ethylmaleimide (NEM).
This comparison will delve into their reaction kinetics, specificity, the stability of the resulting thioether bond, and potential side reactions, supported by experimental data and detailed protocols.
Mechanism of Action: A Shared Path to Thiol Alkylation
Both this compound and N-Ethylmaleimide operate via the same fundamental mechanism: a Michael addition reaction. The electron-deficient double bond of the maleimide ring is highly susceptible to nucleophilic attack by the thiolate anion (R-S⁻) of a cysteine residue. This reaction results in the formation of a stable, covalent thioether bond, effectively capping the thiol group. The reaction is most efficient at a pH range of 6.5-7.5, where the thiol group is sufficiently deprotonated to act as a potent nucleophile, while minimizing side reactions with other nucleophilic amino acid residues.[1]
Performance Comparison: A Data-Driven Analysis
While both NMM and NEM are effective thiol-modifying reagents, subtle differences in their structure can influence their performance in specific applications. The following table summarizes key quantitative and qualitative data gathered from various studies.
| Feature | This compound (NMM) | N-Ethylmaleimide (NEM) | Key Considerations & References |
| Molecular Weight | 111.10 g/mol | 125.13 g/mol | The small difference in molecular weight is generally insignificant for most applications. |
| Reaction Kinetics | Rapid reaction with thiols. | Very rapid reaction with thiols; often considered complete within minutes.[2] | Direct comparative rate constants under identical conditions are not readily available in the literature. However, NEM is widely reported to have very fast reaction kinetics.[2] |
| Specificity for Thiols | Highly specific for thiols at pH 6.5-7.5. | Highly specific for thiols at pH 6.5-7.5.[1] | At pH values above 7.5, reactivity with primary amines (e.g., lysine) and hydrolysis of the maleimide ring can occur for both reagents.[1] |
| Side Reactions | Potential for hydrolysis at alkaline pH. | Can react with other nucleophiles like amines (lysine) and imidazole groups (histidine) at pH > 7.5.[1] The cysteine adduct of NEM has been shown to be unstable under certain conditions, potentially converting to a cyclic derivative.[3] | Strict pH control is crucial to minimize side reactions for both compounds.[3] |
| Stability of Thioether Adduct | Generally considered stable. | The resulting succinimide thioether is generally stable, but can undergo retro-Michael reactions and thiol exchange in the presence of other thiols, such as glutathione, at physiological pH.[4] Half-life of conversion for NEM-adducts with certain thiols in the presence of glutathione can range from 20-80 hours.[4] | The potential for reversibility of NEM adducts could be a consideration for long-term studies in a reducing environment. |
| Applications | Thiol-blocking reagent in research and chemical proteomics. | Widely used to probe the functional role of thiols in enzymes, as an irreversible inhibitor of cysteine peptidases, and to block vesicular transport.[5] Also used to inhibit de-sumoylation and deubiquitination in cell lysates.[5] | Both are versatile reagents with broad applications in biochemistry and cell biology. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these reagents. Below are representative protocols for the modification of protein thiols.
Protocol 1: General Procedure for Thiol Modification with N-Substituted Maleimides (Adaptable for NMM)
This protocol provides a general workflow for labeling a thiol-containing protein with a maleimide-functionalized molecule.
Materials:
-
Protein of interest (1-10 mg/mL in a suitable buffer)
-
This compound (NMM)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, or another amine-free buffer at pH 6.5-7.5.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for preparing the maleimide stock solution.
-
Desalting column or dialysis cassette for removal of excess reagent.
Procedure:
-
Prepare the Protein Solution: Dissolve the protein to be modified in the Reaction Buffer at a concentration of 1-10 mg/mL. If the buffer contains any thiol-containing compounds (e.g., DTT), they must be removed by dialysis or buffer exchange prior to the reaction.
-
Prepare the NMM Stock Solution: Immediately before use, prepare a 10 mM stock solution of NMM in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.
-
Reaction: Add a 10- to 20-fold molar excess of the NMM stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein and application.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light if using a fluorescently-labeled maleimide.
-
Removal of Excess NMM: Remove the unreacted NMM using a desalting column or by dialysis against the Reaction Buffer.
-
Characterization: Determine the extent of modification using methods such as mass spectrometry or by quantifying the remaining free thiols using Ellman's reagent.
Protocol 2: Specific Protocol for Blocking Protein Sulfhydryls with N-Ethylmaleimide (NEM)[1]
This protocol is adapted from a manufacturer's technical information for blocking sulfhydryl groups on a protein.
Materials:
-
Protein sample
-
Reaction Buffer: Phosphate-buffered saline (PBS), 0.1M phosphate, 0.15M sodium chloride, pH 7.2.
-
N-Ethylmaleimide (NEM)
-
Ultrapure water
-
Device for buffer exchange (e.g., dialysis cassette or desalting column).
Procedure:
-
Equilibrate NEM: Allow the vial of NEM to warm to room temperature before opening to prevent condensation.
-
Prepare Protein: Dissolve the protein to be blocked in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Prepare NEM Solution: Immediately before use, prepare a 100-200 mM solution of NEM in ultrapure water.
-
Add NEM to Protein: Add a minimum of a 10-fold molar excess of NEM to the sulfhydryl groups to be blocked.
-
React: Incubate the reaction for 2 hours at room temperature.
-
Purify: Remove excess NEM by dialysis or using a desalting column.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz can help to clarify complex processes.
Caption: A generalized workflow for the modification of protein thiols using N-substituted maleimides.
Signaling Pathway Example: Regulation of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Activity
NEM is often used to study the role of cysteine residues in enzyme function. One such enzyme is Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key enzyme in glycolysis which also possesses non-glycolytic "moonlighting" functions. The catalytic activity of GAPDH is dependent on a critical cysteine residue in its active site (Cys-152).[6] Modification of this cysteine by agents like NEM can inhibit its glycolytic activity and influence its participation in other cellular processes such as apoptosis.[6][7]
Caption: Covalent modification of the active site cysteine of GAPDH by NEM inhibits its glycolytic function.
Conclusion: Making the Right Choice for Your Research
Both this compound and N-Ethylmaleimide are highly effective reagents for the specific modification of thiol groups. The choice between them will often depend on the specific requirements of the experiment.
-
For routine thiol blocking where extremely rapid kinetics are desired, NEM is a well-established and excellent choice. Its extensive characterization in the literature provides a solid foundation for its use.
-
For applications where the potential for retro-Michael addition and adduct instability is a concern, particularly in long-term studies within a reducing cellular environment, NMM might be considered, although further direct comparative stability studies would be beneficial.
Ultimately, the decision should be guided by a thorough understanding of the experimental system and the specific goals of the research. Careful optimization of reaction conditions, particularly pH, is paramount to ensure high specificity and successful modification with either reagent.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. herzfonds.at [herzfonds.at]
- 3. Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 6. [The biological significance of oxidative modifications of cysteine residues in proteins illustrated with the example of glyceraldehyde-3-phosphate dehydrogenase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Plant cytoplasmic GAPDH: redox post-translational modifications and moonlighting properties [frontiersin.org]
A Comparative Guide to Cysteine Labeling: N-Methylmaleimide vs. Iodoacetamide
For researchers, scientists, and drug development professionals, the precise and efficient labeling of cysteine residues is a cornerstone of numerous experimental workflows, from proteomic studies to the development of antibody-drug conjugates. The choice of labeling reagent is critical, as it directly impacts the specificity, yield, and stability of the resulting modified protein. This guide provides an objective comparison of two of the most widely used thiol-reactive reagents: N-Methylmaleimide (NEM) and iodoacetamide (IAM). We will delve into their reaction mechanisms, kinetics, specificity, and stability, supported by experimental data and detailed protocols to inform your selection process.
Performance Comparison at a Glance
The selection between this compound and iodoacetamide hinges on the specific requirements of the experiment, such as the desired pH range, the need for rapid reaction, and the tolerance for potential side reactions. The following table summarizes the key performance characteristics of each reagent.
| Feature | This compound (NEM) | Iodoacetamide (IAM) |
| Reaction Type | Michael Addition[1] | SN2 Alkylation[1][2] |
| Optimal pH | 6.5 - 7.5[1][3] | > 8.0[1] |
| Reaction Speed | Rapid[4] | Moderate[2] |
| Specificity | Highly specific for thiols at neutral pH[1]. | Primarily targets thiols, but can react with other residues (e.g., His, Lys, Met) at higher concentrations and pH[1][5][6]. |
| Bond Stability | Forms a stable thioether bond, though the maleimide ring can undergo hydrolysis[1][4]. | Forms a very stable thioether bond[1]. |
| Mass Addition | +125.05 Da | +57.02 Da[1] |
| Common Applications | Protein modification studies, blocking cysteine residues[1]. | Proteomics, peptide mapping, preventing disulfide bond formation[1]. |
Reaction Mechanisms
The distinct reactivity of NEM and IAM stems from their different chemical mechanisms for modifying cysteine residues.
This compound reacts with the thiolate anion of a cysteine residue via a Michael addition reaction. The nucleophilic thiolate attacks one of the carbon atoms of the carbon-carbon double bond in the maleimide ring, leading to the formation of a stable thioether bond.[7]
Iodoacetamide alkylates cysteine residues through a bimolecular nucleophilic substitution (SN2) reaction. The thiolate anion acts as a nucleophile, attacking the carbon atom bonded to the iodine. This results in the displacement of the iodide ion and the formation of a stable carbamidomethyl-cysteine thioether bond.[1][2]
Experimental Considerations and Side Reactions
This compound: NEM is highly specific for cysteine residues within the optimal pH range of 6.5-7.5.[1][3] This specificity makes it an excellent choice for applications requiring minimal off-target modifications. However, at pH values above 7.5, NEM can exhibit reactivity towards amino groups, such as lysine residues.[3] It is also important to note that the maleimide ring of the NEM-cysteine adduct can undergo hydrolysis, which may be a consideration for long-term studies or harsh sample processing conditions.[4][8]
Iodoacetamide: Iodoacetamide is a robust alkylating agent that forms a very stable thioether bond.[1] Its primary drawback is a lower specificity compared to NEM. At the optimal alkaline pH, and particularly at higher concentrations, iodoacetamide can react with other nucleophilic amino acid side chains, including histidine, lysine, and methionine, as well as the N-terminal amino group.[1][5][6][9] These off-target modifications can complicate downstream analysis, such as mass spectrometry.
Experimental Protocols
The following are generalized protocols for cysteine labeling using NEM and IAM. Optimization may be required for specific proteins and applications.
This compound Labeling Protocol
-
Protein Preparation: Dissolve the protein in a degassed buffer at a pH between 6.5 and 7.5, such as phosphate-buffered saline (PBS) or HEPES.[10] Protein concentrations typically range from 1-10 mg/mL.[10][11]
-
Reduction of Disulfide Bonds (Optional): If labeling of all cysteine residues is desired, including those in disulfide bonds, a reducing agent must be added. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it does not contain a thiol group and will not react with the maleimide.[12] Use a 10- to 100-fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[10][12] If using a thiol-containing reducing agent like DTT, it must be removed prior to adding NEM.
-
Labeling Reaction: Prepare a fresh stock solution of NEM in an organic solvent like DMSO or DMF, or directly in water for hydrophilic derivatives.[10][11] Add a 10- to 20-fold molar excess of NEM to the protein solution.[12]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[13] The reaction should be protected from light.
-
Quenching: To stop the reaction, add a quenching reagent containing a thiol, such as L-cysteine or β-mercaptoethanol, to a final concentration of approximately 10 mM to consume any excess NEM.[12]
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.[10]
Iodoacetamide Labeling Protocol
-
Protein Preparation: Dissolve the protein in a buffer at a pH greater than 8.0, such as Tris-HCl or ammonium bicarbonate.
-
Reduction of Disulfide Bonds: Add a reducing agent like Dithiothreitol (DTT) to a final concentration of 5-10 mM. Incubate for 1 hour at 37-56°C to reduce all disulfide bonds.[2]
-
Alkylation Reaction: Prepare a fresh stock solution of iodoacetamide. Add the iodoacetamide solution to the reduced protein sample to a final concentration of 15-20 mM, which is typically a 2-3 fold molar excess over the reducing agent.[1]
-
Incubation: Incubate the reaction in the dark at room temperature for 30-45 minutes.[1]
-
Quenching: Quench the reaction by adding a thiol-containing reagent, such as DTT or L-cysteine, to a concentration that exceeds the initial iodoacetamide concentration.[1]
-
Purification: Remove excess reagents using dialysis or a desalting column.[1]
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for cysteine labeling with both NEM and IAM, highlighting the key differences in their respective protocols.
Conclusion
Both this compound and iodoacetamide are effective and widely used reagents for the labeling of cysteine residues. The choice between them should be guided by the specific experimental goals and constraints.
-
This compound is the preferred reagent when high specificity for cysteine residues is paramount and the experiment can be conducted at a neutral pH. Its rapid reaction kinetics are also advantageous in many applications.
-
Iodoacetamide is a reliable choice for achieving stable and irreversible cysteine modification, particularly in proteomics workflows where complete alkylation is necessary to prevent disulfide bond reformation. However, researchers must be mindful of and control for potential off-target reactions by carefully managing pH and reagent concentrations.
By understanding the distinct chemical properties and reaction conditions of each reagent, researchers can select the optimal tool for their cysteine labeling needs, ensuring the generation of high-quality, reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
Beyond the Thiol-Maleimide Bond: A Comparative Guide to Next-Generation Bioconjugation Chemistries
For researchers, scientists, and drug development professionals, the precise and stable linkage of biological molecules is paramount. While maleimide chemistry has long been a workhorse for its reactivity with thiols, concerns over the stability of the resulting thioether bond, particularly in vivo, have driven the development of a diverse toolkit of alternative bioconjugation strategies. This guide provides an objective comparison of prominent next-generation chemistries, supported by experimental data and detailed protocols, to inform the selection of the optimal strategy for your research needs.
Maleimide-based conjugation, which relies on the Michael addition of a thiol to the maleimide ring, is known for its rapid kinetics and high specificity for cysteine residues. However, the reversibility of this reaction through a retro-Michael reaction can lead to payload exchange in the thiol-rich in vivo environment, compromising the efficacy and safety of bioconjugates like antibody-drug conjugates (ADCs). The alternatives discussed herein offer significant advantages in terms of stability, bioorthogonality, and site-specificity.
A Head-to-Head Comparison: Performance Metrics
The following tables summarize key quantitative data for the discussed bioconjugation chemistries to facilitate a direct comparison with traditional maleimide approaches.
| Chemistry | Typical Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Time | Linkage Stability | Key Advantages | Key Disadvantages |
| Maleimide-Thiol | Maleimide, Thiol (Cysteine) | ~100 - 1000[1] | Minutes to a few hours[2] | Moderate; susceptible to retro-Michael reaction[3][4] | Fast kinetics, high thiol specificity at pH 6.5-7.5[2] | Linkage instability in vivo[2][3] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN), Azide | ~10⁻³ - 3.5[1][5][6] | 1-12 hours[7] | High; stable triazole ring[2] | Bioorthogonal, copper-free, highly stable linkage[5][] | Slower kinetics than some other methods[5] |
| Inverse Electron Demand Diels-Alder (iEDDA) | Tetrazine, Strained Alkene (e.g., TCO) | Up to 10⁶[1] | Seconds to minutes[2] | High; stable dihydropyrazine | Extremely fast kinetics, highly bioorthogonal[1][9][10] | Reagents can be complex to synthesize |
| Sortase-Mediated Ligation (SML) | LPXTG motif, (Poly)glycine motif | Enzyme-dependent | 4-16 hours[11] | High; native peptide bond | Site-specific, enzymatic, produces homogeneous products[12][13] | Requires protein engineering, reversible without modification[11][12] |
| Aldehyde Tag | Aldehyde (from formylglycine), Aminooxy/Hydrazide | ~10.6 (at pH 4.5)[14] | ~12 hours[15] | Moderate to High (Oxime/Hydrazone) | Site-specific, bioorthogonal handle[15][16][17] | Requires enzymatic conversion, oxime linkage can be unstable |
| Photoclick Chemistry | Photoreactive group (e.g., Tetrazole), Alkene | Up to ~3960[18] | Minutes (upon irradiation) | High; stable cycloadduct | Spatiotemporal control, high quantum yields possible[18][19][20][21] | Requires light source, potential for photodamage |
| Next-Gen Thiol (Thiazine formation) | Maleimide, N-terminal Cysteine | Not specified | Not specified | High; over 20x less susceptible to thiol exchange than standard thioether[22][23] | Increased stability over standard maleimide linkage[22][23] | Requires N-terminal cysteine for thiazine formation[22][23] |
In-Depth Look at the Alternatives
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
SPAAC is a cornerstone of "click chemistry," a class of reactions known for their high efficiency and bioorthogonality.[2][] This reaction occurs between a strained cyclooctyne (e.g., DBCO) and an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[5][] This makes it exceptionally well-suited for applications in living systems.[] While the reaction rates are generally slower than maleimide chemistry, the exceptional stability of the resulting conjugate is a significant advantage.[2][5]
Inverse Electron Demand Diels-Alder (iEDDA) Reaction
Recognized as the fastest known bioorthogonal reaction, the iEDDA ligation occurs between an electron-deficient diene, typically a tetrazine, and an electron-rich dienophile, such as a trans-cyclooctene (TCO).[9] This reaction boasts second-order rate constants that can be orders of magnitude higher than SPAAC, allowing for rapid conjugation at very low concentrations.[1] The reaction is catalyst-free and proceeds cleanly in aqueous environments, making it highly biocompatible.[9][10]
Sortase-Mediated Ligation (SML)
SML is an enzymatic method that offers unparalleled site-specificity.[12] The bacterial transpeptidase Sortase A recognizes a specific peptide motif (LPXTG) on one protein and ligates it to another molecule bearing an N-terminal (poly)glycine motif, forming a native peptide bond.[12][24] This allows for the creation of completely homogeneous bioconjugates, a significant advantage over often stochastic chemical methods.[13] While the wild-type enzyme can be slow and the reaction is reversible, engineered sortases and modified substrates have been developed to improve efficiency and drive the reaction to completion.[11][25][26]
Aldehyde Tagging
This chemoenzymatic strategy involves the genetic incorporation of a short peptide sequence (e.g., CxPxR) into a protein of interest.[15][16][17] The Formylglycine Generating Enzyme (FGE) recognizes this tag and co-translationally oxidizes the cysteine residue to a Cα-formylglycine (fGly), which contains a bioorthogonal aldehyde group.[16][17][27] This aldehyde can be specifically targeted by aminooxy- or hydrazide-functionalized molecules to form stable oxime or hydrazone linkages, respectively.[15][27] This method allows for precise, site-specific labeling in both prokaryotic and eukaryotic expression systems.[14][16][17]
Experimental Protocols
Protocol 1: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol provides a general guideline for conjugating an azide-containing small molecule to a DBCO-functionalized protein.
Materials:
-
DBCO-functionalized protein (1-5 mg/mL in a suitable buffer, e.g., PBS pH 7.4)
-
Azide-functionalized small molecule (10 mM stock in DMSO or DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassette)
Procedure:
-
Protein Preparation: Ensure the DBCO-functionalized protein is dissolved in the reaction buffer at the desired concentration.
-
SPAAC Reaction: Add the azide-functionalized small molecule stock solution to the protein solution. A 5- to 20-fold molar excess of the azide linker is typically used to drive the reaction to completion.[7] The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.[7]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[7] For sensitive proteins, the reaction can be performed overnight at 4°C.[7]
-
Purification: Remove the excess, unreacted azide molecule and other small molecules by size-exclusion chromatography or dialysis against PBS.[7]
-
Characterization: Confirm successful conjugation and determine the degree of labeling using SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy.[7]
Protocol 2: Sortase-Mediated Ligation (SML)
This protocol describes a typical protein-protein ligation using Sortase A.
Materials:
-
Substrate protein with a C-terminal LPETGG-His6 tag (~50 µM)
-
Target protein with an N-terminal GGG motif (~50-500 µM)
-
Sortase A (e.g., SrtA pentamutant, ~5-10 µM)
-
Sortase Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5
-
Ni-NTA resin for purification
Procedure:
-
Reactant Preparation: Prepare the substrate and target proteins in the Sortase Reaction Buffer.
-
Ligation Reaction: Combine the substrate protein, target protein (typically at a 1:1 to 1:10 molar ratio), and Sortase A in a microcentrifuge tube.[26]
-
Incubation: Incubate the reaction mixture for 4-8 hours at 30-37°C or overnight at 4°C.[24] The optimal time and temperature may need to be determined empirically.[24]
-
Purification: After ligation, the unreacted substrate protein and the His-tagged Sortase A can be removed by passing the reaction mixture over Ni-NTA resin. The ligated product, which no longer has the His6-tag, will be in the flow-through.
-
Analysis: Analyze the reaction products by SDS-PAGE. The ligated product should have a higher molecular weight than the individual starting proteins. Confirm the identity of the product by Western blot or mass spectrometry.
Protocol 3: Aldehyde Tag Conjugation
This protocol outlines the chemical conjugation step after the aldehyde-tagged protein has been expressed and purified.
Materials:
-
Aldehyde-tagged protein (e.g., 25 µM in conjugation buffer)
-
Aminooxy-functionalized payload (e.g., 2.5 mM in conjugation buffer)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 5.5
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Buffer Exchange: Ensure the purified aldehyde-tagged protein is in the appropriate conjugation buffer. A pH of 5.5 is often optimal for oxime ligation.[15]
-
Conjugation Reaction: Add the aminooxy-functionalized payload to the protein solution. A significant molar excess of the payload (e.g., 100-fold) is often used.[15]
-
Incubation: Incubate the reaction at 37°C for approximately 12 hours.[15]
-
Control Reaction: As a negative control, perform the same reaction with a protein containing a mutated tag (e.g., Cys to Ala) to ensure the conjugation is specific to the aldehyde group.[15]
-
Purification: Remove excess payload by SEC or dialysis.
-
Analysis: Confirm conjugation by SDS-PAGE (observing a mobility shift) and mass spectrometry to determine the mass of the final conjugate.[15]
Conclusion
The field of bioconjugation has moved far beyond its reliance on traditional maleimide chemistry. The development of bioorthogonal click chemistries like SPAAC and iEDDA, precise enzymatic methods such as SML, and chemoenzymatic approaches like aldehyde tagging provides researchers with a powerful and versatile set of tools. These next-generation methods offer superior stability, site-specificity, and biocompatibility, paving the way for the development of more robust and effective bioconjugates for therapeutic and diagnostic applications. The choice of strategy will depend on the specific requirements of the application, including the desired stability, reaction kinetics, and the nature of the biomolecules being conjugated. By understanding the quantitative performance and experimental considerations of each method, researchers can make informed decisions to advance their scientific goals.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 7. benchchem.com [benchchem.com]
- 9. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 10. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
- 12. ISISBio:Protocols/Sortase mediated ligation - OpenWetWare [openwetware.org]
- 13. Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-selective incorporation and ligation of protein aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00778C [pubs.rsc.org]
- 15. Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Site-specific chemical protein conjugation using genetically encoded aldehyde tags | Springer Nature Experiments [experiments.springernature.com]
- 18. Photo-Triggered Click Chemistry for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photoclick Chemistry: A Bright Idea - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Establishing PQ-ERA photoclick reactions with unprecedented efficiency by engineering of the nature of the phenanthraquinone triplet state - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01760E [pubs.rsc.org]
- 21. scitechdaily.com [scitechdaily.com]
- 22. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. roboklon.com [roboklon.com]
- 25. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Aldehyde tag - Wikipedia [en.wikipedia.org]
A Comparative Guide to Mass Spectrometry Analysis of N-Methylmaleimide-Protein Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of protein modifications is paramount. N-Methylmaleimide (NEM) is a widely utilized alkylating agent that specifically targets cysteine residues, forming stable covalent conjugates. This guide provides an objective comparison of NEM's performance against other common alkylating agents, supported by experimental data, detailed protocols, and visual workflows to aid in the mass spectrometry-based analysis of these protein conjugates.
Comparison of Cysteine Alkylating Agents
The choice of an alkylating agent is critical and can significantly impact the outcome of a proteomics experiment. This compound is often compared with other reagents, primarily iodoacetamide (IAA) and its derivatives. Key performance differences are summarized below.
Table 1: Performance Comparison of Common Cysteine Alkylating Agents
| Feature | This compound (NEM) | Iodoacetamide (IAA) | Iodoacetic Acid (IAA) | Acrylamide |
| Reaction Mechanism | Michael Addition | Nucleophilic Substitution (SN2) | Nucleophilic Substitution (SN2) | Michael Addition |
| Optimal pH | 6.5 - 7.5 | >7.5 (slightly alkaline)[1] | >7.5 (slightly alkaline)[1] | Neutral to slightly alkaline |
| Reaction Speed | Rapid, often complete within minutes[2] | Slower than NEM | Slower than NEM[1] | Slower than NEM |
| Specificity | Highly specific for cysteines at neutral pH. Potential for side reactions with lysine and histidine at pH > 7.5.[3] | Generally specific for cysteines, but can react with other residues at higher concentrations and pH.[4] | Generally specific for cysteines. | Can exhibit side reactions with other nucleophiles. |
| Side Reactions | Alkylation of lysine and histidine at alkaline pH.[5][6] | Can cause a variety of side reactions, including modification of methionine.[4] | Similar to iodoacetamide. | Can modify other amino acid residues.[6] |
| Mass Shift (Monoisotopic) | +125.0476 Da | +57.02146 Da | +58.00548 Da | +71.03711 Da |
| Stability of Adduct | Stable thioether bond. The maleimide ring can undergo hydrolysis over time.[5] | Very stable thioether bond.[5] | Very stable thioether bond. | Stable thioether bond. |
| Quantitative Applications | Amenable to isotopic labeling (e.g., d5-NEM) for quantitative proteomics.[7][8][9] | Amenable to isotopic labeling (e.g., 13C-IAA) for quantitative proteomics.[8] | Amenable to isotopic labeling. | Can be used for quantitative studies. |
A study systematically evaluating various alkylating agents found that iodoacetamide resulted in the highest number of identified peptides with alkylated cysteines and the fewest peptides with incomplete alkylation or side reactions compared to NEM, acrylamide, and 4-vinylpyridine.[6] However, NEM's rapid reaction kinetics make it advantageous for applications requiring fast and efficient blocking of free thiols to prevent artifactual oxidation.[2][9] For instance, maximal quenching of cysteine activity in tissue homogenates was achieved with 40mM NEM within one minute.[2] Improved specificity with NEM can be achieved by maintaining a pH below neutral, using NEM concentrations below 10mM, and keeping reaction times under 5 minutes.[2]
Experimental Protocols
Detailed and reproducible protocols are essential for successful mass spectrometry analysis. Below are representative protocols for in-solution and in-gel alkylation of proteins with NEM.
In-Solution Alkylation and Digestion for LC-MS/MS Analysis
This protocol is adapted for the preparation of protein samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Protein sample (1-10 mg/mL)
-
Reaction Buffer: 100 mM Tris-HCl or Ammonium Bicarbonate, pH 8.3[10]
-
Urea (powdered)
-
Dithiothreitol (DTT), 0.5 M stock solution
-
This compound (NEM)
-
Trypsin (mass spectrometry grade)
-
Trifluoroacetic acid (TFA)
-
C18 desalting spin columns
Procedure:
-
Denaturation and Reduction:
-
Alkylation:
-
Prepare a fresh solution of 100-200 mM NEM in ultrapure water immediately before use.[11]
-
Add a 10-fold molar excess of NEM over the total sulfhydryl groups to be blocked.[11]
-
Incubate for 30 minutes at room temperature in the dark.
-
Quench the reaction by adding DTT to a final concentration of 5 mM and incubate for an additional 15 minutes in the dark.[6]
-
-
Digestion:
-
Dilute the sample 5-fold with 25 mM Tris-HCl, pH 8.2, or ammonium bicarbonate to reduce the urea concentration to below 2 M.[10]
-
Add trypsin at a 1:50 to 1:100 enzyme-to-substrate ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Stop the digestion by acidifying the sample with TFA to a final concentration of 0.4%.[10]
-
Desalt the peptides using C18 spin columns according to the manufacturer's instructions.
-
Dry the purified peptides in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.
-
In-Gel Alkylation and Digestion
This protocol is suitable for proteins that have been separated by one- or two-dimensional gel electrophoresis.
Materials:
-
Excised protein band(s) from a Coomassie-stained gel
-
Destaining solution: 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate
-
Reduction solution: 10 mM DTT in 100 mM ammonium bicarbonate
-
Alkylation solution: 55 mM NEM in 100 mM ammonium bicarbonate
-
Trypsin solution: 10-20 ng/µL in 25 mM ammonium bicarbonate
-
Extraction buffer: 50% ACN, 5% formic acid
Procedure:
-
Destaining:
-
Cut the protein band into small pieces (~1 mm³).
-
Wash the gel pieces with water, then destain with the destaining solution until the gel is clear.
-
Dehydrate the gel pieces with 100% ACN and dry in a vacuum centrifuge.
-
-
Reduction and Alkylation:
-
Rehydrate the gel pieces in the reduction solution and incubate for 45 minutes at 56°C.
-
Cool to room temperature and remove the DTT solution.
-
Immediately add the alkylation solution and incubate for 30 minutes at room temperature in the dark.[4]
-
Remove the NEM solution and wash the gel pieces with 100 mM ammonium bicarbonate, followed by dehydration with 100% ACN. Dry the gel pieces.
-
-
Digestion:
-
Rehydrate the gel pieces on ice with the trypsin solution. Add enough solution to cover the gel pieces.
-
Incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Add extraction buffer to the gel pieces and sonicate for 15 minutes.
-
Collect the supernatant. Repeat the extraction step once.
-
Combine the supernatants and dry in a vacuum centrifuge.
-
Resuspend the peptides in a suitable buffer for LC-MS/MS analysis.
-
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and the biological context of NEM-protein conjugate analysis.
Experimental Workflow for Differential Alkylation
Differential alkylation is a powerful technique used in redox proteomics to quantify changes in cysteine oxidation states.[12][13] This workflow utilizes light (NEM) and heavy (d5-NEM) isotopic versions of this compound to distinguish between reduced and oxidized cysteine pools.
Signaling Pathway Context: S-Nitrosylation in Cell Signaling
NEM is frequently employed in the "biotin switch" assay to study protein S-nitrosylation, a key post-translational modification in nitric oxide (NO) signaling.[14][15][16] This pathway illustrates the role of S-nitrosylation and how NEM is used to investigate it.
Conclusion
The selection of an appropriate cysteine alkylating agent is a critical decision in the design of mass spectrometry-based proteomics experiments. This compound offers the advantage of rapid and efficient alkylation, which is particularly beneficial for minimizing artifactual sample changes. However, researchers must be mindful of potential side reactions, especially at alkaline pH. By carefully controlling reaction conditions and following robust protocols, NEM serves as a powerful tool for the analysis of protein-cysteine conjugates. The use of isotopically labeled NEM further extends its utility to quantitative studies, enabling precise measurements of changes in protein modification states in complex biological systems. This guide provides the foundational knowledge and practical protocols to effectively utilize NEM in mass spectrometry workflows.
References
- 1. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane protein structure in live cells: Methodology for studying drug interaction by mass spectrometry-based footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Quantitation of Site-Specific Cysteine Oxidation in Endogenous Proteins Using a Differential Alkylation and Multiple Reaction Monitoring Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Differential alkylation-based redox proteomics – Lessons learnt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct Methods for Detection of Protein S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of potential S-nitrosylation sites in the myocardium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Strategies and Tools to Explore Protein S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Validating N-Methylmaleimide Conjugation Efficiency
For Researchers, Scientists, and Drug Development Professionals
The conjugation of N-Methylmaleimide to thiol groups on proteins, peptides, and other biomolecules is a cornerstone of bioconjugation chemistry, pivotal in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Validating the efficiency of this conjugation reaction is critical to ensure the quality, efficacy, and safety of the final product. High-Performance Liquid Chromatography (HPLC) stands out as the primary analytical tool for this purpose, offering a suite of methods to characterize the resulting conjugates. This guide provides an objective comparison of the most common HPLC methods used for validating this compound conjugation efficiency, supported by experimental data and detailed protocols.
Comparison of HPLC Methods
The choice of HPLC method for analyzing this compound conjugates is dictated by the specific characteristics of the biomolecule and the desired analytical information. The three predominant HPLC techniques employed are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), and Size Exclusion Chromatography (SEC). Each method offers unique advantages and is often used orthogonally to provide a comprehensive characterization of the conjugate.
| Method | Principle of Separation | Primary Application for this compound Conjugation | Typical Mobile Phases | Common Column Chemistries | Detection Methods |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on the hydrophobicity of the biomolecule. The conjugation of a hydrophobic payload via this compound increases the overall hydrophobicity of the protein. | Determination of drug-to-antibody ratio (DAR) and distribution of different drug-loaded species.[1][2][3] | High salt concentration (e.g., ammonium sulfate, sodium phosphate) to promote binding, with a decreasing salt gradient for elution.[1][4] Isopropanol can be added to improve resolution.[4] | Butyl, polyamide, or amide non-porous stationary phases.[4] | UV (280 nm for protein, payload-specific wavelength), Mass Spectrometry (MS) with compatible mobile phases (e.g., ammonium acetate).[2] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity, but under denaturing conditions due to the use of organic solvents. | Quantification of unreacted maleimide reagent, separation of the final conjugate from unconjugated protein, and assessment of reaction completion.[5] Can also be used for DAR estimation.[6] | Water with an ion-pairing agent (e.g., 0.1% TFA) and an organic modifier (e.g., acetonitrile). A gradient of increasing organic modifier is used for elution.[5] | C4, C8, or C18 alkyl chains bonded to silica.[5] | UV (280 nm for protein, ~300 nm for maleimide consumption), Mass Spectrometry (MS).[5][7] |
| Size Exclusion Chromatography (SEC) | Separation based on the hydrodynamic radius of the molecule. | Detection and quantification of aggregates and fragments that may form during the conjugation process.[8][9][10] | Aqueous buffers (e.g., phosphate-buffered saline) under isocratic conditions.[9][10] | Silica-based or polymer-based columns with controlled pore sizes.[8][9] | UV (280 nm), Multi-Angle Light Scattering (MALS) for absolute molecular weight determination. |
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
This protocol provides a general method for determining the drug-to-antibody ratio (DAR) of an antibody-drug conjugate (ADC) prepared via this compound chemistry.
Materials:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
Sample: this compound conjugated antibody, diluted to 1 mg/mL in Mobile Phase A.
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A for at least 30 minutes at a flow rate of 0.5 mL/min.
-
Inject 10-20 µL of the prepared sample.
-
Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
The different drug-loaded species (DAR0, DAR2, DAR4, etc.) will elute as distinct peaks with increasing retention time corresponding to increased hydrophobicity.
-
Calculate the relative peak area of each species to determine the DAR distribution and the average DAR.
Reversed-Phase HPLC (RP-HPLC) for Reaction Monitoring
This protocol is designed to monitor the progress of the this compound conjugation reaction by separating the conjugated product from the starting materials.
Materials:
-
HPLC system with a binary pump, autosampler, and UV detector.
-
RP-HPLC column (e.g., Agilent Zorbax 300SB-C8, Waters BEH300 C4).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[5]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[5]
-
Reaction Quenching Solution: 10% Acetic Acid.
-
Sample: Aliquots taken from the conjugation reaction mixture at different time points.
Procedure:
-
At each time point, withdraw an aliquot from the reaction and quench it by diluting 1:1 with the quenching solution.
-
Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B for 15 minutes at a flow rate of 1.0 mL/min.
-
Inject 10 µL of the quenched sample.
-
Elute the components using a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[5]
-
Monitor the absorbance at 280 nm (for the protein) and at a wavelength specific for the maleimide-containing payload if it has a chromophore.[5]
-
The unconjugated protein, the this compound conjugate, and any unreacted payload will have different retention times, allowing for the quantification of reaction completion.[5]
Size Exclusion Chromatography (SEC) for Aggregate Analysis
This protocol is used to assess the presence of high molecular weight species (aggregates) that may have formed during the conjugation and purification process.
Materials:
-
HPLC system with an isocratic pump, autosampler, and UV detector.
-
SEC column (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel G3000SWxl).[8][11]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
-
Sample: Purified this compound conjugate at a concentration of 1-5 mg/mL.
Procedure:
-
Equilibrate the SEC column with the mobile phase for at least 30 minutes at a flow rate of 0.5 mL/min.
-
Inject 20 µL of the sample.
-
Run the analysis isocratically for 30 minutes.
-
Monitor the absorbance at 280 nm.
-
Aggregates will elute first, followed by the monomeric conjugate, and then any low molecular weight fragments.
-
Quantify the percentage of aggregate by integrating the peak areas.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the this compound conjugation reaction and the subsequent analytical workflow.
Caption: this compound Conjugation Reaction.
Caption: Post-conjugation Analytical Workflow.
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
A Comparative Guide to the Stability of Thioether Bonds from Different Maleimides
For Researchers, Scientists, and Drug Development Professionals
The conjugation of therapeutic or imaging agents to biomolecules, particularly antibodies, is a cornerstone of modern biotherapeutics. Maleimide-based chemistry has long been a dominant strategy for coupling payloads to cysteine residues due to its high reactivity and specificity. However, the stability of the resulting thioether bond is a critical parameter that can dictate the efficacy and safety of the final conjugate. This guide provides an objective comparison of the stability of thioether bonds derived from various maleimide platforms, supported by experimental data, detailed protocols, and mechanistic diagrams to inform the design of next-generation bioconjugates.
The Chemistry of Maleimide Conjugation and Instability
The reaction between a maleimide and a thiol proceeds via a Michael addition, forming a succinimidyl thioether linkage. While efficient, this bond is susceptible to a reversal process known as the retro-Michael reaction.[1][2][3] This deconjugation is often initiated by endogenous thiols, such as glutathione (GSH) or human serum albumin (HSA), leading to payload loss and potential off-target toxicities as the released maleimide-payload can bind to other circulating proteins.[1][4][5]
The stability of the thioether bond is governed by a competition between two pathways: the undesirable retro-Michael reaction and a stabilizing hydrolysis of the thiosuccinimide ring.[1][6] This hydrolysis opens the ring to form a succinamic acid thioether, which is resistant to the retro-Michael reaction and effectively locks the payload in place.[6][7] The rate of these competing reactions is influenced by the local chemical environment and, critically, the structure of the maleimide itself.[1][4]
Comparative Stability of Maleimide Derivatives
To address the inherent instability of traditional N-alkyl maleimides, several "next-generation maleimides" (NGMs) have been developed. These designs aim to either accelerate the stabilizing hydrolysis reaction or fundamentally prevent the retro-Michael reaction.
-
Conventional N-Alkyl Maleimides: These are the most common maleimides used in bioconjugation (e.g., as part of the SMCC linker). Their thioether conjugates exhibit relatively slow hydrolysis rates, making them prone to deconjugation in plasma. For example, N-alkyl thiosuccinimides have a hydrolysis half-life of approximately 27 hours at pH 7.4.[4]
-
N-Aryl Maleimides: By replacing the N-alkyl group with an electron-withdrawing aryl group, the rate of succinimide hydrolysis is significantly accelerated. An N-aryl conjugate has a hydrolysis half-life of about 1.5 hours, and adding a fluorine atom to the phenyl ring can decrease this to 0.7 hours, providing a much faster route to a stable conjugate.[4]
-
Self-Hydrolyzing Maleimides: These maleimides are engineered with built-in functional groups that act as intramolecular catalysts for the hydrolysis reaction. A prime example uses diaminopropionic acid (DPR) to place a basic amino group near the maleimide, which promotes rapid, localized ring-opening hydrolysis even at neutral pH.[6] This leads to highly stable conjugates with improved pharmacological properties.[6]
-
Bridging & Dihalo-Maleimides: Next-generation maleimides substituted in the 3- and 4-positions (e.g., diiodomaleimides) can react with both thiol groups from a reduced disulfide bond.[8][9][10] This re-bridges the native disulfide bond, maintaining protein structure while creating a stable linkage.[11][12]
-
Maleimides Undergoing Transcyclization: A novel strategy involves using peptides with an N-terminal cysteine. After the initial Michael addition, the conjugate undergoes an intramolecular transcyclization to form a six-membered thiazine ring.[13][14][15] This rearranged structure is over 20 times less susceptible to glutathione-mediated deconjugation compared to the standard thioether linkage.[15]
Quantitative Stability Data
The following tables summarize experimental data on the stability of thioether bonds from different maleimide platforms.
Table 1: Comparative Hydrolysis Rates of Thiosuccinimide Conjugates
| Maleimide Type | N-Substituent | Condition | Hydrolysis Half-life (t½) | Reference |
|---|---|---|---|---|
| Conventional | Alkyl | pH 7.4, 37°C | ~27 hours | [4] |
| Electron-Withdrawing | Aryl (Phenyl) | pH 7.4, 37°C | ~1.5 hours | [4] |
| Electron-Withdrawing | Fluoro-Aryl | pH 7.4, 37°C | ~0.7 hours | [4] |
| Self-Hydrolyzing | Diaminopropionic Acid (DPR) | Neutral pH, RT | Rapid (minutes to hours) |[6] |
Table 2: Stability of Antibody-Drug Conjugates (ADCs) in Plasma/Serum
| ADC Linker-Maleimide Type | Condition | Observation | Timepoint | Reference |
|---|---|---|---|---|
| Cysteine-Maleimide (unspecified) | Rat Serum, 37°C | ~50% payload loss | Several days | [16] |
| Maleamic Methyl Ester-based | Albumin Solution (25 mg/mL), 37°C | ~3.8% payload loss | 14 days | [17] |
| N-terminal Cysteine (Thiazine) | Presence of excess Glutathione | >20x less adduct formation vs. standard | Not specified | [15] |
| J2898A-SMCC-DM1 (Lysine-linked) | ex vivo plasma | Slower payload loss than cysteine-linked ADCs | Not specified |[16][18][19] |
Experimental Protocols
Protocol 1: General Assessment of Conjugate Stability in Thiol-Containing Buffer
This protocol provides a framework for monitoring conjugate stability against thiol-mediated deconjugation using a small molecule thiol like glutathione (GSH).
Objective: To determine the rate of retro-Michael reaction by quantifying the amount of intact conjugate over time in the presence of a competing thiol.
Materials:
-
Maleimide-conjugated molecule (e.g., ADC, protein, or peptide)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Sample Preparation: Prepare a stock solution of the conjugate (e.g., 1-2 mg/mL) in PBS (pH 7.4).
-
Incubation Setup: In a microcentrifuge tube, add the conjugate to PBS to a final concentration of ~0.5 mg/mL. Add GSH to a final concentration of 1-5 mM to initiate the exchange reaction.
-
Time Course: Incubate the sample at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot.
-
Quenching: Immediately stop the reaction in the aliquot by adding the quenching solution to a final concentration of 1% TFA.
-
Analysis: Analyze the quenched samples by RP-HPLC. Monitor the decrease in the peak area of the intact conjugate over time.
-
Data Interpretation: Plot the percentage of intact conjugate remaining versus time to determine the stability profile and calculate a half-life.
Protocol 2: In Vitro Plasma Stability Assay
This protocol is designed to assess the stability of an ADC in a more physiologically relevant matrix.
Objective: To quantify the loss of payload from an ADC in plasma over time.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human or mouse plasma, heparin-treated
-
PBS, pH 7.4
-
Immunocapture reagents (e.g., anti-human IgG beads)
-
LC-MS/MS system
Procedure:
-
Incubation: Spike the ADC into plasma at a defined concentration (e.g., 50-100 µg/mL). Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots of the plasma/ADC mixture.
-
Immunocapture: To isolate the ADC and any antibody-related species, perform an immunocapture step.[20] For example, use magnetic beads coated with an anti-human IgG antibody to pull down the ADC from the plasma.
-
Sample Processing: After isolating the ADC, perform a digestion (e.g., with papain or lysyl endopeptidase) to release the conjugated payload or a signature peptide.[20]
-
Quantification: Analyze the processed samples using LC-MS/MS to quantify the amount of conjugated payload remaining at each time point.
-
Data Analysis: Calculate the drug-to-antibody ratio (DAR) or the concentration of conjugated payload at each time point to assess stability.
Conclusion
While traditional maleimides are effective for bioconjugation, the stability of the resulting thioether bond is a critical liability, particularly for therapeutics with long in vivo half-lives. The retro-Michael reaction can lead to premature payload release, compromising both efficacy and safety. Next-generation maleimides, which promote rapid succinimide ring hydrolysis or utilize alternative stabilization mechanisms like disulfide re-bridging and transcyclization, offer robust solutions to this challenge. For drug development professionals, selecting a maleimide platform should be a data-driven decision, weighing the need for conjugate stability against factors like reaction kinetics and ease of synthesis. The protocols outlined here provide a framework for making such critical assessments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Head-to-head comparison of dienophiles in Diels-Alder reactions
A Head-to-Head Comparison of Dienophiles in Diels-Alder Reactions
The Diels-Alder reaction, a cornerstone of modern organic synthesis, forms a six-membered ring from a conjugated diene and a dienophile. The reactivity of the dienophile is a critical factor influencing the reaction rate and yield. This guide provides a head-to-head comparison of common dienophiles, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
General Principles of Dienophile Reactivity
The reactivity of a dienophile in a normal-demand Diels-Alder reaction is primarily governed by its electronic properties. Electron-withdrawing groups (EWGs) attached to the alkene or alkyne functionality of the dienophile lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[1][2][3] This reduced LUMO energy leads to a smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO), facilitating a more rapid reaction.[2] Consequently, dienophiles with strong EWGs are generally more reactive.[4][5]
Quantitative Comparison of Dienophile Performance
The following table summarizes the relative reactivity of several common dienophiles in Diels-Alder reactions. The data is compiled from various sources and normalized where possible to provide a comparative overview. It is important to note that reaction rates are highly dependent on the specific diene, solvent, and temperature used.
| Dienophile | Structure | Electron-Withdrawing Groups | Relative Reactivity (with Cyclopentadiene) | Typical Reaction Conditions | Typical Yields |
| Tetracyanoethylene | C(CN)₂=C(CN)₂ | Four -CN groups | Very High | Room temperature or below | High to Quantitative |
| Maleic Anhydride | O=C(CH=CH)C=O | Two anhydride carbonyl groups | High | Room temperature to moderate heating | High |
| N-Phenylmaleimide | C₆H₅N(C=O)CH=CH(C=O) | Two imide carbonyl groups | High | Room temperature to moderate heating | High |
| 1,4-Benzoquinone | O=C(CH=CH)₂C=O | Two ketone carbonyl groups | Moderate to High | Room temperature to moderate heating | Good to High |
| Dimethyl Acetylenedicarboxylate | CH₃O₂CC≡CCO₂CH₃ | Two ester carbonyl groups | Moderate | Moderate to high heating | Good to High |
| Acrolein | CH₂=CHCHO | One aldehyde carbonyl group | Moderate | Moderate heating | Moderate to Good |
| Methyl Acrylate | CH₂=CHCO₂CH₃ | One ester carbonyl group | Low to Moderate | High heating or Lewis acid catalysis | Moderate |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of typical Diels-Alder reactions involving the compared dienophiles.
Experiment 1: Reaction of Anthracene with Maleic Anhydride
Objective: To synthesize 9,10-dihydroanthracene-9,10-α,β-succinic anhydride.[2]
Materials:
-
Anthracene (1.0 g)
-
Maleic anhydride (0.5 g)
-
Xylene (17.5 mL)
-
Petroleum ether (for washing)
-
25 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Place 1.0 g of anthracene and 0.5 g of maleic anhydride in a 25 mL round-bottom flask.[1][6]
-
Add 17.5 mL of xylene to the flask.[1]
-
Assemble a reflux apparatus and heat the mixture to reflux for 30 minutes.[1][6]
-
Allow the reaction mixture to cool to room temperature, then place it in an ice bath to induce crystallization.[1][6]
-
Collect the crystalline product by vacuum filtration and wash the crystals with a small amount of ice-cold petroleum ether.[1]
-
Air dry the product.
Experiment 2: Reaction of a Furan Derivative with an N-Phenylmaleimide Derivative
Objective: To synthesize a Diels-Alder adduct from 2,5-bis(hydroxymethyl)furan (BHMF) and N-phenylmaleimide.[7]
Materials:
-
N-phenylmaleimide (135.1 mg, 0.78 mmol)
-
2,5-bis(hydroxymethyl)furan (BHMF) (100 mg, 0.78 mmol)
-
Methanol (1.686 mL)
-
10 cm³ round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Column chromatography supplies (silica gel, ethyl acetate, n-hexane)
Procedure:
-
In a 10 cm³ round-bottom flask, dissolve N-phenylmaleimide and BHMF in methanol with constant stirring.[7]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or elevated) for 24 hours.[7] Monitor the reaction progress by TLC.
-
After completion, remove the solvent under reduced pressure using a rotary evaporator.[7]
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., 8:2 ethyl acetate/n-hexane).[7]
Experiment 3: Reaction of 1,3-Butadiene with Maleic Anhydride
Objective: To synthesize cis-1,2,3,6-tetrahydrophthalic anhydride from in situ generated 1,3-butadiene.[8][9]
Materials:
-
3-Sulfolene (butadiene sulfone) (3.6 g)
-
Maleic anhydride (3.0 g)
-
Diglyme (7 mL)
-
25 mL round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Cold water
Procedure:
-
In a 25 mL round-bottom flask, combine 3.6 g of 3-sulfolene, 3.0 g of maleic anhydride, and 7 mL of diglyme.[9]
-
Attach a reflux condenser and gently heat the mixture until gas evolution (SO₂) is observed (approximately 140 °C).[9]
-
Continue heating for 5 minutes after the gas evolution ceases.[9]
-
Cool the flask to room temperature and add 35 mL of cold water to induce crystallization.[9]
-
Collect the solid product by suction filtration and air dry.[9]
Visualization of Reaction Mechanisms and Workflows
The following diagrams illustrate the fundamental principles and workflows associated with Diels-Alder reactions.
Caption: General mechanism of the [4+2] cycloaddition in a Diels-Alder reaction.
Caption: A typical experimental workflow for a Diels-Alder reaction.
References
- 1. Lu Le Laboratory: The Diels-Alder Reaction of Anthracene with Maleic Anhydride - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 2. vernier.com [vernier.com]
- 3. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. academics.su.edu.krd [academics.su.edu.krd]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
A Researcher's Guide to Validating N-Methylmaleimide Labeling Stoichiometry
For researchers, scientists, and drug development professionals engaged in bioconjugation, ensuring the precise stoichiometry of N-Methylmaleimide (NMM) labeling is critical for the efficacy and reproducibility of their work. This guide provides an objective comparison of common validation methods, offers insights into alternative labeling chemistries, and presents supporting experimental data and protocols.
This compound is a widely used reagent that selectively reacts with free sulfhydryl groups on cysteine residues to form stable thioether bonds. This specificity makes it an invaluable tool for site-specific protein modification, antibody-drug conjugate (ADC) development, and fluorescent labeling. However, incomplete or non-specific labeling can lead to heterogeneous products with variable activity. Therefore, robust validation of the labeling stoichiometry, or the degree of labeling (DOL), is a crucial step in any bioconjugation workflow.
Comparing Methods for Validating NMM Labeling Stoichiometry
Several methods are available to quantify the extent of NMM labeling. The choice of method often depends on the nature of the labeled molecule, the type of label (e.g., a small molecule, a fluorophore), and the required sensitivity.
| Method | Principle | Molar Extinction Coefficient (ε) | Wavelength (λmax) | Advantages | Disadvantages |
| Direct UV Absorbance | Measures the decrease in absorbance as the maleimide double bond is consumed. | 620 M⁻¹cm⁻¹[1] | 302 nm[1] | Simple, direct measurement. | Low sensitivity; potential interference from protein absorbance at 280 nm.[1] |
| Ellman's Assay (DTNB) | A reverse assay that quantifies unreacted thiols after labeling. DTNB reacts with free thiols to produce a colored product. | 14,100 M⁻¹cm⁻¹[1] | 412 nm[1] | Well-established, good sensitivity. | Indirect measurement of labeling; can be susceptible to interference from other reducing agents and compounds that absorb at 412 nm. |
| DTDP Assay | Similar to Ellman's, a reverse assay using 4,4'-dithiodipyridine to quantify remaining free thiols. | 19,800 M⁻¹cm⁻¹[1] | 324 nm[1] | Higher extinction coefficient than DTNB, leading to greater sensitivity. | Closer absorbance maximum to that of proteins (280 nm) can lead to background interference.[1] |
| Degree of Labeling (DOL) for Fluorophores | Spectrophotometric method to determine the ratio of dye to protein by measuring absorbance at two wavelengths. | Varies by dye | Varies by dye | Direct quantification of the label-to-protein ratio. | Requires a chromophoric label; requires knowledge of the dye's and protein's extinction coefficients. |
| Mass Spectrometry (MS) | Directly measures the mass of the labeled protein to determine the number of attached labels. | Not Applicable | Not Applicable | Highly accurate and provides direct evidence of conjugation. | Requires specialized equipment and expertise; can be semi-quantitative without standards. |
Alternatives to this compound for Bioconjugation
While NMM is a powerful tool, the stability of the resulting thioether bond can be a concern in certain applications, particularly in vivo where it can undergo retro-Michael addition and exchange with other thiols. This has spurred the development of alternative thiol-reactive chemistries.
| Reagent Class | Reaction Mechanism | Key Advantages over NMM |
| 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os) | Thiol addition | Superior stability of the resulting conjugate; resistant to hydrolysis and thiol exchange.[2] |
| Julia-Kocienski-like Reagents (e.g., Methylsulfonyl Phenyloxadiazoles) | Thiol-Click chemistry | Forms highly stable conjugates with superior stability in human plasma compared to maleimide conjugates.[3] |
Experimental Protocols
Protocol 1: Quantification of Unreacted Thiols using Ellman's Assay (DTNB)
This protocol is adapted from established methods for determining the concentration of free sulfhydryl groups.
Materials:
-
Phosphate Buffer (0.1 M, pH 7.4)
-
DTNB (Ellman's Reagent) solution (4 mg/mL in phosphate buffer)
-
N-acetylcysteine (for standard curve)
-
Labeled and unlabeled protein samples
-
Spectrophotometer
Procedure:
-
Prepare a standard curve:
-
Prepare a series of known concentrations of N-acetylcysteine in phosphate buffer.
-
To 50 µL of each standard, add 2.5 mL of phosphate buffer and 50 µL of DTNB solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Plot absorbance versus concentration to generate a standard curve.
-
-
Prepare samples:
-
Dilute the labeled and unlabeled protein samples to a suitable concentration in phosphate buffer.
-
To 50 µL of each sample, add 2.5 mL of phosphate buffer and 50 µL of DTNB solution.
-
-
Incubate and measure:
-
Incubate the samples for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
-
Calculate thiol concentration:
-
Determine the concentration of unreacted thiols in your samples using the standard curve.
-
The difference in thiol concentration between the unlabeled control and the labeled sample corresponds to the amount of NMM that has reacted.
-
Protocol 2: Determination of Degree of Labeling (DOL) for Fluorescently Labeled Proteins
This protocol outlines the spectrophotometric method for calculating the DOL of a protein labeled with a fluorescent dye.
Materials:
-
Labeled protein conjugate
-
Appropriate buffer (e.g., PBS)
-
UV-Vis Spectrophotometer
Procedure:
-
Measure absorbance:
-
Dilute the purified protein-dye conjugate to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically A < 1.5).
-
Measure the absorbance of the conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).
-
-
Calculate protein concentration:
-
First, correct the A₂₈₀ for the absorbance of the dye at this wavelength: Corrected A₂₈₀ = A₂₈₀ - (A_max * CF) where CF is the correction factor for the dye (A₂₈₀ / A_max of the free dye).
-
Calculate the molar concentration of the protein: [Protein] (M) = Corrected A₂₈₀ / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate dye concentration:
-
Calculate the molar concentration of the dye: [Dye] (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of the dye at its λ_max.
-
-
Calculate DOL:
-
The Degree of Labeling is the molar ratio of the dye to the protein: DOL = [Dye] / [Protein]
-
Visualizing the Process
To better understand the this compound labeling and validation workflow, the following diagrams illustrate the key steps and chemical reactions.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of N-Methylmaleimide
For Immediate Implementation by Laboratory Personnel
N-Methylmaleimide (NEM) is a valuable reagent in bioconjugation and drug development, but its hazardous nature necessitates stringent disposal protocols to ensure the safety of laboratory personnel and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound waste, including unused product, contaminated materials, and empty containers. Adherence to these procedures is critical to minimize risks and comply with regulatory standards.
I. Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause severe skin burns and eye damage.[1][2][3][4] All personnel handling this compound waste must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][5] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6]
II. Quantitative Data Summary for Disposal
While specific quantitative limits for this compound disposal may vary based on local regulations, the following table summarizes key handling and disposal parameters derived from safety data sheets.
| Parameter | Guideline | Source |
| pH of Waste Stream | Avoid mixing with strong acids or bases. If neutralization is necessary as part of a broader waste stream, it must be done in a controlled manner, though direct neutralization for the sole purpose of drain disposal is prohibited. | [7][8] |
| Waste Classification | Hazardous Waste. Must be disposed of in accordance with federal, state, and local regulations.[6][9] | [6][9] |
| Container Type | Original or chemically compatible, tightly sealed container.[5][6] | [5][6] |
| Storage of Waste | Store in a cool, dry, well-ventilated area away from incompatible substances.[5][6] Keep containers tightly closed.[5][6] | [5][6] |
III. Experimental Protocol for this compound Waste Disposal
This protocol outlines the procedural steps for the safe disposal of solid this compound and contaminated labware.
Materials:
-
Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)
-
Chemical fume hood
-
Hazardous waste container (clearly labeled)
-
Sealable plastic bags for solid waste[8]
-
Scoop or spatula for solid waste
-
Decontamination solution (e.g., mild detergent and water)
Procedure:
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Keep solid waste (unused this compound, contaminated gloves, paper towels) separate from liquid waste.
-
-
Packaging Solid Waste:
-
Decontaminating and Disposing of Empty Containers:
-
Handle uncleaned, empty containers as you would the product itself.
-
If permissible by your institution's safety office, triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous organic solvent waste.[8]
-
After decontamination, deface the label on the container before disposal in accordance with institutional guidelines for chemically contaminated glass or plastic.
-
-
Spill Cleanup:
-
Final Disposal:
-
All this compound waste must be disposed of through an approved waste disposal plant or a licensed professional waste disposal service.[1][2][3]
-
One recommended method for ultimate disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Ensure all waste containers are properly labeled with "Hazardous Waste" and the chemical name.[8]
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. This compound, 100G | Labscoop [labscoop.com]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. web.mit.edu [web.mit.edu]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling N-Methylmaleimide
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of N-Methylmaleimide in a laboratory setting. The following procedural steps are designed for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
Hazard Summary
This compound is a hazardous chemical that requires careful handling.[1][2] It is classified as corrosive and can cause severe skin and eye burns.[3][4][5][6] The substance is harmful if swallowed, inhaled, or in contact with skin, and may cause an allergic skin reaction.[2][5][6] It is crucial to use this chemical only in a well-ventilated area, preferably within a chemical fume hood.[1][3][4]
| Property | Data | Citations |
| Appearance | Pale yellow or light yellow solid crystals | [1][3] |
| Physical State | Solid | [1] |
| Melting Point | 93 - 98 °C (199.4 - 208.4 °F) | [1][5] |
| Primary Hazards | Corrosive, Acutely Toxic (Oral, Dermal, Inhalation), Skin Sensitizer | [1][5][6] |
| GHS Hazard Statements | H302, H312, H332, H314, H317, H318 | [5][6] |
| Storage Temperature | Refrigerated, below 4°C (39°F) | [3][4] |
| Occupational Exposure Limits | No established OSHA, ACGIH, or NIOSH limits | [3][4][5] |
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to prevent exposure. The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.[7]
| Protection Type | Specification | Citations |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be necessary where splash potential exists. | [3][4][8] |
| Skin Protection | Wear appropriate protective gloves (inspect before use) and a lab coat or complete suit protecting against chemicals. Dispose of contaminated gloves after use. | [3][7] |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. Use a NIOSH/MSHA approved respirator when dust is generated or if irritation is experienced. | [1][3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available for all handling procedures.[1][3][4]
-
Locate and verify the functionality of the nearest eyewash station and safety shower before beginning work.[3]
-
Keep the container of this compound tightly closed until ready for use.[3][4]
-
Equilibrate the chemical to room temperature before opening to prevent moisture condensation.[9]
2. Handling the Chemical:
-
Don all required PPE as specified in the table above.
-
Perform all weighing and solution preparation inside a chemical fume hood to minimize dust generation and inhalation.[3][4]
-
Avoid all personal contact with the substance, including inhalation of dust.[10]
-
Wash hands and any exposed skin thoroughly after handling, before breaks, and at the end of the workday.[3][5]
-
Do not eat, drink, or smoke in the area where this compound is handled or stored.[5]
3. Decontamination:
-
Immediately remove and replace any clothing that becomes contaminated.[11]
-
Wash contaminated clothing before reuse.[1] Contaminated shoes should be discarded.[3][4]
-
Clean the work area thoroughly after completion of the task.
4. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][4][5]
-
Protect the substance from moisture, light, and incompatible materials.[3][4]
5. Disposal Plan:
-
All waste containing this compound must be treated as hazardous waste.
-
Collect waste material in a suitable, closed, and labeled container for disposal.[3][5][10]
-
Dispose of contents and containers in accordance with all local, regional, and national regulations.[1][2][6] You may be able to dissolve the material in a combustible solvent and burn it in a chemical incinerator.[2]
-
Do not let the product enter drains.[5]
Emergency Procedures
Spill Response:
-
Wearing appropriate PPE, vacuum or sweep up the material and place it into a suitable container for disposal.[3]
-
Clean the spill area thoroughly once the material has been removed.[12]
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do.[1][6] Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[7][11] Flush skin with plenty of water for at least 15 minutes.[3] Seek immediate medical attention.[3][11]
-
Inhalation: Remove the victim from exposure to fresh air immediately.[1][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting.[3][7] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[3] Never give anything by mouth to an unconscious person.[3][7] Seek immediate medical attention.[3][6]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. americanchemistry.com [americanchemistry.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. lobachemie.com [lobachemie.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
